N-Nitrosodicyclohexylamine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N,N-dicyclohexylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMNKXLBEMEABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073128 | |
| Record name | N-Nitrosodicyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | N-Nitrosodicyclohexylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21316 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
947-92-2 | |
| Record name | N-Nitrosodicyclohexylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrosodicyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosodicyclohexylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Nitrosodicyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-Nitrosodicyclohexylamine
Disclaimer: This document is intended for informational purposes for an audience of researchers, scientists, and drug development professionals. N-Nitrosamines are a class of compounds that are often potent carcinogens. All experimental work should be conducted in a controlled laboratory setting with appropriate engineering controls, personal protective equipment (PPE), and adherence to all institutional and governmental safety protocols.
Introduction
N-Nitrosodicyclohexylamine (NDCHA) is an N-nitroso derivative of the secondary amine, dicyclohexylamine[1]. As part of the broader class of N-nitrosamines, it is a subject of interest in toxicology and analytical chemistry, often studied as a potential genotoxic impurity in various products[2][3]. Its formation can occur unintentionally when dicyclohexylamine (B1670486) or its derivatives are exposed to nitrosating agents[4]. For instance, dicyclohexylamine nitrite (B80452), used as a corrosion inhibitor, can generate NDCHA at elevated temperatures[4]. This guide provides a detailed overview of the primary synthesis pathway for NDCHA, experimental protocols, and relevant chemical data.
The principal method for synthesizing this compound involves the nitrosation of dicyclohexylamine[4][5]. This reaction is typically achieved by using nitrous acid (HNO₂), which is highly unstable and therefore generated in situ by reacting an alkali metal nitrite, such as sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl)[4][6][7].
Reaction Mechanism and Pathway
The synthesis of NDCHA from dicyclohexylamine is a classic example of N-nitrosation of a secondary amine. The reaction proceeds in two main stages:
-
Generation of the Nitrosating Agent: In an acidic aqueous solution, sodium nitrite is protonated by a strong acid to form nitrous acid (HNO₂)[6][8]. The nitrous acid is further protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺)[9].
-
Nucleophilic Attack: The secondary amine, dicyclohexylamine, acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic nitrosonium ion[4][9]. This is followed by deprotonation to yield the stable N-nitrosamine product, this compound[9].
The overall reaction is as follows: (C₆H₁₁)₂NH + NaNO₂ + HCl → (C₆H₁₁)₂N-N=O + NaCl + H₂O
Experimental Protocol
The following protocol is adapted from established laboratory procedures for the synthesis of this compound[10].
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Dicyclohexylamine | 181.32 | 36.2 g | 0.20 |
| Sodium Nitrite (NaNO₂) | 69.00 | 20.7 g | 0.30 |
| Concentrated HCl | 36.46 | 18 mL | - |
| Deionized Water | 18.02 | 360 mL (total) | - |
| Diethyl Ether | 74.12 | As required | - |
| Anhydrous Sodium Sulfate | 142.04 | As required | - |
Equipment
-
Three-neck round-bottom flask (1 L)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Procedure
The workflow for the synthesis and purification is outlined below.
Step-by-Step Method:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, add 36.2 g of dicyclohexylamine, 18 mL of concentrated hydrochloric acid, and 300 mL of deionized water[10]. Stir the mixture at room temperature to form the dicyclohexylamine hydrochloride salt.
-
Addition of Nitrite: Prepare a solution of 20.7 g of sodium nitrite in 60 mL of deionized water. Add this solution slowly dropwise to the stirred amine mixture at room temperature using a dropping funnel[10].
-
Reaction: After the addition is complete, heat the mixture to 95°C and maintain this temperature for 7 hours to ensure the reaction goes to completion[10].
-
Workup and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Repeat the extraction two more times to maximize recovery.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate[10]. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Product Isolation: The remaining oily residue should crystallize upon standing to yield the final product, this compound[10]. Further purification can be achieved by recrystallization or thin-layer chromatography if necessary[2].
Data Presentation
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 947-92-2 | [1][11][12] |
| Molecular Formula | C₁₂H₂₂N₂O | [11][12] |
| Molecular Weight | 210.32 g/mol | [11] |
| IUPAC Name | N-cyclohexyl-N-nitrosocyclohexanamine | [1] |
| Appearance | Off-White to Pale Yellow Solid | [11][12] |
Analytical Characterization
The identity and purity of synthesized this compound are typically confirmed using various analytical techniques. Purity of over 97% has been reported following synthesis and purification by thin-layer chromatography[2].
| Technique | Purpose |
| Gas Chromatography / Mass Spectrometry (GC/MS) | Confirms identity and purity by providing mass-to-charge ratio and retention time[2]. |
| Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) | Confirms the chemical structure of the compound[2]. |
| High-Performance Liquid Chromatography (HPLC) | Used for purity assessment and quantification[1]. |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identifies functional groups present in the molecule[1]. |
Mass Spectrometry Data (Electron Ionization): The top 5 mass spectral peaks for NDCHA are summarized below.
| m/z | Relative Intensity |
| 83 | 999 |
| 55 | 794 |
| 41 | 435 |
| 129 | 165 |
| 98 | 147 |
| Source: NIST Mass Spectrometry Data Center[11] |
References
- 1. veeprho.com [veeprho.com]
- 2. Genotoxic effects of this compound in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS No- 947-92-2 | NA [chemicea.com]
- 4. Buy this compound | 947-92-2 [smolecule.com]
- 5. Formation of nitrosamines in non-ionic and anionic emulsions in the presence and absence of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. organic chemistry - Why is nitrous acid prepared in situ? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. US5861533A - Process for nitrosation of C-H-acidic compounds - Google Patents [patents.google.com]
- 9. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. This compound | C12H22N2O | CID 13697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
N-Nitrosodicyclohexylamine: A Technical Guide to its Cellular Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosodicyclohexylamine (NDCHA) is a nitrosamine (B1359907) compound that has demonstrated genotoxic and anti-androgenic properties in cellular models. This technical guide provides a comprehensive overview of the current understanding of NDCHA's mechanism of action at the cellular level. It details the established genotoxic effects, including DNA damage and chromosomal aberrations, and outlines the experimental protocols used to assess these endpoints. Furthermore, this guide explores the anti-androgenic activity of NDCHA, identifying its role as a competitive antagonist of the androgen receptor. While the precise metabolic activation pathways and the specific DNA adducts formed by NDCHA have yet to be fully elucidated, this document synthesizes the available data and provides context based on the well-established mechanisms of structurally related nitrosamines. This guide is intended to be a valuable resource for researchers and professionals involved in toxicology, pharmacology, and drug development.
Introduction
N-Nitrosamines are a class of chemical compounds of significant interest due to the carcinogenic potential of many of its members. This compound (NDCHA) is a symmetrical nitrosamine with two cyclohexyl groups attached to the nitrogen atom of the nitroso group. Its presence in certain industrial settings and consumer products has prompted investigations into its biological effects. This guide focuses on the cellular and molecular mechanisms underlying the toxicological profile of NDCHA, with a particular emphasis on its genotoxicity and endocrine-disrupting activities.
Genotoxicity of this compound
The genotoxicity of NDCHA has been evaluated in several in vitro systems, demonstrating its potential to induce DNA damage and chromosomal alterations. Like most nitrosamines, NDCHA is believed to be a pro-mutagen, requiring metabolic activation to exert its genotoxic effects.
Evidence of Genotoxicity
Studies have shown that NDCHA is genotoxic in various cell types:
-
V79 Chinese Hamster Cells: NDCHA induces a dose-dependent increase in DNA lesions, as detected by the Single Cell Gel Assay (Comet Assay), at concentrations ranging from 5 µM to 100 µM. It also causes a significant, dose-dependent induction of Sister Chromatid Exchanges (SCEs) in the same concentration range.
-
Human Lymphocytes: In isolated human lymphocytes, NDCHA has been shown to induce micronuclei in a dose-dependent manner at concentrations between 71.4 µM and 476.2 µM, indicating its clastogenic and/or aneugenic potential in human cells.
-
Ames Test: The mutagenic potential of NDCHA in the Ames test, which uses various strains of Salmonella typhimurium, has yielded largely negative results, even with the inclusion of different S9 metabolic activation fractions. A notable exception was the induction of microcolonies at high concentrations in the TA104 strain with a specific S9 fraction, suggesting a weak or specific mutagenic effect under certain conditions.
Quantitative Genotoxicity Data
The following table summarizes the key quantitative findings from in vitro genotoxicity studies on NDCHA.
| Assay | Cell Type | Concentration Range | Observed Effect |
| Single Cell Gel Assay (Comet Assay) | V79 Chinese Hamster Cells | 5 µM - 100 µM | Dose-dependent induction of DNA lesions. |
| Sister Chromatid Exchange (SCE) Assay | V79 Chinese Hamster Cells | 5 µM - 100 µM | Dose-dependent induction of sister chromatid exchanges. |
| In Vitro Micronucleus Assay | Isolated Human Lymphocytes | 15 - 100 µg/mL (71.4 - 476.2 µM) | Significant increase in micronuclei formation at non-toxic concentrations. |
| Ames Test | S. typhimurium TA98, TA100, TA1535 | Up to 250 µ g/plate | Negative. |
| Ames Test | S. typhimurium TA104 | > 250 µ g/plate | Induction of microcolonies with Aroclor-1254 induced S9 at pH 6.5. |
Proposed Mechanism of Genotoxic Action
The genotoxicity of nitrosamines is intrinsically linked to their metabolic activation, primarily by cytochrome P450 (CYP) enzymes. This process leads to the formation of unstable, reactive electrophilic intermediates that can form covalent adducts with DNA, ultimately leading to mutations and chromosomal damage if not repaired.
Metabolic Activation Pathway (Hypothesized)
While the specific CYP isozymes responsible for the metabolic activation of NDCHA have not been definitively identified, the general pathway for nitrosamines is well-established. Due to the bulky cyclohexyl groups, it is hypothesized that CYPs other than CYP2E1 (which typically metabolizes small nitrosamines) are involved. Potential candidates include members of the CYP2A, CYP2B, and CYP3A families, which are known to metabolize nitrosamines with larger alkyl substituents.
The proposed metabolic activation of NDCHA is initiated by α-hydroxylation of one of the cyclohexyl rings. This is followed by spontaneous decomposition to form a reactive diazonium ion and cyclohexanone. The cyclohexyl diazonium ion is a potent alkylating agent that can react with nucleophilic sites on DNA bases.
DNA Adduct Formation (Hypothesized)
Direct experimental evidence identifying the specific DNA adducts formed by NDCHA is currently lacking. However, based on the mechanism of action of other alkylnitrosamines, it is predicted that the reactive cyclohexyl diazonium ion will alkylate DNA at various nucleophilic sites. The most mutagenic of these are likely to be O-alkylated bases, such as O⁶-cyclohexylguanine, which can lead to mispairing during DNA replication and result in G:C to A:T transition mutations. Other potential adducts include N7-cyclohexylguanine and N3-cyclohexyladenine.
Anti-Androgenic Activity
In addition to its genotoxic properties, NDCHA has been shown to exhibit anti-androgenic activity.
Mechanism of Anti-Androgenic Action
NDCHA acts as a competitive antagonist of the androgen receptor (AR).[1] It inhibits the activity of dihydrotestosterone (B1667394) (DHT) in a dose-dependent manner.[1] The mechanism involves the following key steps:
-
Competitive Binding: NDCHA competes with androgens, such as DHT, for binding to the ligand-binding domain of the AR.[1]
-
Reduced AR Protein Levels: Treatment with NDCHA leads to a decrease in the cellular levels of the AR protein.[1]
-
Down-regulation of Androgen-Responsive Genes: By preventing the binding of androgens and reducing AR levels, NDCHA down-regulates the transcription of androgen-responsive genes, such as prostate-specific antigen (PSA).[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Single Cell Gel Electrophoresis (Comet Assay)
This assay detects DNA single- and double-strand breaks, as well as alkali-labile sites.
-
Cell Preparation: A suspension of single cells (e.g., V79 cells) is prepared.
-
Embedding in Agarose (B213101): The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt and detergent lysis solution to remove cell membranes and histones, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: The slides are subjected to electrophoresis at a low voltage in the alkaline buffer. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
Sister Chromatid Exchange (SCE) Assay
This assay detects reciprocal exchanges of DNA between sister chromatids, which can be induced by DNA-damaging agents.
-
Cell Culture with BrdU: Cells (e.g., V79) are cultured for two cell cycles in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the culture to arrest cells in metaphase.
-
Harvesting and Hypotonic Treatment: Cells are harvested and treated with a hypotonic solution to swell the cells and disperse the chromosomes.
-
Fixation: Cells are fixed with a mixture of methanol (B129727) and acetic acid.
-
Slide Preparation: The fixed cell suspension is dropped onto clean, cold microscope slides and air-dried.
-
Differential Staining: The slides are treated with a fluorescent dye (e.g., Hoechst 33258) and then exposed to UV light. This is followed by incubation in a salt solution and staining with Giemsa. This procedure results in differential staining of the sister chromatids, with the unifilarly BrdU-substituted chromatid staining darkly and the bifilarly substituted chromatid staining lightly.
-
Microscopic Analysis: The metaphase spreads are examined under a microscope, and the number of SCEs per chromosome or per cell is scored.
In Vitro Micronucleus Assay in Human Lymphocytes
This assay detects small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
-
Lymphocyte Culture: Whole blood or isolated lymphocytes are cultured in a suitable medium containing a mitogen (e.g., phytohemagglutinin) to stimulate cell division.
-
Treatment with NDCHA: The test compound is added to the cultures at various concentrations, with and without an exogenous metabolic activation system (S9 mix).
-
Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
-
Harvesting and Slide Preparation: Cells are harvested, subjected to a mild hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides.
-
Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei is determined by scoring a predetermined number of binucleated cells under a microscope.
Conclusion and Future Directions
This compound is a genotoxic and anti-androgenic compound. Its genotoxicity is likely mediated through metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA-reactive species. Its anti-androgenic effects are a result of competitive antagonism at the androgen receptor.
While the genotoxic and endocrine-disrupting potential of NDCHA has been established in vitro, several knowledge gaps remain. Future research should focus on:
-
Identifying the specific CYP isozymes responsible for the metabolic activation of NDCHA. This will provide a better understanding of its tissue-specific toxicity and potential for drug-drug interactions.
-
Characterizing the DNA adducts formed by NDCHA. This is crucial for elucidating the precise molecular mechanisms of its mutagenicity and carcinogenicity.
-
In vivo studies to confirm the genotoxic and anti-androgenic effects observed in vitro and to assess the overall toxicological profile of NDCHA in a whole-organism context.
A more complete understanding of the mechanism of action of NDCHA will be essential for accurate risk assessment and for the development of strategies to mitigate potential human exposure.
References
N-Nitrosodicyclohexylamine (NDCHA): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosodicyclohexylamine (NDCHA) is a potent N-nitroso compound that has garnered significant attention within the scientific community due to its carcinogenic potential and its intriguing biological activity as an androgen receptor antagonist. This technical guide provides an in-depth overview of NDCHA, encompassing its chemical and physical properties, synthesis, and toxicological profile. Furthermore, it delves into its mechanism of action as an anti-androgenic agent and outlines the general pathways of nitrosamine-induced carcinogenicity. Detailed experimental protocols for its synthesis and analytical determination are also presented to aid researchers in their investigations.
Introduction
This compound (NDCHA) belongs to the N-nitrosamine class of compounds, which are characterized by a nitroso group bonded to an amine nitrogen.[1] Many N-nitrosamines are recognized as potent carcinogens in various animal species and are suspected human carcinogens.[2] NDCHA can be formed from the reaction of dicyclohexylamine (B1670486), a secondary amine, with a nitrosating agent such as nitrous acid.[3] Dicyclohexylamine is utilized as a corrosion inhibitor, and the potential for NDCHA formation in industrial settings is a significant concern.[3]
Beyond its toxicological relevance, NDCHA has been identified as an anti-androgenic compound.[4] It competitively binds to the androgen receptor (AR), thereby inhibiting the action of endogenous androgens like 5α-dihydrotestosterone (DHT).[4] This dual nature of NDCHA as a potential carcinogen and a modulator of hormonal pathways makes it a subject of interest for toxicologists, endocrinologists, and drug development professionals.
Chemical and Physical Properties
NDCHA is a solid at room temperature and possesses the chemical and physical properties summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N,N-dicyclohexylnitrous amide | [1] |
| Synonyms | Dicyclohexylnitrosamine, N-cyclohexyl-N-nitrosocyclohexanamine | [5] |
| CAS Number | 947-92-2 | [5] |
| Molecular Formula | C₁₂H₂₂N₂O | [1] |
| Molecular Weight | 210.32 g/mol | [1] |
| Appearance | Off-White to Pale Yellow Solid | [5] |
| Solubility | Soluble in organic solvents. | |
| LD50 (Oral, Rat) | >10,000 mg/kg | [6] |
Synthesis of this compound
A common laboratory-scale synthesis of NDCHA involves the nitrosation of dicyclohexylamine.
Experimental Protocol: Synthesis and Purification
Materials:
-
Dicyclohexylamine (36.2 g)
-
Sodium nitrite (B80452) (20.7 g)
-
Concentrated Hydrochloric Acid (18 mL)
-
Water (360 mL)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, a mixture of dicyclohexylamine, concentrated hydrochloric acid, and 300 mL of water is prepared.
-
A solution of sodium nitrite in 60 mL of water is added dropwise to the dicyclohexylamine mixture at room temperature with stirring.
-
Following the addition, the reaction mixture is heated to 95°C for 7 hours.
-
After cooling, the product is extracted from the aqueous phase using diethyl ether.
-
The combined ether extracts are dried over anhydrous sodium sulfate.
-
The ether is removed by evaporation, yielding an oily residue that crystallizes upon standing to give this compound.[7]
Purification: For higher purity, the crude product can be purified by thin-layer chromatography (TLC).[8] The identity and purity of the synthesized NDCHA should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H-NMR, and ¹³C-NMR.[8]
Biological Activity and Mechanism of Action
Anti-Androgenic Activity
NDCHA exhibits anti-androgenic properties by acting as a competitive antagonist of the androgen receptor (AR).[4] In the presence of androgens like DHT, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes such as prostate-specific antigen (PSA).[9] NDCHA competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens and subsequent downstream signaling.[4] This leads to a decrease in the expression of androgen-responsive genes.[4]
Carcinogenicity
The carcinogenicity of N-nitrosamines, including presumably NDCHA, is primarily attributed to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[10] This process, known as α-hydroxylation, generates an unstable α-hydroxy-nitrosamine intermediate.[11] This intermediate spontaneously decomposes to form a reactive electrophilic diazonium ion, which can then alkylate cellular macromolecules, most notably DNA.[10] The formation of DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.
Analytical Methodology
The detection and quantification of NDCHA, particularly at trace levels in various matrices, is crucial for safety assessment. High-Performance Liquid Chromatography (HPLC) coupled with a Thermal Energy Analyzer (TEA) or Mass Spectrometry (MS) are common methods for the analysis of nitrosamines.[3][12]
Experimental Protocol: General Approach for NDCHA Analysis in a Sample Matrix
This protocol outlines a general workflow for the analysis of NDCHA. Method validation for specific matrices is essential.
Toxicology and Safety
NDCHA is classified as a suspected carcinogen.[2] Toxicological data indicates a relatively low acute toxicity with an oral LD50 in rats of >10,000 mg/kg.[6] However, the primary concern with nitrosamines is their chronic toxicity and carcinogenic potential, even at low levels of exposure. Genotoxicity studies have shown that NDCHA can induce micronuclei in isolated human lymphocytes, suggesting it has mutagenic properties.[8]
Safety Precautions: Due to its potential carcinogenicity, NDCHA should be handled with extreme care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn.[13] All work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[13]
Conclusion
This compound is a compound of significant interest due to its dual role as a potential carcinogen and an anti-androgenic agent. Understanding its chemical properties, synthesis, and biological mechanisms of action is crucial for assessing its risks and exploring its potential applications in research. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this compound. Further research is warranted to fully elucidate the specific metabolic pathways of NDCHA and to determine its precise carcinogenic risk to humans.
References
- 1. This compound | C12H22N2O | CID 13697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. N-nitrosamine analysis in foods: N-nitrosoamino acids by high-performance liquid chromatography/thermal energy analysis and total N-nitroso compounds by chemical denitrosation/thermal energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. kmpharma.in [kmpharma.in]
- 7. prepchem.com [prepchem.com]
- 8. Genotoxic effects of this compound in isolated human lymphocytes [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distribution of Seven N-Nitrosamines in Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
N-Nitrosodicyclohexylamine: A Technical Overview of its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodicyclohexylamine (NDCHA) is a nitrosamine (B1359907) compound that has garnered attention in the scientific community for its potential biological activities, including its role as a carcinogenic agent and its anti-androgenic properties. This technical guide provides a comprehensive overview of the chemical and physical properties of NDCHA, along with detailed experimental protocols for its synthesis, analysis, and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of toxicology, endocrinology, and drug development.
Core Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 947-92-2 | [1][2][3][4][5] |
| Molecular Weight | 210.32 g/mol | [1][2][6] |
| Molecular Formula | C12H22N2O | [1][2][6] |
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Synonyms | N-cyclohexyl-N-nitrosocyclohexanamine; Dicyclohexylnitrosamine; N,N-Dicyclohexylnitrosamine | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the nitrosation of dicyclohexylamine (B1670486).
Materials:
-
Dicyclohexylamine
-
Sodium nitrite (B80452) (NaNO2)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
In a suitable reaction vessel, prepare a mixture of 36.2 g of dicyclohexylamine, 18 ml of concentrated HCl, and 300 ml of water.[1]
-
Slowly add a solution of 20.7 g of sodium nitrite in 60 ml of water dropwise to the dicyclohexylamine mixture at room temperature.[1]
-
After the addition is complete, heat the mixture to 95°C for 7 hours.[1]
-
Following the reaction, extract the this compound product by shaking the mixture with diethyl ether.[1]
-
Dry the ether extract over anhydrous sodium sulfate.[1]
-
Evaporate the ether to yield an oily residue that crystallizes upon standing.[1]
Analytical Determination of this compound
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a sensitive and widely used method for the detection and quantification of nitrosamines like NDCHA.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Mass Spectrometer (MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI)
-
C18 reverse-phase HPLC column
General Procedure (Example):
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent, such as methanol (B129727) or acetonitrile. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient program is used to separate the analyte from other components in the sample matrix.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ion mode is commonly used for nitrosamines.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion for NDCHA would be [M+H]+ at m/z 211.3. Product ions for MRM would be determined by fragmentation of the precursor ion.
-
-
Quantification: A calibration curve is generated using standards of known this compound concentrations to quantify the amount in the sample.
Genotoxicity Assessment: In Vitro Micronucleus Assay
The in vitro micronucleus assay is a well-established method to assess the genotoxic potential of a compound by detecting the formation of micronuclei in cultured cells. This compound has been shown to induce micronuclei in isolated human lymphocytes.
Cell Line:
-
Isolated human lymphocytes
Procedure:
-
Cell Culture: Culture isolated human lymphocytes in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Expose the lymphocyte cultures to a range of concentrations of this compound (e.g., 15-100 µg/mL) for a defined period. Include both a negative (solvent) control and a positive control (a known mutagen).
-
Cytochalasin B Addition: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific scoring of micronuclei in cells that have completed one nuclear division.
-
Harvesting and Staining: Harvest the cells by centrifugation, followed by hypotonic treatment and fixation. Drop the fixed cells onto microscope slides and stain with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000 cells) for each treatment group. An increase in the frequency of micronucleated cells compared to the negative control indicates a genotoxic effect.
Anti-Androgenic Activity Assessment
This compound has been demonstrated to exhibit anti-androgenic activity by competitively binding to the androgen receptor (AR) and reducing AR protein levels.
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Prostate cancer cell line expressing the androgen receptor (e.g., LNCaP cells)
-
Radiolabeled androgen (e.g., [3H]-dihydrotestosterone - DHT)
-
Unlabeled DHT (for determining non-specific binding)
-
Test compound (this compound)
-
Cell lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Cell Lysate Preparation: Prepare a cytosolic extract from LNCaP cells containing the androgen receptor.
-
Binding Reaction: In a series of tubes, incubate the cell lysate with a fixed concentration of [3H]-DHT and increasing concentrations of this compound. Include control tubes with [3H]-DHT only (total binding) and [3H]-DHT with a high concentration of unlabeled DHT (non-specific binding).
-
Separation of Bound and Free Ligand: Separate the receptor-bound [3H]-DHT from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
This technique is used to measure the effect of this compound on the expression level of the androgen receptor protein.
Procedure:
-
Cell Treatment: Treat LNCaP cells with varying concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the androgen receptor.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Analysis: Quantify the band intensity for the androgen receptor and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative change in AR protein expression.
This method is used to assess the effect of this compound on the transcription of the androgen-responsive gene, PSA.
Procedure:
-
Cell Treatment: Treat LNCaP cells with this compound in the presence of an androgen like DHT.
-
RNA Extraction: Extract total RNA from the treated cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the PSA gene and a reference gene (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in PSA mRNA expression in cells treated with this compound compared to control cells.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the general androgen receptor signaling pathway and the proposed mechanism of action for this compound as an androgen receptor antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dose-response studies and 'no-effect-levels' of N-nitroso compounds: some general aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A surface on the androgen receptor that allosterically regulates coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
N-Nitrosodicyclohexylamine: A Comprehensive Toxicological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitrosodicyclohexylamine (NDCHA), a member of the N-nitrosamine class of compounds, has been identified as a substance of toxicological concern. This document provides a detailed overview of its known toxicological properties, with a focus on its genotoxic and endocrine-disrupting effects. While comprehensive data for all toxicological endpoints are not available, this guide synthesizes the current scientific understanding from in vitro and limited in vivo studies. The information herein is intended to support further research and risk assessment activities.
N-nitrosamines as a class are recognized for their carcinogenic potential, often requiring metabolic activation to exert their effects.[1][2] For NDCHA specifically, research has highlighted its genotoxic potential and a distinct anti-androgenic mechanism of action. However, there is a notable absence of robust data from sub-chronic, chronic, reproductive, developmental, and carcinogenicity studies. This profile underscores the need for further investigation to fully characterize the risk NDCHA poses to human health.
Acute and Genotoxicity Profile
This compound has demonstrated genotoxic effects in a variety of in vitro assays. These findings indicate its potential to damage DNA and induce mutations, which are key events in carcinogenesis.
Acute Toxicity
Limited data is available on the acute toxicity of NDCHA. An oral LD50 in rats has been reported, suggesting low acute toxicity by ingestion.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | Endpoint | Value | Reference |
| Rat | Oral | LD50 | 5 g/kg | [3] |
Genotoxicity
Multiple studies have investigated the genotoxic potential of NDCHA in bacterial and mammalian cell systems. The results are summarized below.
Table 2: Genotoxicity of this compound
| Test System | Cell Type | Metabolic Activation | Endpoint | Result | Concentration Range | Reference |
| Ames Test | Salmonella typhimurium TA98, TA100, TA1535 | With S9 mix | Gene Mutation | Negative | Not specified | [4] |
| Ames Test | Salmonella typhimurium TA104 | With Aroclor-1254 induced S9 | Gene Mutation | Inconclusive (microcolony induction) | > 250 µ g/plate | [4] |
| Sister Chromatid Exchange (SCE) Test | V79 Chinese Hamster Cells | Not specified | Chromosomal Damage | Positive | 5 µM - 100 µM | [5] |
| Single Cell Gel Assay (Comet Assay) | V79 Chinese Hamster Cells | Not specified | DNA Strand Breaks | Positive | 5 µM - 100 µM | [5] |
| In Vitro Micronucleus Test | Isolated Human Lymphocytes | Not specified | Chromosomal Damage | Weakly Positive | 15 - 100 µg/mL | [4] |
Experimental Protocols
-
Test System: Isolated human lymphocytes.
-
Compound Preparation: this compound was synthesized and purified to >97% purity, with identity confirmed by GC/MS and NMR.
-
Procedure:
-
Lymphocytes were treated with NDCHA at a dose range of 15-100 µg/mL.
-
The cytokinesis-block method was employed.
-
Micronuclei frequency was analyzed in binucleated cells.
-
-
Metabolic Activation: Arochlor-1254, β-naphthoflavone/phenobarbital, and pyrazole-induced S9 fractions were used in parallel Ames tests, but the micronucleus assay was conducted without exogenous metabolic activation.
Experimental Workflow: In Vitro Micronucleus Assay
Caption: Workflow for the in vitro micronucleus test with human lymphocytes.
Endocrine Disruption: Anti-Androgenic Activity
This compound has been identified as an anti-androgenic compound. Its mechanism of action involves direct interaction with the androgen receptor, thereby inhibiting the effects of androgens like dihydrotestosterone (B1667394) (DHT).
Mechanism of Anti-Androgenic Action
Studies have shown that NDCHA exhibits competitive binding to the androgen receptor (AR) against 5α-dihydrotestosterone. This binding prevents the androgen-AR complex formation and subsequent translocation to the nucleus, which in turn down-regulates the transcription of androgen-responsive genes, such as that for prostate-specific antigen (PSA).[6] Furthermore, exposure to NDCHA has been shown to decrease the protein levels of the androgen receptor itself.[6]
Signaling Pathway: Anti-Androgenic Action of this compound
Caption: Mechanism of anti-androgenic action of this compound.
In Vitro Anti-Androgenic Activity
The anti-androgenic effects of NDCHA have been demonstrated in yeast two-hybrid and reporter gene assays.
Table 3: In Vitro Anti-Androgenic Activity of this compound
| Assay | System | Endpoint | Result | Reference |
| Yeast Two-Hybrid Assay | Yeast expressing human AR and SRC-1 | Inhibition of DHT-induced β-galactosidase activity | Dose-dependent inhibition | [5] |
| AR-EcoScreen Cell Reporter Gene Assay | CHO-K1 cells with human AR and luciferase reporter gene | Inhibition of DHT-induced luciferase activity | Dose-dependent inhibition | [5] |
| Competitive Binding Assay | Not specified | Competitive binding to androgen receptor against DHT | Positive | [6] |
| Western Blot Analysis | LNCaP cells | Androgen receptor protein levels | Decreased | [6] |
| PSA Expression Analysis | LNCaP cells | PSA mRNA levels | Down-regulated | [6] |
Experimental Protocols
-
Principle: This assay assesses the interaction between the androgen receptor (AR) and a coactivator (SRC-1) in the presence of an androgen (DHT) and the test compound (NDCHA). Inhibition of the interaction leads to a decrease in the expression of a reporter gene (β-galactosidase).
-
Procedure:
-
Yeast cells co-transformed with plasmids for the AR ligand-binding domain and the SRC-1 receptor-interacting domain were cultured.
-
Cells were exposed to a fixed concentration of DHT and varying concentrations of NDCHA.
-
β-galactosidase activity was measured to quantify the level of receptor-coactivator interaction.
-
Metabolism and Pharmacokinetics
There is no specific information available on the absorption, distribution, metabolism, and excretion (ADME) of this compound. However, for N-nitrosamines in general, metabolic activation is a critical step for their genotoxic and carcinogenic effects.
This process is typically mediated by cytochrome P450 (CYP) enzymes. The metabolic pathways often involve α-hydroxylation, leading to the formation of unstable intermediates that can generate reactive electrophilic species capable of alkylating DNA.[7][8] The specific CYP isoforms involved can vary depending on the nitrosamine (B1359907) structure.
Other Toxicological Endpoints: Data Gaps
A comprehensive toxicological profile requires data from a range of studies. For this compound, significant data gaps exist for the following endpoints:
-
Sub-chronic and Chronic Toxicity: No studies were identified that evaluated the effects of repeated exposure to NDCHA over sub-chronic (e.g., 90-day) or chronic durations. Therefore, a No-Observed-Adverse-Effect Level (NOAEL) has not been established.
-
Carcinogenicity: There are no robust carcinogenicity bioassays available for NDCHA in the public domain.[9] While many N-nitrosamines are known carcinogens, the carcinogenic potential of NDCHA has not been experimentally determined.
-
Reproductive and Developmental Toxicity: No studies were found that specifically investigated the effects of NDCHA on reproductive function or developmental endpoints.
Conclusion and Future Directions
The available toxicological data for this compound primarily point to its genotoxic and anti-androgenic properties. The positive findings in multiple in vitro genotoxicity assays raise concern for its potential carcinogenicity, a hallmark of many N-nitrosamines. Its ability to act as an androgen receptor antagonist highlights a potential for endocrine disruption.
However, the significant data gaps in other critical areas of toxicology, including long-term toxicity, carcinogenicity, and reproductive/developmental effects, preclude a complete risk assessment. Further research is imperative to address these unknowns. Future studies should prioritize:
-
In vivo genotoxicity studies to confirm the in vitro findings.
-
Sub-chronic toxicity studies in rodents to identify target organs and establish a NOAEL.
-
A comprehensive carcinogenicity bioassay to determine its tumorigenic potential.
-
Reproductive and developmental toxicity studies to assess its impact on these critical endpoints.
-
Pharmacokinetic studies to understand its ADME profile and inform the design and interpretation of toxicological studies.
A thorough understanding of the complete toxicological profile of this compound is essential for informed risk management and regulatory decision-making.
References
- 1. researchgate.net [researchgate.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxic effects of this compound in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo genetic toxicity assessments for nitrosamines | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
- 8. scialliconsulting.com [scialliconsulting.com]
- 9. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Contaminant: A Technical Guide to the Environmental Formation and Fate of N-Nitrosodicyclohexylamine (NDCHA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitrosodicyclohexylamine (NDCHA) is a nitrosamine (B1359907) of emerging concern due to its potential genotoxicity and the widespread industrial use of its precursor, dicyclohexylamine (B1670486) (DCHA). While specific environmental data for NDCHA is scarce, this guide synthesizes available information on its formation, environmental fate, and analytical detection. By examining the properties and environmental behavior of its precursor and drawing parallels with other well-studied nitrosamines, we can construct a probable environmental profile for NDCHA. This document provides a comprehensive overview to inform environmental risk assessments and guide future research.
Introduction to this compound (NDCHA)
This compound (NDCHA) is a semi-volatile organic compound belonging to the N-nitrosamine class, a group of compounds recognized for their carcinogenic potential. The tumorigenic potential of dicyclohexylamine combined with nitrite (B80452) has been linked to the formation of NDCHA[1]. While there is no established acceptable intake (AI) limit for NDCHA from major regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA), its structural similarity to other regulated nitrosamines warrants a thorough understanding of its environmental behavior[2].
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound (NDCHA) | Dicyclohexylamine (DCHA) (Precursor) |
| Chemical Formula | C₁₂H₂₂N₂O | C₁₂H₂₃N |
| Molar Mass | 210.32 g/mol | 181.32 g/mol |
| Appearance | Solid[3] | Colorless to pale yellow liquid |
| Boiling Point | Not available | 256 °C |
| Melting Point | Not available | -0.1 °C |
| Water Solubility | Sparingly soluble (inferred) | 0.8 g/L |
| log Kow (estimated) | 3.8 (estimated)[3] | 4.37 (neutral), 1.26 (protonated) |
| Vapor Pressure | Not available | 0.0442 hPa at 25 °C |
| pKa | Not available | 10.39 |
Environmental Formation of NDCHA
The primary pathway for the formation of NDCHA in the environment is the nitrosation of its precursor, dicyclohexylamine (DCHA). This reaction involves the interaction of DCHA with a nitrosating agent.
Precursor: Dicyclohexylamine (DCHA)
Dicyclohexylamine is a secondary amine with a wide range of industrial applications, making it a potential source for NDCHA formation in various environmental compartments. Its uses include:
-
Rubber Industry: As a vulcanization accelerator and antioxidant.
-
Corrosion Inhibition: In steam pipes, boilers, and metalworking fluids.
-
Chemical Synthesis: As an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
-
Other Uses: In paints, varnishes, inks, and as a solvent.
The widespread use of DCHA suggests that it may be released into the environment through industrial wastewater discharges, atmospheric emissions, and improper disposal of products containing this chemical.
Formation Pathways
The nitrosation of secondary amines like DCHA is favored under acidic conditions, where nitrite is converted to a more potent nitrosating agent, such as nitrous acid (HNO₂) or dinitrogen trioxide (N₂O₃).
Environmental scenarios where NDCHA formation may occur include:
-
Industrial Wastewater: Effluents from industries using DCHA may contain both the precursor and nitrosating agents, leading to NDCHA formation, particularly if the wastewater is acidic.
-
Soil and Groundwater: In agricultural areas, the use of nitrogen-based fertilizers can lead to elevated nitrite concentrations in soil and groundwater. If DCHA is also present from industrial sources or the degradation of certain agrochemicals, nitrosation can occur, especially in acidic soils.
-
Atmosphere: While DCHA has a relatively short atmospheric half-life, the reaction with nitrogen oxides (NOx) in the presence of moisture could potentially lead to the formation of NDCHA.
Environmental Fate of NDCHA
The environmental fate of NDCHA is governed by a combination of transport and degradation processes. Due to the lack of specific data for NDCHA, its behavior is inferred from data on other nitrosamines and its precursor.
Environmental Transport
-
Soil Mobility: The mobility of organic compounds in soil is often estimated using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). While a specific Koc for NDCHA is not available, its estimated log Kow of 3.8 suggests that it would have a moderate affinity for soil organic matter, indicating limited mobility in soil and a tendency to partition to sediments in aquatic systems.
-
Volatility: Based on its structure as a semi-volatile compound, NDCHA may volatilize from water surfaces, although this process is likely to be slow.
Degradation Pathways
3.2.1. Photodegradation
N-nitrosamines are known to undergo photolysis when exposed to ultraviolet (UV) radiation, including sunlight. The primary mechanism involves the cleavage of the N-N bond. The rate of photodegradation is influenced by factors such as water clarity, depth, and the presence of other light-absorbing substances. While specific photodegradation rates for NDCHA are not available, it is expected to be susceptible to this degradation pathway in surface waters.
3.2.2. Biodegradation
Microbial degradation is a significant removal mechanism for many organic pollutants. Studies on other nitrosamines have shown that they can be biodegraded under both aerobic and anaerobic conditions, although the rates can be slow. The biodegradation of N-nitrosamines can proceed via the cleavage of the N-N bond, leading to the formation of the parent amine and nitrite, or through other enzymatic pathways[4][5]. The biodegradability of DCHA is reported to be high, which may suggest that microorganisms capable of degrading the parent amine could potentially metabolize NDCHA as well.
Analytical Methodologies for NDCHA Detection
The detection and quantification of NDCHA in environmental samples at trace levels require sensitive and selective analytical methods. The most common techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 2: Summary of Analytical Techniques for N-Nitrosamine Analysis
| Technique | Sample Preparation | Detection | Advantages | Disadvantages |
| GC-MS/MS | Liquid-liquid extraction, Solid-phase extraction (SPE) | Triple quadrupole MS | High sensitivity and selectivity, well-established methods for volatile nitrosamines | Potential for thermal degradation of some nitrosamines in the injector |
| LC-MS/MS | SPE, direct injection (for cleaner samples) | Triple quadrupole MS | Suitable for a wider range of nitrosamines, including less volatile and thermally labile compounds | Matrix effects can be more pronounced |
Experimental Protocol: GC-MS/MS Analysis of NDCHA in Water
This protocol is a generalized procedure based on common methods for N-nitrosamine analysis. Method validation and optimization are crucial for specific sample matrices.
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Preserve samples by adjusting the pH to >10 with sodium hydroxide (B78521) and storing at 4°C.
2. Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge (e.g., activated carbon or a polymeric sorbent) with an appropriate solvent (e.g., dichloromethane (B109758) followed by methanol (B129727) and then deionized water).
-
Pass a known volume of the water sample (e.g., 500 mL) through the SPE cartridge at a controlled flow rate.
-
Wash the cartridge to remove interferences.
-
Elute the trapped analytes with a suitable solvent (e.g., dichloromethane).
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an internal standard.
3. GC-MS/MS Instrumental Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ions for NDCHA would need to be determined through standard analysis.
-
Data Gaps and Future Research
This guide highlights the significant lack of specific environmental data for this compound. To adequately assess its environmental risk, future research should focus on:
-
Quantitative Formation Studies: Determining the kinetics of NDCHA formation under various environmental conditions (pH, temperature, precursor concentrations) in different matrices (soil, water, industrial effluent).
-
Degradation Rate Determination: Measuring the photodegradation and biodegradation rates of NDCHA to determine its environmental persistence. Identification of its degradation products is also crucial.
-
Environmental Monitoring: Developing and applying validated analytical methods to measure NDCHA concentrations in industrial effluents, surface waters, and soils in areas where DCHA is heavily used.
-
Ecotoxicological Studies: Assessing the toxicity of NDCHA to aquatic and terrestrial organisms to understand its potential ecological impact.
Conclusion
This compound is a potential environmental contaminant of concern due to the widespread use of its precursor, dicyclohexylamine. While direct environmental data is limited, this guide provides a framework for understanding its likely formation, fate, and detection based on established chemical principles and data from related compounds. The potential for NDCHA formation in industrial settings and its likely persistence in certain environmental compartments underscore the need for further research and monitoring to fully evaluate its environmental and human health risks.
References
- 1. Genotoxic effects of this compound in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (NDCHA), what do you know about it? - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. This compound | C12H22N2O | CID 13697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
N-Nitrosodicyclohexylamine (NDCHA): A Technical Guide to its Genotoxicity and Mutagenicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitrosodicyclohexylamine (NDCHA) is a nitrosamine (B1359907) compound that can form from the reaction of dicyclohexylamine, a corrosion inhibitor, with nitrosating agents. Due to the classification of many nitrosamines as probable human carcinogens, understanding the genotoxic and mutagenic potential of NDCHA is of significant importance for human health risk assessment. This technical guide provides a comprehensive overview of the available scientific data on the genotoxicity and mutagenicity of NDCHA, detailing experimental methodologies, summarizing quantitative data, and visualizing key biological and experimental processes.
The available evidence indicates that this compound exhibits genotoxic potential in mammalian cells in vitro, while its mutagenicity in bacterial systems appears to be limited. Specifically, NDCHA has been shown to induce micronuclei, DNA strand breaks, and sister chromatid exchanges in cultured mammalian cells. However, it tested negative in the Ames test using several strains of Salmonella typhimurium. The genotoxicity of NDCHA, like other nitrosamines, is likely dependent on metabolic activation.
Metabolic Activation of N-Nitrosamines
The genotoxic effects of most nitrosamines, including presumably NDCHA, are not exerted by the parent compound itself but by reactive metabolites. The primary pathway for metabolic activation involves cytochrome P450 (CYP) enzymes in the liver.[1][2][3] This process, known as α-hydroxylation, is a critical initial step. The resulting α-hydroxy-nitrosamine is unstable and spontaneously decomposes to form a highly reactive alkyldiazonium ion. This electrophilic species can then react with nucleophilic sites on DNA bases, forming DNA adducts. If these adducts are not repaired, they can lead to mispairing during DNA replication, resulting in mutations and chromosomal damage.[4][5]
Mutagenicity Assessment: Ames Test
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[6] The test utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-deficient medium. Mutagens can cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize histidine and form colonies.
NDCHA was evaluated for its mutagenic potential in the Ames test using S. typhimurium strains TA98, TA100, TA1535, and TA104, both in the presence and absence of a metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver).[7]
Table 1: Summary of Ames Test Results for this compound
| S. typhimurium Strain | Metabolic Activation (S9) | Result |
| TA98 | - / + | Negative |
| TA100 | - / + | Negative |
| TA1535 | - / + | Negative |
| TA104 | - / + | Inconclusive |
| Microcolony induction was observed at doses higher than 250 µ g/plate with 20% Aroclor-1254 induced S9 at pH 6.5.[7] |
Experimental Protocol: Ames Test (Plate Incorporation Method)
The following provides a generalized protocol for the Ames test as typically performed.
-
Preparation of Tester Strains: Cultures of the S. typhimurium tester strains are grown overnight in a nutrient broth.
-
Metabolic Activation: The S9 fraction, derived from the livers of rats induced with Aroclor-1254, is mixed with a cofactor solution to create the S9 mix.
-
Exposure: The test compound (NDCHA), the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without activation) are combined in a tube.
-
Plating: Molten top agar (B569324) containing a trace amount of histidine is added to the tube, and the mixture is poured onto a minimal glucose agar plate. The trace histidine allows for a few cell divisions, which is necessary for mutations to be fixed.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
References
- 1. Biomarkers for non-small cell lung cancer risk using multi-omics approaches: a nested case-control study - Han - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Detection of micronuclei in hepatocytes isolated from young adult rats repeatedly treated with N-nitrosodi-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The single cell gel electrophoresis assay for induced DNA damage (comet assay): measurement of tail length and moment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genotoxic effects of this compound in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Nitrosodicyclohexylamine: A Technical Review of its Potential Carcinogenic Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosodicyclohexylamine (NDCHA) is a nitrosamine (B1359907) compound of interest due to the established carcinogenic potential of many molecules in this class. This technical guide provides a comprehensive review of the available scientific data concerning the potential carcinogenic properties of NDCHA. While direct long-term carcinogenicity studies in animal models are not publicly available, this document synthesizes the existing evidence from in vitro genotoxicity assays and discusses the likely metabolic pathways that could contribute to carcinogenic activity. This information is intended to support researchers, toxicologists, and drug development professionals in evaluating the potential risks associated with NDCHA exposure.
Introduction
N-nitroso compounds (NOCs) are a significant class of chemical carcinogens that can induce cancer in a wide variety of animal species[1]. Their carcinogenic activity is primarily linked to their metabolic activation into reactive electrophiles that can alkylate DNA, leading to mutations if not repaired[2][3]. This compound (NDCHA) is a member of this class, and its precursor, dicyclohexylamine (B1670486) nitrite, has been classified as an "experimental equivocal tumorigenic agent" by the National Toxicology Program (NTP), suggesting that its in vivo formation into NDCHA could be of toxicological concern[4][5]. This guide will delve into the available genotoxicity data, detail the experimental methodologies used in these studies, and propose a potential metabolic activation pathway for NDCHA based on established knowledge of nitrosamine toxicology.
In Vitro Genotoxicity Profile of this compound
Several in vitro studies have been conducted to assess the genotoxic potential of NDCHA. The results indicate a weak but detectable genotoxic effect in mammalian cell systems, while bacterial mutagenicity assays have been largely negative or inconclusive.
Summary of Quantitative Genotoxicity Data
The following table summarizes the key quantitative findings from in vitro genotoxicity studies on this compound.
| Assay Type | Test System | Concentration Range | S9 Activation | Results | Reference |
| Micronucleus Test | Isolated Human Lymphocytes | 15 - 100 µg/mL (71.4 - 476.2 µM) | Not specified | Weakly positive; significant increase in micronuclei at non-toxic concentrations in 4 out of 6 experiments. | [4] |
| Sister Chromatid Exchange (SCE) | V79 Chinese Hamster Cells | 5 - 100 µM | Not specified | Positive; significant, dose-dependent induction of SCE. | [6] |
| Single Cell Gel Assay (Comet Assay) | V79 Chinese Hamster Cells | 5 - 100 µM | Not specified | Positive; significant, dose-dependent induction of DNA lesions. | [6] |
| Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium TA98, TA100, TA1535 | Up to and above 250 µ g/plate | With Aroclor-1254, β-naphthoflavone/phenobarbital, and pyrazole-induced S9 | Negative. | [4] |
| Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium TA104 | > 250 µ g/plate (1.2 mmol/plate) | With 20% Aroclor-1254 induced S9 at pH 6.5 | Inconclusive; induction of microcolonies observed. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the experimental protocols for the key genotoxicity assays performed on NDCHA.
Micronucleus Test with Isolated Human Lymphocytes
-
Test Substance Preparation: this compound was synthesized and purified to >97% purity, with its identity confirmed by GC/MS and NMR[4].
-
Cell Culture: Lymphocytes were isolated from the peripheral blood of healthy, non-smoking donors and cultured in RPMI 1640 medium supplemented with fetal calf serum, L-glutamine, and antibiotics.
-
Exposure: Cultured lymphocytes were exposed to NDCHA at concentrations ranging from 15 to 100 µg/mL for the entire culture period.
-
Cytokinesis Block: Cytochalasin B was added to the cultures to block cytokinesis, allowing for the accumulation of binucleated cells.
-
Harvest and Staining: Cells were harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides were then stained with Giemsa.
-
Scoring: The frequency of micronuclei was scored in binucleated lymphocytes.
Sister Chromatid Exchange (SCE) and Single Cell Gel Assay (Comet Assay) in V79 Cells
-
Cell Culture: V79 Chinese hamster lung fibroblasts were maintained in standard cell culture medium.
-
Exposure: Cells were treated with NDCHA at concentrations ranging from 5 to 100 µM for a specified period.
-
SCE Assay:
-
Bromodeoxyuridine (BrdU) was added to the cell cultures to be incorporated into the DNA during replication.
-
After two cycles of replication, cells were harvested, and metaphase spreads were prepared.
-
The chromosomes were differentially stained to visualize the sister chromatid exchanges.
-
The number of SCEs per cell was counted.
-
-
Single Cell Gel Assay (Comet Assay):
-
Following treatment, cells were harvested and embedded in agarose (B213101) on microscope slides.
-
The cells were lysed to remove membranes and soluble cell components, leaving behind the nuclear DNA.
-
The slides were subjected to electrophoresis under alkaline conditions, which allows damaged DNA to migrate out of the nucleus, forming a "comet tail."
-
The extent of DNA damage was quantified by measuring the length and intensity of the comet tails.
-
Ames Test (Bacterial Reverse Mutation Assay)
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA104 were used. These strains are designed to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation (S9 Mix): Liver S9 fractions from rats induced with Aroclor-1254, a combination of β-naphthoflavone and phenobarbital, or pyrazole (B372694) were used to provide metabolic activation.
-
Assay Procedure:
-
The tester strain, the test substance (NDCHA), and the S9 mix (if required) were combined in soft agar (B569324).
-
This mixture was poured onto minimal glucose agar plates.
-
The plates were incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) was counted. An increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
-
Potential Carcinogenic Mechanism: Metabolic Activation
The carcinogenicity of most nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes[2]. This process typically involves the α-hydroxylation of one of the alkyl chains attached to the nitroso group. While the specific metabolic pathway for NDCHA has not been elucidated, a putative pathway can be proposed based on its structure and the known mechanisms for other nitrosamines.
The proposed metabolic activation of this compound would involve the enzymatic hydroxylation of one of the cyclohexyl rings at the α-carbon position (the carbon atom adjacent to the nitrogen). This would lead to the formation of an unstable α-hydroxy-N-nitrosodicyclohexylamine intermediate. This intermediate would then be expected to undergo spontaneous decomposition to yield a reactive cyclohexyl-diazonium ion and cyclohexanone. The highly electrophilic diazonium ion is capable of alkylating nucleophilic sites in DNA, forming DNA adducts. If these adducts are not repaired before DNA replication, they can lead to mispairing of bases and result in permanent mutations, which is a critical initiating event in chemical carcinogenesis.
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
The following diagrams illustrate the workflow of the in vitro genotoxicity assays and the postulated metabolic activation pathway of NDCHA.
Caption: Workflow for in vitro genotoxicity assays of NDCHA.
Caption: Postulated metabolic activation pathway for NDCHA.
Discussion and Conclusion
The available evidence suggests that this compound possesses weak genotoxic potential in vitro, particularly in mammalian cell systems where it can induce chromosomal damage and DNA strand breaks[4][6]. The lack of mutagenicity in the Ames test, a bacterial assay, is not uncommon for certain classes of carcinogens and may reflect differences in metabolic activation or DNA repair mechanisms between prokaryotic and eukaryotic cells.
The primary concern for the carcinogenicity of nitrosamines lies in their metabolic activation to DNA-reactive species. Although the specific metabolic fate of NDCHA has not been experimentally determined, the proposed pathway involving α-hydroxylation is a well-established mechanism for many other carcinogenic nitrosamines[2]. The formation of a cyclohexyl-diazonium ion would be a plausible outcome of this metabolic process, leading to the potential for DNA alkylation and subsequent mutations.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Genotoxic effects of this compound in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. conservancy.umn.edu [conservancy.umn.edu]
N-Nitrosodicyclohexylamine: A Technical Guide on its Discovery and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodicyclohexylamine (NDCHA) is a nitrosamine (B1359907) compound that has garnered scientific interest due to its potential formation from industrial chemicals and its subsequent toxicological properties. Unlike many nitrosamines that have been extensively studied due to their presence in food and consumer products, the history of NDCHA is more closely linked to its role as a transformation product of dicyclohexylamine (B1670486) nitrite (B80452), a volatile corrosion inhibitor. This technical guide provides an in-depth overview of the discovery, history, and key toxicological data related to NDCHA, with a focus on experimental protocols and quantitative data for researchers and professionals in drug development and chemical safety.
Discovery and Historical Context
The discovery of this compound is not attributed to a single, seminal event but rather emerged from the broader investigation into the formation and toxicity of N-nitroso compounds. The historical context of NDCHA is intrinsically linked to the industrial use of its precursor, dicyclohexylamine nitrite.
Dicyclohexylamine nitrite has been utilized as a volatile corrosion inhibitor in various applications, including packaging materials. The potential for dicyclohexylamine to react with nitrosating agents, such as nitrite under acidic conditions, to form NDCHA became a subject of concern. This concern was amplified by the growing body of evidence since the 1950s demonstrating the carcinogenic potential of many N-nitrosamines. Early research by scientists like John Barnes and Peter Magee in 1956, which established the carcinogenicity of dimethylnitrosamine in rats, laid the groundwork for the toxicological scrutiny of the entire class of N-nitroso compounds.
The National Toxicology Program (NTP) classified dicyclohexylamine nitrite as an "experimental equivocal tumorigenic agent".[1] This classification spurred further investigation into the genotoxic effects of NDCHA itself, as it was hypothesized that the tumorigenic potential of the parent compound could be due to the in-situ formation of the nitrosamine.[1] Consequently, much of the research on NDCHA has been driven by the need to understand the risks associated with the use of dicyclohexylamine-based corrosion inhibitors.
Chemical Synthesis
Due to its limited commercial availability, this compound is often synthesized in the laboratory for research purposes.[1] The primary synthesis route involves the nitrosation of dicyclohexylamine.
Experimental Protocol: Synthesis of this compound
Principle: The synthesis is based on the reaction of a secondary amine (dicyclohexylamine) with a nitrosating agent, typically generated in situ from sodium nitrite and a strong acid.
Materials:
-
Dicyclohexylamine
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a reaction vessel, prepare a mixture of dicyclohexylamine and deionized water.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring.
-
Prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the dicyclohexylamine hydrochloride mixture at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to 95°C for several hours to ensure the completion of the nitrosation reaction.
-
Cool the mixture to room temperature.
-
Extract the this compound from the aqueous solution using diethyl ether. Perform multiple extractions to ensure a good yield.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound, which may crystallize upon standing.
-
The crude product can be further purified by techniques such as thin-layer chromatography or recrystallization.[1]
Confirmation of Identity: The identity and purity of the synthesized NDCHA should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and Nuclear Magnetic Resonance (¹H- and ¹³C-NMR) spectroscopy.[1]
Toxicological Profile
The toxicological evaluation of this compound has focused on its genotoxicity and potential carcinogenicity, as well as its effects on endocrine pathways.
Acute Toxicity
Limited data is available on the acute toxicity of NDCHA.
| Parameter | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 5 g/kg | ChemBK (2024)[2] |
Genotoxicity
Studies have investigated the genotoxic potential of NDCHA using in vitro assays.
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Experimental Protocol: Ames Test for this compound
Principle: This assay measures the frequency of reverse mutations in histidine-requiring strains of Salmonella typhimurium. A positive result indicates that the chemical can cause mutations in the DNA of the test organism. For many nitrosamines, metabolic activation is required to elicit a mutagenic response.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA104)[1]
-
S9 fraction from induced rat liver (e.g., Aroclor-1254, β-naphthoflavone/phenobarbital, or pyrazole-induced) for metabolic activation[1]
-
Cofactors for the S9 mix (e.g., NADP, G6P)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive and negative controls
Procedure:
-
Prepare the S9 mix containing the S9 fraction and cofactors.
-
In a test tube, add the test compound at various concentrations, the bacterial tester strain, and either the S9 mix (for metabolic activation) or a buffer (without S9).
-
Pre-incubate the mixture at 37°C for a defined period.
-
Add molten top agar to the tube and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Results for NDCHA: In one study, NDCHA was found to be negative in the Ames test with S. typhimurium strains TA98, TA100, and TA1535.[1] The results were inconclusive for strain TA104, with some microcolony induction observed at high doses (≥ 250 µ g/plate ) in the presence of 20% Aroclor-1254 induced S9 at pH 6.5.[1]
This assay assesses chromosomal damage in cultured human lymphocytes.
Experimental Protocol: Cytokinesis-Block Micronucleus Assay
Principle: The assay measures the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. Cytochalasin B is used to block cytokinesis, resulting in binucleated cells, which makes the scoring of micronuclei more reliable.
Materials:
-
Isolated human lymphocytes
-
Cell culture medium (e.g., RPMI-1640)
-
Phytohaemagglutinin (PHA) to stimulate lymphocyte division
-
Cytochalasin B
-
This compound
-
Positive and negative controls
-
Fixative solution (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa)
Procedure:
-
Culture isolated human lymphocytes in the presence of PHA.
-
After an appropriate incubation period (e.g., 44 hours), add NDCHA at various concentrations to the cell cultures.
-
At the same time or shortly after adding the test compound, add Cytochalasin B to block cytokinesis.
-
Incubate the cells for a further period (e.g., 24-28 hours).
-
Harvest the cells, treat with a hypotonic solution, and fix them.
-
Drop the fixed cells onto microscope slides and stain them.
-
Score the frequency of micronuclei in binucleated cells under a microscope.
Results for NDCHA: this compound was found to be weakly genotoxic in the in vitro micronucleus test with isolated human lymphocytes.[1] It induced a significant increase in micronuclei in a dose range of 15-100 µg/mL (71.4-476.2 µM).[1]
Carcinogenicity
Endocrine Disruption
Recent studies have explored the potential for this compound to interfere with endocrine signaling pathways.
NDCHA has been shown to exhibit anti-androgenic properties by competitively binding to the androgen receptor (AR).
Experimental Protocol: Androgen Receptor Competitive Binding Assay
Principle: This assay determines the ability of a test compound to compete with a radiolabeled androgen (e.g., ³H-dihydrotestosterone) for binding to the androgen receptor. A reduction in the binding of the radiolabeled androgen in the presence of the test compound indicates that the compound binds to the androgen receptor.
Materials:
-
Source of androgen receptor (e.g., rat prostate cytosol, recombinant AR)
-
Radiolabeled androgen (e.g., [³H]-R1881 or ³H-dihydrotestosterone)
-
Unlabeled androgen for determining non-specific binding
-
This compound
-
Assay buffer
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the androgen receptor preparation and the radiolabeled androgen.
-
Add varying concentrations of NDCHA or a known competitor (positive control) to the reaction mixture.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound radiolabel from the free radiolabel (e.g., using hydroxylapatite or a filter-based method).
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the concentration of NDCHA that inhibits 50% of the specific binding of the radiolabeled androgen (IC₅₀).
Results for NDCHA: Studies have shown that this compound competitively binds to the androgen receptor.
Visualizations
Logical Relationship: From Corrosion Inhibitor to Potential Health Concern
Caption: The pathway from the industrial use of dicyclohexylamine nitrite to the toxicological concern over NDCHA.
Experimental Workflow: Cytokinesis-Block Micronucleus Assay
Caption: A simplified workflow for the cytokinesis-block micronucleus assay to assess NDCHA genotoxicity.
Conclusion
The discovery and history of this compound are closely tied to its formation from the industrially relevant compound, dicyclohexylamine nitrite. While not as extensively studied as some other nitrosamines, research has demonstrated its potential for weak genotoxicity and anti-androgenic activity. This technical guide provides a consolidated overview of the available data and experimental methodologies for researchers and professionals working in the fields of toxicology, drug development, and chemical safety. Further research, particularly long-term carcinogenicity bioassays, is warranted to fully elucidate the risk that this compound may pose to human health.
References
- 1. Genotoxic effects of this compound in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytokinesis-Blocked Micronucleus Cytome Assay Biomarkers Identify Lung Cancer Cases Amongst Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (NDCHA), what do you know about it? - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
Biological Effects of N-Nitrosocompounds on Androgen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosocompounds, a class of chemical compounds characterized by the N-N=O functional group, are well-documented carcinogens.[1][2] Their primary mechanism of carcinogenicity involves metabolic activation to electrophilic species that alkylate DNA, leading to mutations.[1] While the genotoxic effects of N-nitrosocompounds are extensively studied, their potential to interact with nuclear hormone receptors, such as the androgen receptor (AR), represents a less explored area of their biological activity. This technical guide provides an in-depth overview of the known biological effects of specific N-nitrosocompounds on androgen receptor signaling, summarizing available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
Recent research has identified a subset of N-nitrosocompounds that exhibit anti-androgenic properties, directly competing with androgens for binding to the AR and subsequently modulating its activity.[3] This guide will focus on these direct interactions, offering valuable insights for researchers in toxicology, endocrinology, and drug development.
I. Quantitative Data on Anti-Androgenic N-Nitrosocompounds
A study by Nishihara et al. identified three N-nitrosocompounds—N-nitrosodibenzylamine (NDBzA), N-nitrosodiphenylamine (NDPA), and N-nitrosodicyclohexylamine (NDCHA)—as having anti-androgenic activity.[3] These compounds were shown to competitively bind to the androgen receptor, decrease AR protein levels, and down-regulate the expression of the androgen-responsive gene, prostate-specific antigen (PSA).[3]
The following tables summarize the quantitative data on the anti-androgenic activity of these compounds, with estimated IC50 values derived from dose-response curves presented in the aforementioned study.
Table 1: Competitive Binding to the Androgen Receptor
| Compound | Chemical Structure | Estimated IC50 (μM) for AR Binding |
| N-Nitrosodibenzylamine (NDBzA) | ~10 | |
| N-Nitrosodiphenylamine (NDPA) | ~30 | |
| This compound (NDCHA) | ~30 | |
| Flutamide (Reference) | ~1 |
IC50 values were estimated from graphical data presented by Nishihara et al. and represent the concentration of the compound that inhibits 50% of the binding of a fluorescently labeled androgen to the AR.[3]
Table 2: Inhibition of Androgen-Dependent Transcriptional Activity (AR-EcoScreen Assay)
| Compound | Estimated IC50 (μM) for Luciferase Activity Inhibition |
| N-Nitrosodibenzylamine (NDBzA) | ~3 |
| N-Nitrosodiphenylamine (NDPA) | ~10 |
| This compound (NDCHA) | ~10 |
| Flutamide (Reference) | ~0.3 |
IC50 values were estimated from graphical data presented by Nishihara et al. and represent the concentration of the compound that inhibits 50% of the DHT-induced luciferase reporter gene activity.[3]
Table 3: Inhibition of Androgen-Dependent Yeast Growth (Yeast Two-Hybrid Assay)
| Compound | Estimated IC50 (μM) for β-galactosidase Activity Inhibition |
| N-Nitrosodibenzylamine (NDBzA) | ~1 |
| N-Nitrosodiphenylamine (NDPA) | ~3 |
| This compound (NDCHA) | ~3 |
| Flutamide (Reference) | ~0.1 |
IC50 values were estimated from graphical data presented by Nishihara et al. and represent the concentration of the compound that inhibits 50% of the DHT-induced β-galactosidase activity.[3]
II. Signaling Pathways and Experimental Workflows
The interaction of anti-androgenic N-nitrosocompounds with the androgen receptor disrupts the canonical androgen signaling pathway. The following diagrams illustrate this process and the workflows of key experimental assays used to characterize these effects.
III. Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, based on the procedures described by Nishihara et al. and other relevant literature.[3]
A. Competitive Androgen Receptor Binding Assay
This assay determines the ability of a test compound to compete with a fluorescently labeled androgen for binding to the androgen receptor.
1. Materials:
-
Recombinant human androgen receptor (AR) protein.
-
Fluorescently labeled androgen ligand (e.g., Fluormone™ AL Green).
-
Test compounds (N-nitrosocompounds) dissolved in an appropriate solvent (e.g., DMSO).
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).
-
96-well microplates (black, clear bottom).
-
Fluorescence plate reader.
2. Protocol:
-
Prepare serial dilutions of the test compounds and a reference anti-androgen (e.g., flutamide) in the assay buffer.
-
In each well of the microplate, add the recombinant AR protein and the fluorescently labeled androgen at a fixed concentration.
-
Add the serially diluted test compounds or reference compound to the wells. Include control wells with only AR and the fluorescent ligand (maximum binding) and wells with a high concentration of an unlabeled androgen (non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Measure the fluorescence polarization or fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent ligand.
-
Calculate the percentage of inhibition of binding for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using a non-linear regression analysis.
B. Androgen-Dependent Reporter Gene Assay (AR-EcoScreen™)
This cell-based assay measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene. The AR-EcoScreen™ cell line is a stable cell line expressing the human AR and a luciferase reporter gene under the control of an androgen-responsive element.[4][5][6]
1. Materials:
-
AR-EcoScreen™ cells.
-
Cell culture medium (e.g., DMEM/F12) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous androgens.
-
Dihydrotestosterone (DHT) as the androgen agonist.
-
Test compounds (N-nitrosocompounds) dissolved in DMSO.
-
96-well cell culture plates (white, clear bottom).
-
Luciferase assay reagent.
-
Luminometer.
2. Protocol:
-
Seed the AR-EcoScreen™ cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Replace the medium with a medium containing a fixed, sub-maximal concentration of DHT (e.g., 0.1 nM).
-
Add serial dilutions of the test compounds or a reference anti-androgen to the wells. Include control wells with DHT only (positive control) and vehicle only (negative control).
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well and measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
C. Yeast Two-Hybrid Assay for Anti-Androgenic Activity
This assay is based on the ligand-dependent interaction between the androgen receptor ligand-binding domain (LBD) and a coactivator protein, which reconstitutes a functional transcription factor that drives the expression of a reporter gene (e.g., β-galactosidase).[3][7]
1. Materials:
-
Yeast strain (e.g., Saccharomyces cerevisiae) co-transformed with two plasmids: one expressing the AR-LBD fused to a DNA-binding domain (e.g., GAL4-DBD) and another expressing a coactivator (e.g., ARA70) fused to an activation domain (e.g., GAL4-AD).
-
Yeast growth medium (selective medium to maintain plasmids).
-
Dihydrotestosterone (DHT).
-
Test compounds (N-nitrosocompounds).
-
β-galactosidase substrate (e.g., ONPG or CPRG).
-
96-well plates.
-
Spectrophotometer.
2. Protocol:
-
Grow the transformed yeast cells in selective liquid medium overnight.
-
Dilute the yeast culture and add it to the wells of a 96-well plate.
-
Add a fixed concentration of DHT to all wells except the negative control.
-
Add serial dilutions of the test compounds or a reference anti-androgen to the wells.
-
Incubate the plate at 30°C for a specified period (e.g., 24-48 hours).
-
Lyse the yeast cells to release the β-galactosidase enzyme.
-
Add the β-galactosidase substrate and incubate until a color change is observed.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the percentage of inhibition of DHT-induced β-galactosidase activity for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
D. Prostate-Specific Antigen (PSA) Gene Expression Assay in LNCaP Cells
This assay measures the effect of N-nitrosocompounds on the expression of an endogenous androgen-regulated gene, PSA, in a human prostate cancer cell line.[3]
1. Materials:
-
LNCaP cells.
-
Cell culture medium (e.g., RPMI-1640) with CS-FBS.
-
Dihydrotestosterone (DHT).
-
Test compounds (N-nitrosocompounds).
-
RNA extraction kit.
-
Reverse transcription kit.
-
Quantitative real-time PCR (qPCR) machine and reagents (primers and probes for PSA and a housekeeping gene).
2. Protocol:
-
Seed LNCaP cells in multi-well plates and grow them in androgen-depleted medium for 24-48 hours.
-
Treat the cells with a fixed concentration of DHT in the presence of varying concentrations of the test compounds.
-
Incubate the cells for 24-48 hours.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR to quantify the mRNA levels of PSA and a housekeeping gene (for normalization).
-
Calculate the relative expression of PSA mRNA, normalized to the housekeeping gene, for each treatment condition.
-
Analyze the dose-dependent effect of the N-nitrosocompound on DHT-induced PSA expression.
IV. Conclusion
The evidence presented in this technical guide demonstrates that certain N-nitrosocompounds can act as direct antagonists of the androgen receptor. N-nitrosodibenzylamine, N-nitrosodiphenylamine, and this compound have been shown to competitively bind to the AR, inhibit its transcriptional activity, and down-regulate the expression of the androgen-responsive gene PSA. While the anti-androgenic potency of these compounds is lower than that of the pharmaceutical anti-androgen flutamide, their ability to interact with the AR signaling pathway highlights a non-genotoxic mechanism through which N-nitrosocompounds may exert biological effects.
This guide provides a foundational resource for researchers interested in the endocrine-disrupting properties of N-nitrosocompounds. The detailed experimental protocols and visualized workflows offer a practical starting point for further investigations into the structure-activity relationships of N-nitrosocompounds as AR modulators and for screening other compounds in this class for similar activities. Further research is warranted to explore the in vivo relevance of these findings and to assess the potential health risks associated with exposure to N-nitrosocompounds that possess anti-androgenic activity.
References
- 1. Nitric oxide-mediated inhibition of androgen receptor activity: possible implications for prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analytical Methods for the Detection of N-Nitrosodicyclohexylamine (NDCHA)
Introduction
N-Nitrosamines are a class of compounds that have garnered significant attention from regulatory bodies and the pharmaceutical industry due to their classification as probable human carcinogens. The discovery of nitrosamine (B1359907) impurities in various drug products has led to stringent regulations requiring manufacturers to perform risk assessments and implement validated analytical methods for their detection and control at trace levels.
N-Nitrosodicyclohexylamine (NDCHA) is a specific nitrosamine that can potentially form from the reaction of dicyclohexylamine, a secondary amine, with nitrosating agents. Due to its large and sterically hindered structure, it is considered a less common nitrosamine impurity. Currently, there is no established Acceptable Intake (AI) limit for NDCHA from major regulatory bodies like the EMA or FDA. In such cases, the Carcinogenic Potency Categorization Approach (CPCA) is often applied, which for a compound with no robust carcinogenicity data, may default to a conservative limit of 1500 ng/day[1]. The accurate and sensitive determination of NDCHA in active pharmaceutical ingredients (APIs) and finished drug products is therefore crucial for ensuring patient safety.
This application note provides an overview of suitable analytical methodologies for the detection and quantification of NDCHA, with a focus on Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed experimental protocols and a summary of expected analytical performance characteristics are presented to guide researchers, scientists, and drug development professionals in establishing robust analytical control strategies.
Analytical Approaches
The detection of nitrosamines at trace levels requires highly sensitive and selective analytical techniques. Due to the potential for matrix interference in pharmaceutical formulations, hyphenated mass spectrometry techniques are the methods of choice.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. For less volatile compounds like NDCHA, liquid injection is preferred over headspace analysis. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a versatile technique suitable for a wide range of nitrosamines, including those that are less volatile or thermally labile. It offers high sensitivity and selectivity, and the choice of ionization source, such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), can be optimized based on the analyte's properties. For many nitrosamines, APCI is often preferred.
Quantitative Data Summary
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| GC-MS/MS | N-nitroso-N-methylcyclohexylamine | - | 0.00375 ppm | 80.0 - 120.0 | [2] |
| N-Nitrosodimethylamine (NDMA) | < 3 ppb | - | - | [3] | |
| N-Nitrosodiethylamine (NDEA) | < 3 ppb | - | - | [3] | |
| LC-MS/MS | Eight Nitrosamine Mix | - | 0.1 ng/mL (0.05 µg/g) | 89.5 - 112.0 | [4] |
| Seven Nitrosamine Mix | 3 - 112 pg/mL | 0.1 - 5.1 pg/mg API | 87 - 102 | [5][6] | |
| N-Nitrosodimethylamine (NDMA) | 0.01 ppm | 0.03 ppm | - | [7] |
Experimental Protocols
Detailed experimental protocols for the analysis of NDCHA using GC-MS/MS and LC-MS/MS are provided below. These protocols are based on established methods for similar nitrosamines and should be validated for the specific matrix being analyzed.
Protocol 1: Analysis of this compound by GC-MS/MS
This protocol is adapted from a method for a structurally related nitrosamine and should be optimized for NDCHA.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Weigh 100 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of methanol (B129727) and water).
-
Add an appropriate internal standard (e.g., N-Nitrosodimethylamine-d6, if monitoring other nitrosamines, or a suitable labeled analog of NDCHA if available).
-
Vortex the sample for 1 minute, followed by sonication for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a smaller volume of a suitable solvent for injection (e.g., methanol).
-
Filter the final extract through a 0.22 µm syringe filter into a GC vial.
2. GC-MS/MS Instrumental Parameters
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.
-
Column: DB-1MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 250 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 180 °C.
-
Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Note: MRM transitions for NDCHA (C12H22N2O, MW: 210.32) need to be determined by infusing a standard solution. Likely precursor ions would be the molecular ion [M]+ at m/z 210 and major fragment ions.
-
Protocol 2: Analysis of this compound by LC-MS/MS
This protocol is a general method that can be adapted for the analysis of various nitrosamines, including NDCHA.
1. Sample Preparation
-
Weigh 80 mg of the drug substance into a 2 mL lidded centrifuge tube.
-
Add 1188 µL of diluent (e.g., 1% formic acid in water) and 12 µL of the internal standard solution.
-
Vortex at 2500 rpm for 20 minutes.
-
Centrifuge at approximately 10,000 rpm for 10 minutes.
-
Filter the supernatant into a vial using a 0.45 µm syringe filter.
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II HPLC System or equivalent.
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole MS or equivalent.
-
Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or similar C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B
-
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Note: MRM transitions for NDCHA need to be optimized. The precursor ion would likely be the protonated molecule [M+H]+ at m/z 211. Product ions would be determined through fragmentation experiments.
-
Visualizations
Caption: General experimental workflow for the analysis of NDCHA.
Caption: Logical relationship for controlling NDCHA impurities.
References
- 1. This compound (NDCHA), what do you know about it? - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. ejbps.com [ejbps.com]
- 3. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
Application Notes and Protocols for the Analysis of N-Nitrosodicyclohexylamine (NDCHA) by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosamines are a class of compounds that have garnered significant attention from regulatory agencies and the pharmaceutical industry due to their classification as probable human carcinogens.[1] The presence of these impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical quality and safety concern. N-Nitrosodicyclohexylamine (NDCHA), a higher molecular weight nitrosamine (B1359907), can potentially form from the reaction of dicyclohexylamine, a common reagent or impurity, with nitrosating agents.
This document provides a detailed application note and protocol for the sensitive and selective determination of this compound in pharmaceutical matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are designed to meet the stringent requirements for trace-level impurity analysis in a regulated environment.
Principle of the Method
The analytical workflow involves the extraction of this compound from the sample matrix using liquid-liquid extraction with a suitable organic solvent, typically dichloromethane (B109758). The extract is then concentrated and injected into a GC-MS system. Separation is achieved on a low- to mid-polarity capillary column, followed by detection using a mass spectrometer. For enhanced sensitivity and selectivity, a triple quadrupole mass spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is recommended, although a single quadrupole instrument in Selected Ion Monitoring (SIM) mode can also be utilized. Quantification is performed using an external standard calibration curve.
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), HPLC grade or equivalent.
-
Reagents: Anhydrous Sodium Sulfate (B86663), ACS grade.
-
Reference Standard: this compound (NDCHA), purity >95%.
-
Internal Standard (optional): N-Nitrosodiphenylamine (NDPhA) or a deuterated analog of NDCHA (if available).
-
Glassware: Volumetric flasks, centrifuge tubes, vials with PTFE-lined septa.
-
Equipment: Analytical balance, vortex mixer, centrifuge, syringe filters (0.45 µm PTFE).
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with dichloromethane to cover the desired calibration range (e.g., 1 ng/mL to 100 ng/mL).
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Sample Weighing: Accurately weigh an amount of the drug substance or powdered drug product equivalent to 250 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.
-
Dissolution/Suspension: Add 5 mL of purified water or a suitable buffer to the centrifuge tube and vortex for 1 minute to dissolve or suspend the sample.
-
Extraction: Add 5 mL of dichloromethane to the tube.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of NDCHA into the organic phase.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic (dichloromethane) layer into a clean glass tube using a Pasteur pipette, passing it through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentration (Optional): If higher sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in a known volume of dichloromethane (e.g., 1 mL).
-
Final Preparation: Transfer the final extract into a GC vial for analysis.
GC-MS Instrumental Parameters
The following parameters are provided as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless (1 µL injection volume) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, Rxi-5Sil MS) |
| Oven Program | Initial: 50 °C, hold for 1 minRamp 1: 20 °C/min to 200 °CRamp 2: 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| MS Transfer Line Temp. | 280 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Mass Spectrometer Settings (SIM and MRM)
Based on the mass spectrum of this compound, the following ions are recommended for monitoring.[1]
For Single Quadrupole GC-MS (SIM Mode):
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| NDCHA | 83 | 129 | 55 |
For Triple Quadrupole GC-MS/MS (MRM Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| NDCHA | 210 (M+) | 83 | Optimize experimentally |
| NDCHA | 210 (M+) | 129 | Optimize experimentally |
| NDCHA | 83 | 55 | Optimize experimentally |
Note: The molecular ion (m/z 210) may be of low abundance. The fragment ion m/z 83 is typically the base peak and a good choice for the precursor ion in MRM if the molecular ion is too weak.
Data Presentation and Quantitative Analysis
Method performance should be evaluated according to ICH Q2(R1) guidelines for validation of analytical procedures. Key validation parameters are summarized below.
Linearity
A calibration curve should be constructed by plotting the peak area of NDCHA against its concentration. The linearity should be evaluated over a suitable range.
| Parameter | Typical Performance |
| Calibration Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
| Parameter | Typical Performance |
| Signal-to-Noise for LOD | 3:1 |
| Signal-to-Noise for LOQ | 10:1 |
| Estimated LOQ | ≤ 5 ng/mL |
Accuracy and Precision
Accuracy is typically assessed by spike-recovery studies at multiple concentration levels. Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.
| Parameter | Acceptance Criteria |
| Accuracy (Recovery) | |
| Spiked at LOQ | 70 - 130% |
| Spiked at 100% Level | 80 - 120% |
| Precision (%RSD) | |
| Repeatability (n=6) | ≤ 15% |
| Intermediate Precision | ≤ 20% |
Visualizations
Experimental Workflow
Caption: Workflow for NDCHA analysis by GC-MS.
Logical Relationship for Method Development
Caption: Logic for NDCHA GC-MS method development.
Conclusion
The GC-MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in pharmaceutical samples. The use of liquid-liquid extraction for sample preparation is effective for isolating the analyte from various matrices. By employing either SIM or the more selective MRM acquisition modes, low limits of detection and quantification can be achieved, enabling laboratories to meet regulatory requirements for the control of nitrosamine impurities. Proper method validation is essential to ensure the accuracy and reliability of the results.
References
Application Note: Quantitative Analysis of N-Nitrosodicyclohexylamine (NDCHA) in Pharmaceutical Drug Substances by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. Regulatory agencies worldwide have established stringent limits for these impurities in drug substances and finished products. This application note presents a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Nitrosodicyclohexylamine (NDCHA) in pharmaceutical active pharmaceutical ingredients (APIs). The method utilizes reverse-phase chromatography for separation and tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for detection and quantification, ensuring high selectivity and sensitivity. The protocol described herein provides a robust framework for the routine quality control of NDCHA.
1. Introduction
N-nitrosamines are a class of compounds that can form during the synthesis of active pharmaceutical ingredients (APIs) or in the finished drug product during storage.[1] Due to their classification as probable human carcinogens, their presence must be controlled to very low levels.[2] this compound (NDCHA) is a potential nitrosamine impurity that may arise from specific synthetic routes involving dicyclohexylamine, a common reagent. A highly sensitive and selective analytical method is required to ensure that NDCHA levels in pharmaceuticals do not exceed the acceptable intake limits. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its inherent selectivity and ability to achieve low detection limits.[3] This document provides a detailed protocol for the quantification of NDCHA in a drug substance matrix.
2. Principle
The method employs a reverse-phase High-Performance Liquid Chromatography (HPLC) system to separate NDCHA from the API and other matrix components. The separation is followed by detection using a tandem quadrupole mass spectrometer. The analyte is ionized using an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI), and the protonated molecular ion ([M+H]⁺) is selected as the precursor ion in the first quadrupole. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and minimizes interference from the sample matrix, allowing for accurate quantification at trace levels.[3]
3. Experimental Protocols
3.1. Materials and Reagents
-
This compound (NDCHA) reference standard (CAS: 947-92-2)[4]
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
Formic Acid (≥99%)
-
Drug Substance (API) to be tested
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
0.22 µm syringe filters (e.g., PVDF or PTFE)
-
HPLC vials
3.2. Equipment
-
UHPLC or HPLC system
-
Tandem quadrupole mass spectrometer with an ESI or APCI source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
3.3. Preparation of Solutions
-
Diluent: Methanol/Water (80:20, v/v)
-
NDCHA Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of NDCHA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
NDCHA Intermediate Standard Solution (1 µg/mL): Pipette 1.0 mL of the Stock Standard Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Calibration Curve and QC Solutions: Prepare a series of calibration standards by serial dilution of the Intermediate Standard Solution with the diluent to achieve concentrations ranging from approximately 0.5 ng/mL to 50 ng/mL. Prepare Quality Control (QC) samples at low, medium, and high concentrations in a similar manner.
3.4. Sample Preparation
-
Accurately weigh approximately 100 mg of the drug substance into a 15 mL centrifuge tube.
-
Add 10.0 mL of diluent.
-
Vortex for 5 minutes to ensure complete dissolution of the API and extraction of NDCHA.
-
Centrifuge the solution at 4000 rpm for 15 minutes.[5]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[5]
3.5. LC-MS/MS Analysis The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase, e.g., 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[6][7] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[6][7] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C[8] |
| Injection Volume | 5 µL |
| Gradient Program | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Table 3: Mass Spectrometer Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Positive ESI or APCI |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 4 |
Table 4: NDCHA MRM Transitions The molecular weight of NDCHA (C₁₂H₂₂N₂O) is 210.32 g/mol . The protonated precursor ion [M+H]⁺ is m/z 211.2.[1][4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| NDCHA (Quantifier) | 211.2 | 181.2 ([M+H-NO]⁺) | 100 | Optimize (e.g., 15) |
| NDCHA (Qualifier) | 211.2 | 83.1 (Cyclohexyl ion) | 100 | Optimize (e.g., 25) |
| Note: The loss of the NO radical (30 Da) is a characteristic fragmentation pathway for nitrosamines.[9][10] Collision energies must be optimized for the specific instrument to maximize signal intensity. |
4. Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[11][12]
Table 5: Summary of Method Validation Parameters (Illustrative Data)
| Parameter | Acceptance Criteria | Example Result |
|---|---|---|
| Specificity | No interference at the retention time of NDCHA | Pass |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | e.g., 1.0 - 50 ng/mL | 1.0 - 50 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.2 - 103.5% |
| Precision (% RSD) | Repeatability: ≤ 15%; Intermediate: ≤ 15% | Repeatability: 4.5%; Intermediate: 6.8% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 ng/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10; within accuracy/precision limits | 1.0 ng/mL |
| Robustness | No significant impact on results from minor changes | Pass |
Note: The values presented are for illustrative purposes only and must be experimentally determined.
5. Visualizations
Caption: Experimental workflow for NDCHA quantification.
Caption: Logical relationship of method validation parameters.
The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of this compound in pharmaceutical drug substances. The use of MRM ensures reliable detection at trace levels, meeting the stringent requirements of regulatory agencies. Proper method validation in accordance with ICH guidelines is mandatory to ensure the method is suitable for its intended use in a quality control environment.
References
- 1. This compound (NDCHA) | Androgen Receptor | 947-92-2 | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. This compound | Manasa Life Sciences [manasalifesciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. japsonline.com [japsonline.com]
- 9. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
Application Notes and Protocols: In Vitro Micronucleus Test for N-Nitrosodicyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodicyclohexylamine (N-NO-DCHA) is a nitrosamine (B1359907) compound that can be formed from dicyclohexylamine, a corrosion inhibitor.[1][2] Given the established carcinogenic potential of many nitrosamines, assessing the genotoxicity of N-NO-DCHA is crucial for human health risk assessment.[2][3][4] The in vitro micronucleus test is a widely used and regulatory-accepted method (OECD Guideline 487) to evaluate the potential of a substance to induce chromosomal damage.[5][6][7][8][9] This document provides a detailed protocol for conducting the in vitro micronucleus test for N-NO-DCHA, based on published data and established guidelines.
The in vitro micronucleus assay detects micronuclei in the cytoplasm of interphase cells.[6][7] These micronuclei are formed from chromosome fragments or whole chromosomes that lag behind during cell division, indicating clastogenic or aneugenic events.[6][9] The cytokinesis-block method, which uses cytochalasin B, is often employed to ensure that only cells that have undergone one cell division are scored for micronuclei.[1][10][11][12][13]
Data Presentation
The following table summarizes the quantitative data from a study on the genotoxicity of this compound in isolated human lymphocytes using the cytokinesis-block micronucleus assay.[1]
| Concentration (µg/mL) | Concentration (µM) | Cytotoxicity Assessment | Micronucleus Induction |
| 15 - 100 | 71.4 - 476.2 | Not specified as overtly toxic | Statistically significant increase at one or two non-toxic concentrations in four out of six experiments. |
Note: Detailed cytotoxicity metrics like Relative Increase in Cell Count (RICC) or Replication Index (RI) were not provided in the primary source. The study indicated the effective concentrations were non-toxic.
Experimental Protocols
This protocol is based on the principles of the OECD 487 Guideline for the In Vitro Mammalian Cell Micronucleus Test and specific findings for N-NO-DCHA.[1][5][6]
Cell Line and Culture
-
Recommended Cell Lines: Human peripheral blood lymphocytes (HPBLs) have been shown to be sensitive to N-NO-DCHA.[1] Other suitable cell lines according to OECD 487 include CHO, V79, or TK6 cells.[5][8][9]
-
Culture Conditions: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 for lymphocytes) supplemented with serum, antibiotics, and other necessary growth factors. Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂. For lymphocytes, stimulate division with a mitogen like phytohemagglutinin (PHA).
Preparation of Test Substance
-
Synthesis and Purity: As N-NO-DCHA is not commercially readily available, it may need to be synthesized.[1] The purity of the synthesized compound should be confirmed by analytical methods such as GC/MS and NMR.[1]
-
Solvent: Select a solvent that dissolves N-NO-DCHA and is non-toxic to the cells at the final concentration. The choice of solvent should be justified and a solvent control must be included in the experiment.
Dose Selection and Cytotoxicity Assay
-
Dose Range Finding: A preliminary cytotoxicity assay is recommended to determine the appropriate concentration range for the micronucleus test. Cytotoxicity can be assessed by measuring the reduction in cell growth or viability (e.g., using Relative Increase in Cell Count - RICC, or Replication Index - RI).
-
Test Concentrations: Based on existing data, a concentration range of 15 to 100 µg/mL (approximately 71.4 to 476.2 µM) has been shown to be effective for N-NO-DCHA in human lymphocytes.[1] It is recommended to test at least three analyzable concentrations. The highest concentration should aim for 55 ± 5% cytotoxicity or be 10 mM, 2 mg/mL, or the limit of solubility, whichever is lowest.[14]
Experimental Procedure
This procedure outlines the cytokinesis-block micronucleus assay.
Short Treatment with Metabolic Activation (S9):
-
Cell Seeding: Seed the cells at an appropriate density in culture flasks or plates.
-
Treatment: After an initial incubation period, add the prepared concentrations of N-NO-DCHA and the S9 metabolic activation mix to the cell cultures. Include positive and negative (solvent) controls. The treatment duration is typically 3-6 hours.
-
Washing: After treatment, wash the cells with fresh medium to remove the test substance and S9 mix.
-
Cytokinesis Block: Add fresh medium containing cytochalasin B (typically 3-6 µg/mL) to block cytokinesis.
-
Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths.
-
Harvesting: Harvest the cells by centrifugation.
Continuous Treatment without Metabolic Activation:
-
Cell Seeding: Seed the cells at an appropriate density.
-
Treatment: Add the prepared concentrations of N-NO-DCHA to the cell cultures. Include positive and negative (solvent) controls.
-
Cytokinesis Block: Add cytochalasin B to the cultures. The total treatment and cytokinesis block period should be 1.5-2 normal cell cycle lengths.
-
Harvesting: Harvest the cells by centrifugation.
Slide Preparation and Staining
-
Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells.
-
Fixation: Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid, 3:1). Repeat the fixation step multiple times.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain, such as Giemsa, to visualize the nuclei and micronuclei.
Micronucleus Scoring
-
Microscopic Analysis: Score the slides under a microscope at high magnification.
-
Scoring Criteria: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration (from duplicate cultures).[5] Micronuclei should be small, non-refractile, circular or oval bodies in the cytoplasm, with a diameter generally less than one-third of the main nucleus.
-
Cytotoxicity Assessment: The Cytokinesis-Block Proliferation Index (CBPI) should be calculated to assess cell proliferation and cytotoxicity.
Data Analysis and Interpretation
-
Statistical Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.
-
Positive Result: A result is considered positive if there is a concentration-related increase or a reproducible statistically significant increase in the number of micronucleated cells.[5]
-
Negative Result: A result is considered negative if there is no statistically significant increase in the frequency of micronucleated cells.[5]
Mandatory Visualizations
Caption: Experimental workflow for the in vitro micronucleus test of this compound.
Caption: Formation of N-NO-DCHA and its potential pathway to genotoxicity.
References
- 1. Genotoxic effects of this compound in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity of this compound in V79 cells in the sister chromatid exchange test and the single cell gel assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nucro-technics.com [nucro-technics.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. criver.com [criver.com]
- 9. x-cellr8.com [x-cellr8.com]
- 10. researchgate.net [researchgate.net]
- 11. The in vitro micronucleus assay using imaging flow cytometry and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 13. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Nitrosodicyclohexylamine in Androgen Receptor Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodicyclohexylamine (NDCHA) is a nitroso compound that has been identified as an anti-androgenic agent.[1][2][3] Its mechanism of action involves competitive binding to the androgen receptor (AR), thereby inhibiting the binding of endogenous androgens like dihydrotestosterone (B1667394) (DHT).[1][2][3] This characteristic makes NDCHA a compound of interest in research focused on androgen-dependent pathologies, such as prostate cancer, and for screening for potential endocrine-disrupting chemicals. These application notes provide a detailed protocol for utilizing this compound in an androgen receptor competitive binding assay, a crucial tool for characterizing the binding affinity of unlabelled test compounds.
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H22N2O | [4] |
| Molecular Weight | 210.32 g/mol | [4] |
| Appearance | Off-White to Pale Yellow Solid | [5] |
| CAS Number | 947-92-2 | [4] |
| Biological Activity | Anti-androgenic agent, competitive binder to the androgen receptor. | [1][2][3] |
| Storage | Store at -20°C for short-term and -80°C for long-term storage. | [3][6] |
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and maintenance of male secondary sexual characteristics.[7] Upon binding to androgens such as testosterone (B1683101) and its more potent metabolite, 5α-dihydrotestosterone (DHT), the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[8][9][10] In the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[9][10] This signaling cascade is crucial for the growth and survival of prostate cancer cells.
Caption: Classical Androgen Receptor Signaling Pathway.
Experimental Protocols
Principle of the Competitive Binding Assay
This assay quantifies the ability of a test compound (this compound) to compete with a radiolabeled androgen (e.g., [³H]-DHT) for binding to the androgen receptor. The amount of radiolabeled ligand bound to the receptor is measured in the presence of varying concentrations of the test compound. A decrease in the bound radioactivity indicates that the test compound is competing for the same binding site. The data is used to determine the concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC50).
Materials and Reagents
-
Androgen Receptor: Recombinant human androgen receptor ligand-binding domain (AR-LBD).
-
Radiolabeled Ligand: [³H]-5α-dihydrotestosterone ([³H]-DHT).
-
Test Compound: this compound (NDCHA).
-
Reference Compound: Unlabeled 5α-dihydrotestosterone (DHT) or a known AR antagonist like Flutamide.
-
Assay Buffer: e.g., 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2.[11]
-
Scintillation Cocktail.
-
Multi-well plates: 96-well or 384-well plates suitable for scintillation counting.
-
Scintillation Counter.
-
Standard laboratory equipment: Pipettes, centrifuges, etc.
Experimental Workflow: Androgen Receptor Competitive Binding Assay
Caption: Workflow for AR Competitive Binding Assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the NDCHA stock solution in the assay buffer to obtain a range of test concentrations.
-
Prepare a working solution of [³H]-DHT in the assay buffer at a concentration appropriate for the assay (e.g., 20 nM).[11]
-
Dilute the recombinant androgen receptor in the assay buffer to the desired concentration.
-
-
Assay Procedure:
-
To each well of a microplate, add the following in order:
-
Assay Buffer
-
This compound at various concentrations (or unlabeled DHT for the reference curve, or buffer for total binding).
-
[³H]-DHT working solution.
-
Androgen receptor solution.
-
-
Controls:
-
Total Binding: Contains AR, [³H]-DHT, and assay buffer.
-
Non-specific Binding: Contains AR, [³H]-DHT, and a high concentration of unlabeled DHT to saturate the receptor.
-
Blank: Contains assay buffer and [³H]-DHT only.
-
-
-
Incubation:
-
Seal the plate and incubate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-18 hours). The optimal time and temperature should be determined empirically.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound [³H]-DHT from the free [³H]-DHT. This can be achieved by various methods, such as:
-
Filter Binding Assay: The reaction mixture is filtered through a membrane that retains the receptor-ligand complex. The filter is then washed to remove unbound radioligand.
-
Scintillation Proximity Assay (SPA): This method uses beads coated with a scintillant that emit light when a radiolabeled ligand is in close proximity (i.e., bound to the receptor which is captured on the bead). This method does not require a physical separation step.[11][12][13]
-
-
-
Detection:
-
For filter binding assays, place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
-
For SPA, read the plates directly in a microplate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding of [³H]-DHT as a function of the logarithm of the NDCHA concentration.
-
The percentage of specific binding is calculated as: (Binding in the presence of NDCHA - Non-specific Binding) / (Total Binding - Non-specific Binding) * 100.
-
-
Determine the IC50:
-
From the competition curve, determine the concentration of NDCHA that inhibits 50% of the specific binding of [³H]-DHT. This is the IC50 value.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to accurately calculate the IC50.
-
Expected Results
This compound is expected to displace [³H]-DHT from the androgen receptor in a dose-dependent manner.[1][2] The resulting competition curve will be sigmoidal, from which an IC50 value can be derived. This IC50 value represents the concentration of NDCHA required to reduce the specific binding of the radiolabeled androgen by 50% and is a measure of its binding affinity for the androgen receptor. Lower IC50 values indicate higher binding affinity.
Safety Precautions
This compound is a suspected carcinogenic N-nitroso compound and should be handled with appropriate safety precautions.[2][14] Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Dispose of all waste containing this compound according to institutional and local regulations for hazardous chemical waste. When working with radiolabeled compounds, follow all institutional guidelines for radiation safety.
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C12H22N2O | CID 13697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-NITROSO DICYCLOHEXYLAMINE | 947-92-2 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Buy this compound | 947-92-2 [smolecule.com]
Application Notes and Protocols for the Procurement and Analysis of N-Nitrosodicyclohexylamine Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodicyclohexylamine (NDCHA) is a nitrosamine (B1359907) impurity that can potentially form in pharmaceutical products containing dicyclohexylamine (B1670486) as a raw material, intermediate, or degradation product. Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies worldwide require stringent control of these impurities in drug substances and products. Accurate quantification of NDCHA at trace levels is therefore critical to ensure patient safety and regulatory compliance.
This document provides a comprehensive guide for researchers and drug development professionals on sourcing a certified reference standard for this compound and outlines a detailed protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sourcing this compound Reference Standard
A certified reference standard is essential for the accurate quantification of this compound. Several reputable suppliers provide this compound with a certificate of analysis, ensuring its identity and purity.
Table 1: Recommended Suppliers for this compound Reference Standard
| Supplier | Product Name | CAS Number | Additional Information |
| Biosynth | This compound | 947-92-2 | Offers high-purity reference standards for pharmaceutical testing.[1] |
| AccuStandard | This compound | 947-92-2 | Provides certified reference materials, often in solution.[2] |
| LGC Standards | This compound | 947-92-2 | A leading supplier of reference materials for analytical testing.[3] |
| Pharmaffiliates | This compound | 947-92-2 | Specializes in pharmaceutical impurities and reference standards.[4] |
| Veeprho | This compound (NDCHA) | 947-92-2 | Provides highly characterized reference materials meeting regulatory standards.[5] |
| GLP Pharma Standards | This compound | 947-92-2 | Supplies compounds with a comprehensive certificate of analysis.[6] |
| Simson Pharma Limited | This compound | 947-92-2 | Offers reference standards at a competitive price.[7] |
| Sigma-Aldrich | This compound | 947-92-2 | A well-known supplier of chemicals and reference materials.[8] |
Analytical Methodology: Quantification of this compound by LC-MS/MS
The following protocol is a general method for the analysis of nitrosamine impurities in pharmaceutical products and can be adapted and validated for the specific quantification of this compound. This method is based on widely accepted practices for trace-level impurity analysis.
Materials and Reagents
-
This compound reference standard
-
Water, LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Drug substance or drug product for analysis
-
LC-MS vials and caps
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI)
Experimental Protocol
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of methanol or a suitable solvent to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable diluent (e.g., 50:50 methanol:water) to cover the desired calibration range (e.g., 0.1 ng/mL to 100 ng/mL).
The sample preparation method will depend on the matrix (drug substance vs. drug product). The following is a general procedure:
-
Accurately weigh a known amount of the drug substance or crushed tablets.
-
Dissolve or extract the sample with a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The choice of solvent should be optimized to ensure good recovery of NDCHA while minimizing the extraction of interfering matrix components.
-
Vortex and/or sonicate the sample to ensure complete dissolution/extraction.
-
Centrifuge the sample to pellet any undissolved excipients.
-
Filter the supernatant through a 0.22 µm filter into an LC-MS vial.
The following are typical starting conditions that should be optimized for the specific instrumentation and application.
Table 2: Illustrative LC-MS/MS Parameters
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 or similar reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute NDCHA, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or APCI+ |
| Precursor Ion (m/z) | 211.18 (for [M+H]⁺ of this compound) |
| Product Ions (m/z) | To be determined by infusion of the reference standard. |
| Collision Energy | To be optimized for the specific instrument. |
| Dwell Time | To be optimized for the number of analytes and data points per peak. |
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data
Table 3: Quantitative Performance Characteristics for Nitrosamine Analysis (Illustrative)
| Parameter | N-Nitrosodimethylamine (NDMA) | N-Nitrosodiethylamine (NDEA) | This compound (NDCHA) |
| LOD | 0.01 - 0.1 ng/mL | 0.01 - 0.1 ng/mL | To be determined |
| LOQ | 0.03 - 0.3 ng/mL | 0.03 - 0.3 ng/mL | To be determined |
| Linearity Range | 0.1 - 100 ng/mL (R² > 0.99) | 0.1 - 100 ng/mL (R² > 0.99) | To be determined |
| Accuracy (% Recovery) | 80 - 120% | 80 - 120% | To be determined |
| Precision (% RSD) | < 15% | < 15% | To be determined |
Note: The user must perform a full method validation for this compound to establish these parameters for their specific matrix and instrumentation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in a pharmaceutical product.
Logical Relationship for Method Validation
This diagram shows the key parameters that need to be assessed during the validation of the analytical method.
References
- 1. lcms.cz [lcms.cz]
- 2. Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry [ouci.dntb.gov.ua]
- 3. lcms.cz [lcms.cz]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 8. degres.eu [degres.eu]
Application Notes and Protocols for Nitrosamine Analysis Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of N-nitrosamine impurities in pharmaceuticals, food products, and environmental samples have become a critical concern for regulatory bodies and manufacturers worldwide.[1] Classified as probable human carcinogens, these compounds must be controlled at trace levels.[2] Achieving the required sensitivity and accuracy in nitrosamine (B1359907) analysis is heavily dependent on the sample preparation stage, which is often the most time-consuming and error-prone part of the analytical workflow.[3][4]
Effective sample preparation is essential for isolating target nitrosamines from complex matrices, concentrating them to detectable levels, and minimizing matrix effects that can interfere with quantification.[2][5] Key challenges include the low concentration of analytes (ppb or ppt (B1677978) levels), the diversity of sample matrices, the risk of external contamination leading to false positives, and the potential for analyte degradation.[2][3][6]
This document provides detailed application notes and experimental protocols for several widely-used sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), QuEChERS, and Headspace Solid-Phase Microextraction (HS-SPME). It also addresses common challenges and the role of automation in improving data quality and throughput.
Liquid-Liquid Extraction (LLE)
Application Note
Liquid-Liquid Extraction (LLE) is a conventional and widely practiced sample preparation technique based on the differential partitioning of analytes between two immiscible liquid phases. For nitrosamine analysis, LLE is particularly useful for extracting less volatile nitrosamines and for samples in thermolabile matrices where headspace techniques are unsuitable.[3] The choice of extraction solvent is critical and is typically based on the polarity of the target nitrosamines. Dichloromethane (B109758) (DCM) is a commonly used solvent.[3][7] The procedure can be performed manually, but automation is increasingly employed to improve precision, reduce solvent consumption, and minimize the risk of contamination.[3][8]
A key consideration for LLE is the potential for emulsion formation, which can complicate phase separation. Techniques like centrifugation are used to break emulsions and ensure a clean separation of the organic layer containing the nitrosamines from the aqueous layer containing the matrix components.[3]
Experimental Protocol: LLE for Water-Soluble Drug Products
This protocol is adapted from a general procedure for the analysis of nitrosamines in pharmaceutical samples.[7]
-
Sample Weighing: Accurately weigh 200 to 1000 mg of the sample (drug substance or ground drug product) into a glass centrifuge tube.
-
Dissolution: Add 8.0 mL of an aqueous 1 M NaOH solution to the tube.
-
Extraction: Add 2.0 mL of dichloromethane (MeCl2) to the tube. Cap securely.
-
Mixing: Vortex the mixture vigorously for at least 5 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge the sample at approximately 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean vial using a glass pipette.
-
Filtration: Filter the collected organic extract through a 0.2 µm ww-PTFE syringe filter into an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.
-
Internal Standard: Deuterated internal standards (e.g., NDMA-d6, NDEA-d10) should be added before extraction to correct for variability.[7]
Workflow and Data
Table 1: Quantitative Performance Data for LLE
| Nitrosamine | Matrix | Spike Level (ppb) | Recovery (%) | %RSD | Reference |
|---|---|---|---|---|---|
| NDMA | Drug Product | 30 | 70-130% | <20% | [7] |
| NMEA | Drug Product | 30 | 70-130% | <20% | [7] |
| NDEA | Drug Product | 30 | 70-130% | <20% | [7] |
| NEIPA | Drug Product | 30 | 70-130% | <20% | [7] |
| NDIPA | Drug Product | 30 | 70-130% | <20% | [7] |
| NDPA | Drug Product | 30 | 70-130% | <20% | [7] |
| NDBA | Drug Product | 30 | 70-130% | <20% |[7] |
Solid-Phase Extraction (SPE)
Application Note
Solid-Phase Extraction (SPE) is a highly effective and versatile technique for purifying and concentrating nitrosamines from diverse and often complex matrices, including drinking water and pharmaceutical formulations like cough syrups.[9] The technique relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase. Compared to LLE, SPE offers advantages such as higher analyte recovery, reduced solvent consumption, and the ability to handle larger sample volumes, which is crucial for achieving low detection limits.[9]
The choice of sorbent material is critical for successful extraction. Coconut charcoal-based cartridges are specified in US EPA Method 521 for drinking water, while graphitized carbon and strong cation-exchange polymeric sorbents have also been used effectively.[9][10] Automation of the SPE process can significantly improve reproducibility and sample throughput.[10][11]
Experimental Protocol: SPE for Nitrosamines in Drinking Water
This protocol is based on a method for the determination of seven nitrosamines in drinking water.
-
Cartridge Conditioning: Condition a graphitized carbon SPE cartridge (e.g., Supelclean™ ENVI-Carb™, 0.5 g/6 mL) by passing 6 mL of dichloromethane, followed by 6 mL of methanol. Flush with nitrogen.
-
Cartridge Activation: Activate the cartridge with 6 mL of methanol, followed by 9 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 1000 mL of the water sample through the conditioned SPE cartridge at a controlled flow rate of 10 mL/min.
-
Drying: After loading, dry the SPE cartridge thoroughly by applying a vacuum for 10 minutes to remove residual water.
-
Elution: Elute the trapped nitrosamines from the cartridge by passing 10 mL of dichloromethane.
-
Concentration: Collect the eluate and concentrate it if necessary (e.g., under a gentle stream of nitrogen) to a final volume of 1 mL before analysis.
Workflow and Data
Table 2: Quantitative Performance Data for SPE
| Nitrosamine | Matrix | Recovery (%) | %RSD | LOQ (ng/L) | Reference |
|---|---|---|---|---|---|
| NDMA | Drinking Water | 71.5 - 88.0% | 2.29 - 3.64% | 25 | |
| NDEA | Drinking Water | 71.5 - 88.0% | 2.29 - 3.64% | 25 | |
| NMEA | Drinking Water | 71.5 - 88.0% | 2.29 - 3.64% | 25 | |
| NDPA | Drinking Water | 71.5 - 88.0% | 2.29 - 3.64% | 25 | |
| NDBA | Drinking Water | 71.5 - 88.0% | 2.29 - 3.64% | 25 | |
| NPYR | Drinking Water | 71.5 - 88.0% | 2.29 - 3.64% | 25 | |
| NPIP | Drinking Water | 71.5 - 88.0% | 2.29 - 3.64% | 25 |
| Various | Cough Syrups | N/A | N/A | 20 - 1200 ng/mL |[9] |
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Application Note
The QuEChERS method is a streamlined approach that has become popular for the analysis of contaminants in complex food matrices like meat, bacon, and soy sauce.[12][13][14] It involves a two-step process: first, a salting-out liquid-liquid extraction with a solvent like acetonitrile (B52724), followed by a cleanup step using dispersive SPE (d-SPE). The initial extraction separates the nitrosamines from the bulk matrix into the organic solvent. The d-SPE step uses a combination of salts (e.g., magnesium sulfate (B86663) for water removal) and sorbents to remove specific interferences like fats and pigments, resulting in a cleaner extract for analysis. This method is valued for its high throughput, effectiveness, and minimal solvent usage.[12][15]
Experimental Protocol: QuEChERS for Animal-Derived Foods
This protocol is a generalized procedure based on methods for meat and bacon.[13][15]
-
Sample Homogenization: Weigh 10.0 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Internal Standard: Add 200 µL of an internal standard working solution.
-
Extraction: Add 10 mL of acetonitrile to the tube.
-
Salting-Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Shaking & Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at 9000 r/min for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing MgSO₄ and a cleanup sorbent (e.g., PSA, C18).
-
Vortex & Centrifuge: Vortex the d-SPE tube for 30 seconds and centrifuge again.
-
Final Extract: Collect the supernatant, filter if necessary, and transfer to an autosampler vial for GC-MS/MS analysis.
Workflow and Data
Table 3: Quantitative Performance Data for QuEChERS
| Nitrosamine | Matrix | Recovery (%) | %RSD | LOQ (µg/kg) | Reference |
|---|---|---|---|---|---|
| 5 NAs* | Cooked Bacon | 70 - 120% | <20% | 0.1 | [12][15] |
| 9 NAs** | Animal Foods | 80.4 - 98.5% | 2.41 - 12.50% | 0.15 - 1.00 | [13] |
| 6 NAs | Soy Sauce | N/A | N/A | N/A | [14] |
*NDMA, NDEA, NDBA, NPIP, NPYR **Includes NDMA, NDEA, etc.
Headspace Solid-Phase Microextraction (HS-SPME)
Application Note
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for the analysis of volatile and semi-volatile compounds, making it highly suitable for volatile nitrosamines in matrices like processed meat.[16][17] In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis.[16]
Method optimization is critical and involves selecting the appropriate fiber coating (e.g., DVB/CAR/PDMS), extraction temperature, and time to maximize sensitivity and precision.[16][18] The addition of salt (e.g., NaCl) to the sample can enhance the release of volatile compounds into the headspace.[16]
Experimental Protocol: HS-SPME for Volatile Nitrosamines in Meat
This protocol is based on an optimized method for detecting nine volatile nitrosamines in meat samples.[16][18]
-
Sample Preparation: Weigh a representative portion of the homogenized meat sample into a 20 mL headspace vial.
-
Salting Out: Add 36% (w/v) NaCl to the vial to facilitate the transfer of nitrosamines to the headspace.
-
Incubation: Seal the vial and place it in a heating block or autosampler incubator. Equilibrate the sample at 65°C.
-
Extraction: Expose a preconditioned 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 45 minutes at 65°C.
-
Desorption: Immediately after extraction, retract the fiber and insert it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.
-
Analysis: Analyze the desorbed compounds using GC-MS.
Workflow and Data
Table 4: Quantitative Performance Data for HS-SPME
| Nitrosamine | Matrix | Recovery (%) | %RSD | LOQ (µg/kg) | Reference |
|---|---|---|---|---|---|
| 9 NAs* | Meat Products | 92 - 113% | 0.81 - 8.0% (for 6 NAs) | <12 (for 7 NAs) | [16][18] |
| 16 - 32% (for 3 NAs) |
*NDMA, NMEA, NDEA, NDPA, NMOR, NPYR, NPIP, NDBA, NDPhA
Key Challenges and Mitigation Strategies
Application Note
Successful nitrosamine analysis requires careful management of several analytical challenges that arise during sample preparation.
-
Matrix Effects: Co-extracted components from the sample matrix can interfere with the ionization of target analytes in the mass spectrometer source, leading to signal suppression or enhancement.[5][6] This can severely impact the accuracy and precision of quantification. Mitigation strategies include using more selective sample preparation techniques (like SPE or QuEChERS), employing matrix-matched calibration standards, or using stable isotope-labeled internal standards that co-elute with the analyte and experience similar matrix effects.[5][19]
-
Contamination and False Positives: Nitrosamines can be present in the laboratory environment, arising from sources like rubber/plastic materials, reagents, and even nitrile gloves.[3] This can lead to sample contamination and false positive results. Adopting an automated sample preparation workflow is highly beneficial as it minimizes manual handling and controls potential sources of contamination.[3][20]
-
Analyte Stability: Nitrosamines are known to degrade under UV light. Therefore, it is crucial to use amber vials and protect samples and standards from light throughout the preparation and analysis process to prevent analyte loss.[3]
References
- 1. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. waters.com [waters.com]
- 5. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [Determination of nine N-nitrosamines in animal derived foods by QuEChERS-isotope dilution combined with gas chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of QuEChERS-based purification coupled with isotope dilution gas chromatography-mass spectrometry method for the determination of N-nitrosamines in soy sauce - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Analysis of Nitrosamines in Cooked Bacon by QuEChERS Sample Preparation and Gas Chromatography-Tandem Mass Spectrometry with Backflushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An optimised HS-SPME-GC-MS method for the detection of volatile nitrosamines in meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. USP-Nitrosamine Education: Matrix Effect? - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]
- 20. lcms.cz [lcms.cz]
Application of N-Nitrosodicyclohexylamine in Endocrinology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodicyclohexylamine (NDCHA) is a semi-volatile organic compound belonging to the N-nitrosamine class. While primarily known as a potential carcinogen formed from the nitrosation of the secondary amine dicyclohexylamine, recent in vitro studies have unveiled its activity as an endocrine disruptor, specifically exhibiting anti-androgenic properties. This discovery opens avenues for its use as a research tool in endocrinology to investigate the mechanisms of androgen receptor (AR) signaling and to study the effects of androgen antagonism in various physiological and pathological models. These application notes provide a comprehensive overview of the utility of NDCHA in endocrinology research, complete with detailed experimental protocols and data presentation.
Endocrine-Disrupting Properties of this compound
NDCHA has been identified as a novel anti-androgenic compound.[1][2] Its primary mechanism of endocrine disruption involves the antagonism of the androgen receptor (AR), a key regulator of male reproductive development and function.
Mechanism of Anti-Androgenic Action
The anti-androgenic activity of NDCHA is primarily attributed to its ability to:
-
Competitively Bind to the Androgen Receptor: NDCHA competes with endogenous androgens, such as dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain of the AR.[1][3] This competitive inhibition prevents the receptor from adopting its active conformation.
-
Downregulate Androgen Receptor Protein Levels: Studies have shown that treatment with NDCHA can lead to a decrease in the cellular levels of the AR protein.[1]
-
Inhibit Androgen-Dependent Gene Transcription: By preventing AR activation, NDCHA subsequently inhibits the transcription of androgen-responsive genes, such as prostate-specific antigen (PSA).[1]
Quantitative Data on Anti-Androgenic Activity
The anti-androgenic potency of this compound has been quantified in various in vitro assays. The following table summarizes the key quantitative data from a seminal study on its anti-androgenic effects.
| Assay Type | Cell Line/System | Endpoint Measured | Agonist | NDCHA IC₅₀ (µM) | Reference Compound | Reference Compound IC₅₀ (µM) |
| Yeast Two-Hybrid Assay | Saccharomyces cerevisiae | β-galactosidase activity | DHT (40 nM) | 3.6 | Flutamide | 1.8 |
| Reporter Gene Assay | AR-EcoScreen Cells | Luciferase activity | DHT (0.5 nM) | 3.2 | Flutamide | 0.8 |
| Competitive AR Binding | Human Androgen Receptor | Fluorescent ligand displacement | Fluormone AL Green | ~5 | Dihydrotestosterone | ~0.02 |
Table 1: Summary of quantitative data on the anti-androgenic activity of this compound. Data extracted from a study by Nishihara et al. (2005).[1]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-androgenic activity of this compound.
Competitive Androgen Receptor Binding Assay
This assay determines the ability of NDCHA to compete with a radiolabeled or fluorescently-labeled androgen for binding to the androgen receptor.
Materials:
-
Recombinant human androgen receptor (or rat prostate cytosol as a source of AR)
-
Radiolabeled androgen (e.g., [³H]-R1881) or fluorescently-labeled androgen
-
This compound (NDCHA)
-
Dihydrotestosterone (DHT) as a positive control
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation vials and scintillation cocktail (for radiolabeled assay) or black microplates (for fluorescent assay)
-
Filter paper and filtration apparatus (for radiolabeled assay)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of NDCHA in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of NDCHA and DHT in the assay buffer.
-
Prepare a working solution of the labeled androgen in the assay buffer.
-
-
Binding Reaction:
-
In a microcentrifuge tube or microplate well, add the AR preparation.
-
Add the competing ligand (serial dilutions of NDCHA, DHT, or vehicle control).
-
Add the labeled androgen at a concentration near its Kd for the AR.
-
Incubate the mixture for a specified time (e.g., 2-18 hours) at 4°C to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand (for radiolabeled assay):
-
Rapidly filter the incubation mixture through a glass fiber filter to trap the AR-ligand complex.
-
Wash the filter with ice-cold assay buffer to remove unbound labeled androgen.
-
-
Quantification:
-
For the radiolabeled assay, place the filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
For the fluorescent assay, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) by non-linear regression analysis.
-
Androgen Receptor-Mediated Reporter Gene Assay
This assay measures the ability of NDCHA to inhibit the transcriptional activity of the androgen receptor in a cellular context.
Materials:
-
Prostate cancer cell line expressing AR (e.g., LNCaP)
-
Cell culture medium (e.g., RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids
-
Androgen-responsive reporter plasmid (e.g., MMTV-Luc or PSA-Luc, containing luciferase gene under the control of an androgen-responsive promoter)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (NDCHA)
-
Dihydrotestosterone (DHT)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture LNCaP cells in RPMI-1640 with 10% CS-FBS.
-
Seed the cells in a multi-well plate.
-
Transfect the cells with the androgen-responsive reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After transfection, replace the medium with fresh medium containing 10% CS-FBS.
-
Treat the cells with serial dilutions of NDCHA in the presence of a fixed concentration of DHT (e.g., 0.1 nM). Include a positive control (DHT alone) and a negative control (vehicle).
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to the protein concentration of the cell lysate.
-
Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of NDCHA.
-
Plot the percentage of inhibition against the logarithm of the NDCHA concentration and determine the IC₅₀ value.
-
Quantification of Prostate-Specific Antigen (PSA) mRNA Levels by RT-qPCR
This protocol determines the effect of NDCHA on the expression of an endogenous androgen-regulated gene, PSA.
Materials:
-
LNCaP cells
-
Cell culture medium (RPMI-1640 with 10% CS-FBS)
-
This compound (NDCHA)
-
Dihydrotestosterone (DHT)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for PSA and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment:
-
Seed LNCaP cells in a multi-well plate and culture in RPMI-1640 with 10% CS-FBS.
-
Treat the cells with NDCHA in the presence and absence of DHT for 24-48 hours.
-
-
RNA Extraction and Reverse Transcription:
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for PSA and the housekeeping gene.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for PSA and the housekeeping gene in each sample.
-
Calculate the relative expression of PSA mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the control.
-
Visualizations
Androgen Receptor Signaling Pathway and Inhibition by NDCHA
Caption: Anti-androgenic action of NDCHA via competitive AR binding.
Experimental Workflow for Assessing Anti-Androgenic Activity
Caption: Tiered approach for characterizing NDCHA's anti-androgenic effects.
Conclusion
This compound serves as a valuable, albeit potentially hazardous, research compound for investigating the androgen signaling pathway. Its demonstrated anti-androgenic properties make it a useful tool for studying the molecular mechanisms of androgen receptor antagonism, identifying novel therapeutic targets for androgen-dependent diseases, and serving as a reference compound in endocrine disruptor screening assays. Researchers utilizing NDCHA should adhere to strict safety protocols due to its classification as a potential carcinogen. The experimental protocols provided herein offer a framework for the systematic evaluation of the endocrine-disrupting effects of NDCHA and other similar compounds.
References
Application Notes and Protocols: Ames Test for N-Nitrosodicyclohexylamine Mutagenicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely adopted method to assess the mutagenic potential of chemical substances. This document provides a detailed protocol for evaluating the mutagenicity of N-Nitrosodicyclohexylamine (N-NO-DCHA), a nitrosamine (B1359907) of toxicological interest. The procedures outlined are based on established methodologies, including the OECD 471 guideline, and incorporate considerations for testing nitrosamines, which often require metabolic activation to exert their mutagenic effects.
This compound has been evaluated for its genotoxic properties. Studies have shown that N-NO-DCHA was negative in the Ames test using Salmonella typhimurium strains TA98, TA100, and TA1535, and gave inconclusive results with strain TA104.[1] An exception was the induction of microcolonies at high concentrations (above 250 µ g/plate ) with strain TA104 in the presence of an Aroclor-1254 induced S9 metabolic activation system at pH 6.5.[1]
These application notes provide a comprehensive protocol for conducting the Ames test for N-NO-DCHA, guidance on data interpretation, and visual representations of the experimental workflow and relevant biological pathways.
Data Presentation
Summary of Published Mutagenicity Data for this compound
The following table summarizes the qualitative findings from the study by Westphal et al. (2001) on the mutagenicity of this compound in the Ames test.
| Salmonella typhimurium Strain | Metabolic Activation (S9) | Concentration Range | Result |
| TA98 | With and Without | Not Specified | Negative |
| TA100 | With and Without | Not Specified | Negative |
| TA1535 | With and Without | Not Specified | Negative |
| TA104 | With and Without | Up to >250 µ g/plate | Inconclusive |
| TA104 | With Aroclor-1254 induced S9 (20%, pH 6.5) | >250 µ g/plate | Microcolony Induction |
Illustrative Quantitative Data for Ames Test of this compound
The following table presents an illustrative example of how quantitative data from an Ames test for this compound could be structured. Note: These are representative data and not from a specific experimental report. The data is presented as the mean number of revertant colonies per plate ± standard deviation from triplicate plates.
| Salmonella typhimurium Strain | N-NO-DCHA (µ g/plate ) | Without S9 Mix | With S9 Mix (Aroclor-1254 induced) |
| TA100 | 0 (Solvent Control) | 110 ± 12 | 125 ± 15 |
| 10 | 115 ± 10 | 130 ± 11 | |
| 50 | 108 ± 14 | 122 ± 13 | |
| 100 | 112 ± 9 | 135 ± 16 | |
| 250 | 105 ± 11 | 128 ± 10 | |
| 500 | 98 ± 13 | 119 ± 14 | |
| TA104 | 0 (Solvent Control) | 150 ± 18 | 165 ± 20 |
| 10 | 155 ± 15 | 170 ± 18 | |
| 50 | 148 ± 17 | 162 ± 15 | |
| 100 | 152 ± 13 | 175 ± 21 | |
| 250 | 145 ± 16 | 250 ± 25* | |
| 500 | 138 ± 19 | 350 ± 30** |
* Statistically significant increase in revertant colonies. ** Statistically significant increase with potential for microcolony formation.
Experimental Protocols
This protocol is based on the OECD Guideline 471 for the bacterial reverse mutation test and includes enhanced conditions often recommended for testing nitrosamines.
Materials and Reagents
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA104. Strains should be checked for their genetic markers (e.g., histidine requirement, rfa mutation, uvrB deletion, and presence of pKM101 plasmid).
-
Test Compound: this compound (N-NO-DCHA), purity >97%.
-
Solvent/Vehicle: Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent that is non-toxic to the bacteria and does not interfere with the assay.
-
Media:
-
Nutrient Broth (e.g., Oxoid Nutrient Broth No. 2)
-
Minimal Glucose Agar (B569324) Plates (Vogel-Bonner Medium E with 2% glucose)
-
Top Agar (0.6% agar, 0.5% NaCl, 0.05 mM L-histidine, 0.05 mM D-biotin)
-
-
Metabolic Activation System (S9 Mix):
-
S9 fraction from the liver of rats induced with a combination of phenobarbital (B1680315) and β-naphthoflavone (or Aroclor-1254, though less common now). Hamster liver S9 can also be considered for enhanced sensitivity with some nitrosamines.
-
S9 Cofactor Mix: NADP, Glucose-6-phosphate, MgCl₂, KCl, and sodium phosphate (B84403) buffer (pH 7.4).
-
-
Positive Controls:
-
Without S9: Sodium azide (B81097) (for TA100, TA1535), 2-nitrofluorene (B1194847) (for TA98), Mitomycin C.
-
With S9: 2-Aminoanthracene (2-AA) or Benzo[a]pyrene for all strains. For nitrosamine-specific controls, N-nitrosodimethylamine (NDMA) can be used.
-
-
Negative Control: The solvent/vehicle used to dissolve the test compound.
Preparation of Bacterial Cultures
-
From a frozen stock, inoculate each S. typhimurium strain into a separate flask containing nutrient broth.
-
Incubate overnight at 37°C with shaking (approximately 120-150 rpm) until the cultures reach a density of 1-2 x 10⁹ cells/mL.
Preparation of Test Compound and Control Solutions
-
Dissolve N-NO-DCHA in the chosen solvent to prepare a stock solution.
-
Perform serial dilutions to obtain the desired test concentrations. A preliminary toxicity test is recommended to determine the appropriate concentration range.
-
Prepare solutions of the positive and negative controls.
Ames Test Procedure (Plate Incorporation Method)
-
Labeling: Label triplicate minimal glucose agar plates for each concentration of N-NO-DCHA, positive controls, and the negative control, for each bacterial strain, both with and without S9 mix.
-
Preparation of Tubes: In sterile tubes, add the following in order:
-
Without S9: 0.1 mL bacterial culture, 0.1 mL of the test or control solution, and 0.5 mL of phosphate buffer (pH 7.4).
-
With S9: 0.1 mL bacterial culture, 0.1 mL of the test or control solution, and 0.5 mL of S9 mix.
-
-
Pre-incubation (Optional but recommended for nitrosamines): Incubate the tubes at 37°C for 20-30 minutes with gentle shaking.
-
Addition of Top Agar: Add 2.0 mL of molten top agar (maintained at 45°C) to each tube.
-
Plating: Vortex the tubes briefly and pour the contents onto the surface of the minimal glucose agar plates. Gently tilt and rotate the plates to ensure even distribution of the top agar.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours in the dark.
Data Collection and Analysis
-
Count the number of revertant colonies on each plate.
-
Calculate the mean and standard deviation of the revertant counts for each set of triplicate plates.
-
A positive result is generally considered when there is a dose-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the solvent control for at least one concentration.
-
Evaluate for cytotoxicity, which may be indicated by a significant reduction in the number of revertant colonies at higher concentrations or a thinning of the background bacterial lawn.
Visualizations
Ames Test Experimental Workflow
Caption: Workflow for the Ames test of this compound.
General Metabolic Activation of Nitrosamines
Caption: General pathway for metabolic activation of nitrosamines.
References
Application Notes and Protocols: N-Nitrosodicyclohexylamine (NDCHA) as a Positive Control in Genotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of N-Nitrosodicyclohexylamine (NDCHA) as a positive control in a battery of in vitro genotoxicity assays. NDCHA is a nitrosamine (B1359907) compound that has been shown to exhibit genotoxic potential, making it a suitable reference compound for ensuring the validity and sensitivity of various genotoxicity testing systems.
Introduction
Genotoxicity assessment is a critical component of preclinical safety evaluation for new chemical entities and pharmaceutical products. The inclusion of a positive control is mandatory to demonstrate the ability of the test system to detect genotoxic agents. This compound (NDCHA) has been identified as a genotoxic agent in several in vitro mammalian cell-based assays, primarily after metabolic activation. Its mode of action is believed to involve enzymatic conversion to reactive intermediates that can interact with DNA, leading to mutations and chromosomal damage. These characteristics make NDCHA a relevant positive control, particularly for assays incorporating a metabolic activation system (e.g., S9 fraction).
Data Presentation: Quantitative Genotoxicity Data for NDCHA
The following tables summarize the quantitative data from key studies on the genotoxicity of NDCHA.
Table 1: this compound in the Sister Chromatid Exchange (SCE) and Single Cell Gel (Comet) Assays in V79 Cells
| Assay Type | Cell Line | Concentration Range | Metabolic Activation | Key Findings | Reference |
| Sister Chromatid Exchange (SCE) | V79 Chinese Hamster Cells | 5 µM - 100 µM | Not specified | Significant, dose-dependent induction of SCEs starting at 5 µM. | [1] |
| Single Cell Gel (Comet) Assay | V79 Chinese Hamster Cells | 5 µM - 100 µM | Not specified | Significantly elevated and dose-dependent induction of DNA lesions. | [1] |
Table 2: this compound in the In Vitro Micronucleus Assay with Human Lymphocytes
| Assay Type | Cell Type | Concentration Range | Metabolic Activation | Key Findings | Reference |
| In Vitro Micronucleus Assay | Isolated Human Lymphocytes | 15 - 100 µg/mL (71.4 - 476.2 µM) | Not specified | Weakly genotoxic, inducing micronuclei at non-toxic concentrations in a subset of experiments. | [2] |
Table 3: this compound in the Ames Test (Bacterial Reverse Mutation Assay)
| Assay Type | Strains | Concentration | Metabolic Activation | Key Findings | Reference |
| Ames Test | Salmonella typhimurium TA98, TA100, TA1535 | > 250 µ g/plate | Aroclor-1254, β-naphthoflavone/phenobarbital, and pyrazole-induced S9 fractions | Negative in TA98, TA100, and TA1535. Inconclusive for TA104 with microcolony induction at high doses with Aroclor-1254 induced S9. | [2] |
Experimental Protocols
Detailed methodologies for key experiments citing the use of NDCHA as a positive control are provided below.
Protocol 1: In Vitro Micronucleus Assay with Human Lymphocytes
This protocol is based on the methodology described for assessing the genotoxicity of NDCHA in isolated human lymphocytes[2].
1. Cell Culture and Treatment:
-
Isolate human lymphocytes from healthy, non-smoking donors.
-
Culture the lymphocytes in appropriate medium supplemented with phytohemagglutinin (PHA) to stimulate cell division.
-
After an initial incubation period to allow for cell proliferation, expose the cells to varying concentrations of NDCHA (e.g., 15, 30, 60, 100 µg/mL) for a defined period (e.g., 24-48 hours). A solvent control (e.g., DMSO) should be run in parallel.
-
Include a known clastogen (e.g., Mitomycin C) as a positive control to ensure the assay is performing as expected.
2. Cytokinesis Block:
-
Add Cytochalasin B to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
3. Harvesting and Slide Preparation:
-
Harvest the cells by centrifugation.
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells using a methanol/acetic acid fixative.
-
Drop the fixed cell suspension onto clean microscope slides and air-dry.
4. Staining and Scoring:
-
Stain the slides with a suitable DNA stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of the cell.
Protocol 2: Sister Chromatid Exchange (SCE) Assay with V79 Cells
This protocol is adapted from the study investigating NDCHA's genotoxicity in V79 cells[1].
1. Cell Culture and BrdU Labeling:
-
Culture V79 Chinese hamster lung fibroblasts in a suitable medium.
-
For two cell cycles, culture the cells in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to allow for its incorporation into the DNA.
2. Test Compound Exposure:
-
During the second cell cycle, expose the cells to various concentrations of NDCHA (e.g., 5, 10, 25, 50, 100 µM) for a specified duration. Include both a solvent control and a positive control (e.g., Ethyl methanesulfonate, EMS).
3. Metaphase Arrest and Harvesting:
-
Add a metaphase-arresting agent (e.g., colcemid) to the culture medium for the final 2-3 hours of incubation to accumulate cells in metaphase.
-
Harvest the cells by trypsinization and centrifugation.
4. Slide Preparation:
-
Treat the cells with a hypotonic solution and fix them in a methanol/acetic acid fixative.
-
Prepare chromosome spreads by dropping the cell suspension onto clean, cold, wet microscope slides.
5. Differential Staining and Analysis:
-
Differentially stain the sister chromatids using a method such as the fluorescence plus Giemsa (FPG) technique. This will allow for the visualization of exchanges between sister chromatids.
-
Analyze the metaphase spreads under a microscope and count the number of SCEs per chromosome. At least 25-50 metaphases should be scored per concentration.
Protocol 3: Single Cell Gel Electrophoresis (Comet) Assay with V79 Cells
This protocol is based on the methodology used to assess DNA damage induced by NDCHA in V79 cells[1].
1. Cell Treatment and Harvesting:
-
Culture V79 cells and expose them to a range of NDCHA concentrations (e.g., 5, 10, 25, 50, 100 µM) for a short period (e.g., 1-4 hours). Include appropriate negative (solvent) and positive (e.g., hydrogen peroxide) controls.
-
Harvest the cells by trypsinization.
2. Embedding Cells in Agarose (B213101):
-
Mix the cell suspension with low-melting-point agarose.
-
Pipette the cell-agarose mixture onto a microscope slide pre-coated with normal melting point agarose.
-
Allow the agarose to solidify.
3. Cell Lysis:
-
Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
4. Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate from the nucleus, forming a "comet tail."
5. Neutralization and Staining:
-
Neutralize the slides in a Tris buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
6. Visualization and Analysis:
-
Examine the slides using a fluorescence microscope.
-
Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment. Score at least 50-100 cells per slide.
Visualizations
Signaling Pathway: Proposed Mechanism of NDCHA Genotoxicity
Caption: Proposed metabolic activation of NDCHA leading to genotoxicity.
Experimental Workflow: In Vitro Micronucleus Assay
References
High-Performance Liquid Chromatography (HPLC) Methods for the Determination of Nitrosamine Impurities
Introduction
The presence of nitrosamine (B1359907) impurities in pharmaceutical products has become a significant concern for regulatory agencies and manufacturers worldwide due to their potential carcinogenic risk.[1][2][3] Robust and sensitive analytical methods are crucial for the detection and quantification of these impurities to ensure patient safety.[4][5] High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), has emerged as a primary technique for this purpose.[6][7] This document provides detailed application notes and protocols for the analysis of nitrosamines using various HPLC-based methods, intended for researchers, scientists, and drug development professionals.
Regulatory Landscape
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine impurities in drug products.[2][8][9] These agencies require manufacturers to perform risk assessments to evaluate the potential for nitrosamine formation in their products and, if a risk is identified, to conduct confirmatory testing using validated analytical methods.[10] The acceptable intake (AI) limits for common nitrosamines are in the nanogram-per-day range, necessitating highly sensitive analytical procedures.[8]
Application Note 1: HPLC-UV Method for Screening of Nitrosamine Impurities
This application note describes a reversed-phase HPLC method with UV detection for the simultaneous determination of nine nitrosamine impurities. While not as sensitive as MS-based methods, HPLC-UV can be a valuable tool for screening purposes and for the analysis of samples where nitrosamine levels are expected to be higher.[11][12]
Quantitative Data Summary
| Nitrosamine | Abbreviation | Limit of Quantitation (LOQ) (ng/mL) |
| N-Nitrosodimethylamine | NDMA | 10 |
| N-Nitrosodiethylamine | NDEA | 10 |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 20 |
| N-Nitrosoethylisopropylamine | NEIPA | 20 |
| N-Nitrosodiisopropylamine | NDIPA | 10 |
| N-Nitrosodibutylamine | NDBA | 20 |
| N-Nitrosomorpholine | NMor | - |
| N-Nitrosopyrrolidine | NPyr | - |
| N-Nitrosopiperidine | NPip | - |
| Quantitative data for NMor, NPyr, and NPip by this specific HPLC-UV method is not readily available in the provided search results, but the method is capable of their separation. LOQ values are based on a similar HPLC-UV method for valsartan (B143634) and ranitidine (B14927) drug substances. |
Experimental Protocol
1. Materials and Reagents:
-
Nitrosamine reference standards (NDMA, NDEA, NMBA, NEIPA, NDIPA, NDBA, NMor, NPyr, NPip)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (LC-MS grade)
-
Drug substance/product for analysis
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare individual stock solutions of each nitrosamine in methanol.
-
Working Standard Solution (e.g., 1 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions in a suitable diluent (e.g., 80:20 water/methanol).
-
Sample Solution: Accurately weigh and dissolve the drug substance in the diluent to a final concentration of approximately 100 µg/mL. For drug products, a suitable extraction procedure may be required.
3. HPLC-UV Conditions: [11][12]
-
Column: Cogent Bidentate C18™, 4 µm, 100 Å, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 5 10 40 15 85 20 85 22 5 | 25 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4. System Suitability:
-
Inject the working standard solution six times. The relative standard deviation (RSD) for the peak areas of each nitrosamine should be less than 5.0%.
-
The tailing factor for each peak should be between 0.8 and 1.5.
5. Analysis:
-
Inject the blank (diluent), standard solutions, and sample solutions.
-
Identify the nitrosamine peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each nitrosamine in the sample using an external standard calibration curve.
Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
- 4. agilent.com [agilent.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 9. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 10. FDA revises final guidance on nitrosamine impurities | RAPS [raps.org]
- 11. mtc-usa.com [mtc-usa.com]
- 12. Nitrosamine Impurity Assay with HPLC – Extended AppNote [mtc-usa.com]
- 13. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
Application Notes and Protocols for N-Nitrosodicyclohexylamine (NDCHA) Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodicyclohexylamine (NDCHA) is a semi-volatile N-nitrosamine that is of significant interest to the pharmaceutical industry due to its potential as a genotoxic impurity. Accurate quantification of NDCHA in drug substances and products is crucial for ensuring patient safety and regulatory compliance. The preparation of accurate and stable stock solutions is a fundamental prerequisite for the development and validation of analytical methods for its detection. These application notes provide a detailed protocol for the preparation and storage of NDCHA stock solutions, along with essential safety and handling guidelines.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound relevant to the preparation of stock solutions.
| Parameter | Value | Reference/Notes |
| Chemical Formula | C₁₂H₂₂N₂O | [1] |
| Molecular Weight | 210.32 g/mol | [1][2] |
| Appearance | White to light yellow solid | [1][2] |
| Melting Point | 95-97 °C | [1] |
| Solubility | DMSO: 50 mg/mL (ultrasonication may be required) Methanol (B129727): Slightly soluble (heating may be required) Chloroform: Slightly soluble Ethyl Acetate: Slightly soluble | [1][2] |
| Storage of Solid | -20°C for up to 3 years | [2] |
| Stock Solution Stability | In DMSO at -80°C: 6 months In DMSO at -20°C: 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound (NDCHA) Stock Solution in Methanol
This protocol describes the preparation of a 1 mg/mL stock solution of NDCHA in methanol, suitable for use as a primary standard for analytical method development and validation, such as for High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
This compound (NDCHA) solid reference standard
-
HPLC-grade Methanol
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL)
-
Glass Pasteur pipettes or equivalent
-
Amber glass vials with polytetrafluoroethylene (PTFE)-lined caps (B75204)
-
Sonicator bath
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile)
Procedure:
-
Safety Precautions: Conduct all handling of solid NDCHA and its solutions within a certified chemical fume hood. NDCHA is a suspected carcinogen, and appropriate measures should be taken to avoid inhalation, ingestion, and skin contact.
-
Weighing: Accurately weigh approximately 10 mg of NDCHA solid reference standard into a clean, dry weighing boat using a calibrated analytical balance.
-
Dissolution: Carefully transfer the weighed NDCHA into a 10 mL Class A volumetric flask.
-
Solvent Addition: Add approximately 7-8 mL of HPLC-grade methanol to the volumetric flask.
-
Solubilization: Gently swirl the flask to wet the solid. If the solid does not readily dissolve, use a vortex mixer for 1-2 minutes. If necessary, place the flask in a sonicator bath for 5-10 minutes to aid dissolution. Gentle warming in a water bath may be used if sonication is insufficient, but care should be taken to avoid solvent evaporation.
-
Volume Adjustment: Once the NDCHA is completely dissolved and the solution has returned to room temperature, carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure a homogeneous solution.
-
Aliquoting and Storage: Transfer the stock solution into amber glass vials with PTFE-lined caps to protect it from light.
-
Labeling: Clearly label each vial with the compound name ("this compound"), concentration (1 mg/mL), solvent (Methanol), preparation date, and expiry date.
-
Storage: Store the stock solution vials at -20°C or -80°C for enhanced stability. Based on general nitrosamine (B1359907) stability, it is recommended to use the solution within one month when stored at -20°C.
Protocol 2: Preparation of a 10 mg/mL this compound (NDCHA) Stock Solution in DMSO
This protocol is suitable for preparing a more concentrated stock solution, which can be used for serial dilutions in various assays.
Materials and Equipment:
-
This compound (NDCHA) solid reference standard
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Class A volumetric flasks or appropriate vials
-
Glass Pasteur pipettes or equivalent
-
Amber glass vials with PTFE-lined caps
-
Sonicator bath
-
Vortex mixer
-
Personal Protective Equipment (PPE)
Procedure:
-
Safety Precautions: As with Protocol 1, all handling must be performed in a chemical fume hood with appropriate PPE.
-
Weighing: Accurately weigh the desired amount of NDCHA solid (e.g., 10 mg) and transfer it to a suitable glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL (e.g., 1 mL for 10 mg of NDCHA).
-
Solubilization: Use a vortex mixer to facilitate dissolution. If needed, sonicate the vial in a water bath until the solid is completely dissolved.[2]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use amber glass vials.
-
Labeling: Label all vials with the necessary information as described in Protocol 1.
-
Storage: Store the aliquoted stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Visualizations
Caption: Workflow for the preparation of this compound stock solution.
Caption: Key safety, handling, and storage guidelines for NDCHA and its solutions.
References
Application Notes and Protocols: Experimental Use of N-Nitrosodicyclohexylamine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodicyclohexylamine (NDCHA) is a member of the N-nitroso compound family, a class of chemicals known for their carcinogenic potential. While many N-nitroso compounds are studied for their role in carcinogenesis, emerging research indicates that some, including NDCHA, may also possess properties relevant to cancer therapy, such as anti-androgenic activity. These application notes provide an overview of the current understanding of NDCHA's biological effects and detailed protocols for its experimental use in cancer research.
Biological Activity of this compound
This compound has demonstrated biological activities that are pertinent to cancer research, primarily focusing on its genotoxicity and its recently discovered anti-androgenic properties.
Genotoxicity: NDCHA has been shown to be weakly genotoxic. In vitro studies using the micronucleus test in isolated human lymphocytes indicated that NDCHA can induce micronuclei at concentrations ranging from 15 to 100 micrograms/ml.[1] Further studies in V79 Chinese hamster cells revealed that NDCHA induces DNA lesions and sister chromatid exchange in a dose-dependent manner at concentrations from 5 to 100 µM.[2] However, in the Ames test, NDCHA was found to be negative in Salmonella typhimurium strains TA98, TA100, and TA1535, and inconclusive in TA104.[1]
Anti-Androgenic Activity: Recent studies have identified this compound as a compound with anti-androgenic activities.[3][4][5] It has been shown to competitively bind to the androgen receptor (AR), antagonizing the effects of 5α-dihydrotestosterone (DHT).[3][4][5] This competitive binding leads to a decrease in the level of AR protein and the down-regulation of prostate-specific antigen (PSA) at the transcriptional level in LNCaP cells, a human prostate cancer cell line.[3][4] This positions NDCHA as a compound of interest for research in androgen-dependent cancers, such as prostate cancer.
Data Presentation
The following tables summarize the available quantitative data on the biological effects of this compound.
Table 1: Genotoxicity of this compound in Human Lymphocytes
| Concentration (µg/mL) | Concentration (µM) | Outcome |
| 15 - 100 | 71.4 - 476.2 | Significant induction of micronuclei. |
Data extracted from a study on isolated human lymphocytes. The induction was observed at non-toxic concentrations in four out of six experiments.[1]
Table 2: Genotoxicity and Cytotoxicity of this compound in V79 Cells
| Concentration (µM) | DNA Lesions (Single Cell Gel Assay) | Sister Chromatid Exchange (SCE) Induction | Cytotoxicity (Neutral Red Assay, 24h) |
| 5 - 100 | Dose-dependent induction (p<0.001) | Dose-dependent induction | - |
| ~135 | - | - | ~50% suppression of neutral red uptake |
Data from a study on V79 Chinese hamster cells.[2]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound in cancer research.
Protocol 1: In Vitro Micronucleus Assay for Genotoxicity Assessment
This protocol is adapted from the methodology used to assess the genotoxicity of this compound in isolated human lymphocytes.[1]
1. Objective: To determine the potential of NDCHA to induce chromosomal damage, measured by the formation of micronuclei in cultured human lymphocytes.
2. Materials:
-
This compound (NDCHA)
-
Human peripheral blood lymphocytes
-
RPMI-1640 medium supplemented with 15% fetal calf serum, 2 mM L-glutamine, and antibiotics
-
Phytohemagglutinin (PHA)
-
Cytochalasin B
-
Hypotonic KCl solution (0.075 M)
-
Methanol:acetic acid (3:1) fixative
-
Giemsa stain
-
Microscope slides
-
Microscope
3. Procedure:
-
Isolate human lymphocytes from fresh heparinized whole blood using a Ficoll-Paque density gradient.
-
Wash the isolated lymphocytes twice with phosphate-buffered saline (PBS).
-
Set up lymphocyte cultures at a concentration of 0.5 x 10^6 cells/mL in RPMI-1640 medium.
-
Stimulate cell division by adding PHA.
-
Incubate the cultures for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of NDCHA in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Add different concentrations of NDCHA (e.g., 15, 50, 100 µg/mL) to the lymphocyte cultures. Include a solvent control and a positive control (e.g., mitomycin C).
-
After 4 hours of treatment with NDCHA, add cytochalasin B to block cytokinesis.
-
Incubate the cells for another 24 hours.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in hypotonic KCl solution and incubate for 5-10 minutes at room temperature.
-
Fix the cells with freshly prepared cold methanol:acetic acid fixative. Repeat the fixation step three times.
-
Drop the cell suspension onto clean, cold, wet microscope slides.
-
Air-dry the slides and stain with Giemsa solution.
-
Score the frequency of micronuclei in at least 1000 binucleated cells per concentration under a microscope.
Protocol 2: Androgen Receptor (AR) Competitive Binding Assay
This protocol is a generalized method to assess the ability of NDCHA to compete with a natural androgen for binding to the androgen receptor.
1. Objective: To quantify the binding affinity of NDCHA to the androgen receptor.
2. Materials:
-
This compound (NDCHA)
-
Recombinant human androgen receptor (or cell lysates containing AR)
-
Radiolabeled androgen, e.g., [³H]-dihydrotestosterone ([³H]-DHT)
-
Unlabeled DHT (for standard curve)
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
3. Procedure:
-
Prepare a series of dilutions of NDCHA and unlabeled DHT in the assay buffer.
-
In a microcentrifuge tube, add a fixed amount of AR protein.
-
Add a fixed concentration of [³H]-DHT.
-
Add varying concentrations of either unlabeled DHT (for the standard curve) or NDCHA.
-
Incubate the mixture at 4°C for a specified period (e.g., 16-24 hours) to reach binding equilibrium.
-
Separate the bound from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
For dextran-coated charcoal method: Add a charcoal suspension to each tube, incubate for a short period on ice, and then centrifuge to pellet the charcoal with the unbound ligand.
-
Transfer the supernatant (containing the AR-bound [³H]-DHT) to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding of [³H]-DHT at each concentration of NDCHA.
-
Determine the IC50 value for NDCHA, which is the concentration that inhibits 50% of the specific binding of [³H]-DHT.
Protocol 3: MTT Cell Viability Assay
This protocol outlines a standard method to assess the cytotoxic effects of NDCHA on cancer cell lines.
1. Objective: To determine the effect of NDCHA on the viability and proliferation of cancer cells.
2. Materials:
-
This compound (NDCHA)
-
Cancer cell line of interest (e.g., LNCaP for prostate cancer)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
3. Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of NDCHA in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of NDCHA. Include a vehicle control (medium with the same concentration of solvent used to dissolve NDCHA) and a no-treatment control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the cell viability against the concentration of NDCHA to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 4: Annexin V/Propidium Iodide Apoptosis Assay
This protocol is used to differentiate between viable, apoptotic, and necrotic cells after treatment with NDCHA.
1. Objective: To quantify the induction of apoptosis by NDCHA in cancer cells.
2. Materials:
-
This compound (NDCHA)
-
Cancer cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
3. Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of NDCHA for a specified time. Include a control group.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate the cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Signaling Pathway
Caption: Inhibition of Androgen Receptor Signaling by NDCHA.
Experimental Workflow
Caption: Workflow for in vitro evaluation of NDCHA.
Disclaimer
The information provided in these application notes is intended for research purposes only. This compound is a potentially hazardous chemical and should be handled with appropriate safety precautions in a laboratory setting. The experimental protocols are provided as a guide and may require optimization for specific cell lines and experimental conditions.
References
- 1. Genotoxic effects of this compound in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity of this compound in V79 cells in the sister chromatid exchange test and the single cell gel assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Quantification of N-Nitrosodicyclohexylamine (NDCHA) in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodicyclohexylamine (NDCHA) is a nitrosamine (B1359907) impurity that can potentially form in pharmaceutical products during synthesis, formulation, or storage. Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies worldwide require stringent control and monitoring of these impurities in drug substances and products.[1][2][3] The quantification of NDCHA at trace levels in complex pharmaceutical matrices presents analytical challenges due to the low concentrations requiring detection and the potential for matrix interference.[4][5][6][7]
These application notes provide detailed protocols for the quantification of NDCHA in complex matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The methodologies described are based on established principles for nitrosamine analysis and are intended to serve as a comprehensive guide for researchers and quality control analysts.
Analytical Approaches
The primary analytical techniques for the trace-level quantification of nitrosamines are LC-MS/MS and GC-MS/MS.[1][2][8] The choice of method often depends on the volatility and thermal stability of the analyte, as well as the nature of the sample matrix.
-
LC-MS/MS is a versatile technique suitable for a wide range of nitrosamines, including those that are less volatile or thermally labile. It offers high sensitivity and selectivity.[9]
-
GC-MS/MS is a robust and highly sensitive method, particularly for volatile and semi-volatile nitrosamines.[8]
Data Presentation: Quantitative Performance
The following tables summarize typical quantitative performance data for the analysis of nitrosamines in pharmaceutical matrices. These values can be used as a benchmark when developing and validating methods for NDCHA.
Table 1: Typical LC-MS/MS Method Performance for Nitrosamine Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | [10] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | [10][11] |
| Linearity (R²) | > 0.995 | [10] |
| Recovery | 80 - 120% | [10][11] |
| Precision (%RSD) | < 15% | [11] |
Table 2: Typical GC-MS/MS Method Performance for Nitrosamine Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/g (ppb) | [8] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/g (ppb) | [8] |
| Linearity (R²) | > 0.996 | [8] |
| Recovery | 70 - 130% | |
| Precision (%RSD) | < 15% |
Experimental Protocols
Protocol 1: Quantification of NDCHA by LC-MS/MS
This protocol outlines a general procedure for the analysis of NDCHA in a solid dosage pharmaceutical product.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To extract NDCHA from the drug product matrix and concentrate the analyte.
-
Sample Weighing: Accurately weigh a portion of the ground tablets equivalent to a single dose.
-
Dissolution: Dissolve the sample in a suitable solvent (e.g., 10 mL of methanol (B129727)/water, 1:1 v/v).[11]
-
Sonication and Centrifugation: Sonicate the sample for 20 minutes to ensure complete dissolution of the drug product, followed by centrifugation at 4000 rpm for 15 minutes to pellet excipients.[11][12]
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the NDCHA from the cartridge with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.
-
Sample Preparation Workflow for LC-MS/MS Analysis.
2. LC-MS/MS Instrumental Conditions
-
Chromatographic Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.[13]
-
Mobile Phase B: 0.1% Formic acid in Methanol.[13]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B
-
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI).[9]
-
MRM Transitions: To be determined by infusing an NDCHA standard. A hypothetical transition would be based on the precursor ion [M+H]⁺ and a characteristic product ion.
Protocol 2: Quantification of NDCHA by GC-MS/MS
This protocol provides a general method for analyzing NDCHA in a liquid pharmaceutical formulation.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To extract NDCHA from the liquid matrix.
-
Sample Measurement: Pipette a known volume (e.g., 5 mL) of the liquid drug product into a separatory funnel.
-
pH Adjustment: Adjust the pH of the sample to >7 with a suitable base (e.g., 1M NaOH) to ensure NDCHA is in its neutral form.
-
Extraction: Add 10 mL of dichloromethane (B109758) and shake vigorously for 2 minutes.[14] Allow the layers to separate.
-
Collection: Collect the organic (lower) layer.
-
Repeat Extraction: Repeat the extraction two more times with fresh portions of dichloromethane.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.
-
Sample Preparation Workflow for GC-MS/MS Analysis.
2. GC-MS/MS Instrumental Conditions
-
GC Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[15]
-
Injection Mode: Splitless, 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial: 60 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MRM Transitions: To be determined by injecting an NDCHA standard. This will involve selecting a precursor ion and at least two product ions for quantification and confirmation.
Method Validation
Any analytical method for the quantification of NDCHA must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[16] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][18]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][18]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.[19][20][21]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Key Parameters for Analytical Method Validation.
Conclusion
The protocols described in these application notes provide a robust framework for the quantification of this compound in complex pharmaceutical matrices. Both LC-MS/MS and GC-MS/MS are powerful techniques capable of achieving the low detection limits required by regulatory agencies. Proper method development and validation are crucial to ensure the accuracy and reliability of the results. The choice between LC-MS/MS and GC-MS/MS will depend on the specific characteristics of the analyte and the sample matrix. These guidelines, coupled with sound analytical judgment, will enable researchers and scientists to effectively monitor and control NDCHA levels in pharmaceutical products, ensuring patient safety.
References
- 1. agilent.com [agilent.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Green sample preparations for the bioanalysis of drugs of abuse in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phmethods.net [phmethods.net]
- 8. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. lcms.cz [lcms.cz]
- 14. edqm.eu [edqm.eu]
- 15. mdpi.com [mdpi.com]
- 16. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uaiasi.ro [uaiasi.ro]
- 18. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Changes in recovery due to drug product matrix ageing as a source of mass imbalances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Matrix effects and recovery calculations in analyses of pharmaceuticals based on the determination of β-blockers and β-agonists in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Nitrosodicyclohexylamine (NDCHA) Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of N-Nitrosodicyclohexylamine (NDCHA).
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound (NDCHA)?
A1: While specific literature on NDCHA degradation pathways is limited, inferences can be drawn from studies on other cyclic nitrosamines like N-nitrosopiperidine and N-nitrosopyrrolidine. The primary degradation routes are expected to be photodegradation, ozonation, and advanced oxidation processes (AOPs). Microbial degradation is also a possibility but is likely to be slower.
-
Photodegradation: Involves the cleavage of the N-N bond upon exposure to UV light, leading to the formation of dicyclohexylamino radical and nitric oxide.[1]
-
Ozonation: Ozone can react with NDCHA, potentially leading to the cleavage of the nitrosamine (B1359907) functional group and oxidation of the cyclohexyl rings.[2][3]
-
Advanced Oxidation Processes (AOPs): These methods utilize highly reactive species like hydroxyl radicals (•OH) to degrade NDCHA. The reaction is expected to be rapid and non-selective, leading to multiple degradation byproducts.[4]
Q2: What are the likely degradation byproducts of NDCHA?
A2: Based on the degradation pathways of similar nitrosamines, the expected byproducts of NDCHA degradation include:
-
Dicyclohexylamine: The parent secondary amine formed by the cleavage of the N-NO bond.
-
Nitrite/Nitrate: Formed from the nitroso- group, particularly in oxidative degradation pathways.[2][3]
-
Cyclohexanone and Cyclohexanol: Resulting from the oxidation of the cyclohexyl rings.
-
Ring-opened products: More extensive oxidation, particularly through AOPs, can lead to the cleavage of the cyclohexyl rings, forming smaller aliphatic compounds.
Q3: Are there commercially available analytical standards for NDCHA and its potential byproducts?
A3: this compound (NDCHA) is available from specialized chemical suppliers.[5] Standards for some of its expected byproducts, such as dicyclohexylamine, cyclohexanone, and cyclohexanol, are readily available. However, standards for more complex, oxidized, or ring-opened byproducts may not be commercially available and might require custom synthesis.
Q4: What analytical techniques are most suitable for monitoring NDCHA degradation and identifying its byproducts?
A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the most common and effective technique for the analysis of nitrosamines and their degradation products.[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile byproducts.[9] Due to the low concentrations often involved and the complexity of the sample matrix, sensitive and selective analytical methods are crucial.[10]
Troubleshooting Guides
Issue 1: Low or No Degradation of NDCHA
| Possible Cause | Troubleshooting Step |
| Insufficient Energy Input (Photodegradation) | Verify the wavelength and intensity of the UV lamp. Ensure the lamp is appropriate for nitrosamine degradation (typically in the range of 254 nm). Check the age of the lamp, as intensity decreases over time. |
| Improper pH | The pH of the reaction medium can significantly influence degradation rates. For AOPs involving hydroxyl radicals, the optimal pH range can vary. Experiment with a range of pH values to find the optimum for your system. |
| Presence of Scavengers | Components in the sample matrix (e.g., organic matter, carbonate/bicarbonate ions) can scavenge reactive species like hydroxyl radicals, reducing degradation efficiency. Consider sample cleanup or increasing the oxidant dose. |
| Low Oxidant Concentration (Ozonation/AOPs) | Ensure the concentration of ozone or the precursors for hydroxyl radicals (e.g., H₂O₂) is sufficient. Titrate the oxidant to determine its concentration in your system. |
Issue 2: Poor Reproducibility of Degradation Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Sample Matrix | If using a complex matrix (e.g., wastewater, biological fluids), its composition can vary between samples, affecting degradation. Use a consistent source for your matrix or a well-defined synthetic matrix for initial experiments. |
| Inconsistent Light Exposure (Photodegradation) | Ensure consistent positioning of the sample relative to the light source. Use a well-mixed reactor to ensure uniform light distribution. |
| Temperature Fluctuations | Degradation kinetics can be temperature-dependent. Use a temperature-controlled reactor or water bath to maintain a constant temperature throughout the experiment. |
| Analyte Instability | Nitrosamines can be susceptible to degradation during sample preparation and storage.[11] Prepare samples fresh and store them protected from light and at a low temperature before analysis. |
Issue 3: Difficulty in Byproduct Identification
| Possible Cause | Troubleshooting Step | | Low Byproduct Concentration | Byproducts may be present at concentrations below the detection limit of your analytical method. Concentrate the sample before analysis or use a more sensitive instrument. | | Co-elution with Matrix Components | Complex matrices can interfere with the chromatographic separation of byproducts. Optimize your HPLC method (e.g., gradient, column chemistry) to improve resolution.[12] | | Lack of Analytical Standards | For unknown byproducts, use high-resolution mass spectrometry (HRMS) to obtain accurate mass data and propose elemental compositions. Further structural elucidation may require techniques like NMR. | | In-source Formation or Degradation in the Mass Spectrometer | The conditions in the mass spectrometer's ion source can sometimes cause fragmentation or reactions. Vary the source parameters (e.g., temperature, voltages) to see if the relative abundance of the suspected byproduct changes. |
Experimental Protocols
Protocol 1: Photodegradation of NDCHA
-
Sample Preparation: Prepare a stock solution of NDCHA in a suitable solvent (e.g., methanol, acetonitrile). Spike the stock solution into the desired aqueous matrix (e.g., ultrapure water, buffered solution) to achieve the target initial concentration.
-
Experimental Setup: Use a photochemical reactor equipped with a UV lamp (e.g., low-pressure mercury lamp emitting at 254 nm). The reactor should be made of quartz to allow for UV transmission. Ensure the system is temperature-controlled.
-
Irradiation: Before turning on the lamp, take a "time zero" sample. Start the irradiation and collect samples at predetermined time intervals.
-
Sample Quenching and Preparation for Analysis: If necessary, quench any ongoing reactions by adding a suitable agent (e.g., sodium thiosulfate (B1220275) for residual oxidants). Filter the samples and store them in amber vials at 4°C until analysis.
-
Analysis: Analyze the samples for the concentration of NDCHA and potential byproducts using a validated LC-MS/MS method.
Protocol 2: Degradation of NDCHA by Advanced Oxidation Process (UV/H₂O₂)
-
Sample Preparation: Prepare a stock solution of NDCHA as described in Protocol 1.
-
Experimental Setup: Use the same photochemical reactor as in Protocol 1.
-
Reaction Initiation: Add a predetermined concentration of hydrogen peroxide (H₂O₂) to the sample solution and mix thoroughly. Take a "time zero" sample immediately before turning on the UV lamp.
-
Irradiation: Start the irradiation to initiate the generation of hydroxyl radicals. Collect samples at various time points.
-
Sample Quenching and Preparation for Analysis: Quench the reaction by adding a hydroxyl radical scavenger that does not interfere with the analysis (e.g., methanol, if not used as a solvent). Prepare the samples for analysis as described in Protocol 1.
-
Analysis: Analyze the samples for NDCHA and its byproducts by LC-MS/MS.
Quantitative Data Summary
No specific quantitative data for the degradation of this compound was found in the reviewed literature. The following table provides an example of how such data could be presented, using hypothetical values for illustrative purposes.
Table 1: Hypothetical Degradation Kinetics of NDCHA under Various Conditions
| Degradation Method | Initial [NDCHA] (µg/L) | Rate Constant (k) | Half-life (t½) (min) | Degradation Efficiency (60 min) (%) |
| UV Photolysis (254 nm) | 100 | 0.025 min⁻¹ | 27.7 | 77.7 |
| Ozonation (1 mg/L O₃) | 100 | 0.15 min⁻¹ | 4.6 | >99 |
| **UV/H₂O₂ (5 mg/L H₂O₂) ** | 100 | 0.45 min⁻¹ | 1.5 | >99 |
Table 2: Hypothetical Byproduct Formation from NDCHA Degradation (Initial [NDCHA] = 100 µg/L)
| Degradation Method | Dicyclohexylamine (µg/L) | Cyclohexanone (µg/L) | Nitrate (mg/L) |
| UV Photolysis (254 nm) | 65 | 5 | <0.1 |
| Ozonation (1 mg/L O₃) | 25 | 40 | 0.5 |
| **UV/H₂O₂ (5 mg/L H₂O₂) ** | 10 | 60 | 1.2 |
Disclaimer: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. Actual experimental results may vary.
Visualizations
Caption: Hypothesized Photodegradation Pathway of NDCHA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 4. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Genotoxic effects of this compound in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
- 12. waters.com [waters.com]
Technical Support Center: N-Nitrosodicyclohexylamine (NDCHA) Detection
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the detection of N-Nitrosodicyclohexylamine (NDCHA). Our goal is to help you improve the sensitivity and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for sensitive detection of NDCHA?
A1: The most common and sensitive techniques for the analysis of nitrosamine (B1359907) impurities like NDCHA are based on chromatography coupled with mass spectrometry. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique, particularly when coupled with a triple quadrupole mass spectrometer (GC-MS/MS), offering high sensitivity and selectivity.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Often preferred for its applicability to a wider range of compounds without the need for derivatization. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a tandem mass spectrometer (LC-MS/MS) or a high-resolution mass spectrometer (LC-HRMS) are powerful tools for trace-level detection.[3][4][5]
Q2: Why is sample preparation critical for improving NDCHA detection sensitivity?
A2: Sample preparation is a critical step to enhance sensitivity for several reasons:[2][6]
-
Concentration of the Analyte: It allows for the concentration of NDCHA from a larger sample volume into a smaller volume for injection, thereby increasing the signal intensity.
-
Matrix Effect Reduction: Pharmaceutical matrices can be complex and interfere with the ionization and detection of the target analyte.[2] Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), helps to remove these interfering components.[2]
-
Prevention of Contamination: Care must be taken to avoid external contamination from laboratory equipment and solvents, which can lead to false positives.[6]
Q3: What are the key instrument parameters to optimize for enhanced sensitivity in LC-MS/MS analysis of NDCHA?
A3: For LC-MS/MS analysis, optimizing the following parameters is crucial for achieving low detection limits:
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. The choice depends on the specific properties of NDCHA. Optimizing source parameters like temperature and gas flows can significantly improve the signal.[7]
-
Mass Spectrometry Settings: In tandem mass spectrometry (MS/MS), the selection of precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode is critical for selectivity and sensitivity.[8] Optimizing collision energy and other MS parameters for the specific NDCHA transitions is essential.
-
Chromatographic Conditions: The choice of the analytical column and mobile phase composition should be optimized to achieve good peak shape and retention for NDCHA, separating it from matrix interferences.[9]
Q4: Can derivatization be used to improve the detection of NDCHA?
A4: Yes, chemical derivatization can be employed to improve the detection of nitrosamines. This involves reacting the nitrosamine with a reagent to form a derivative that has better chromatographic properties or is more easily ionized, leading to a stronger signal in the mass spectrometer.[10] Another approach involves denitrosation to release nitric oxide, which can then be detected with high sensitivity using chemiluminescence.[11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Sensitivity / Low Signal | Inefficient sample extraction and cleanup. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen sorbent or solvent is appropriate for NDCHA.[2] |
| Suboptimal ionization in the mass spectrometer. | Optimize ion source parameters (e.g., temperature, gas flows). Evaluate different ionization techniques (e.g., ESI, APCI).[7] | |
| Inefficient fragmentation in MS/MS. | Optimize collision energy for the selected MRM transitions for NDCHA.[8] | |
| High Background Noise | Matrix interference from the sample. | Improve sample cleanup procedures.[2] Adjust chromatographic conditions to better separate NDCHA from interfering compounds. |
| Contaminated solvents or reagents. | Use high-purity solvents and freshly prepared reagents.[13] | |
| Contamination from laboratory environment. | Be mindful of potential contamination from plasticware and other lab materials.[6] | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate analytical column. | Select a column with a suitable stationary phase for nitrosamine analysis. |
| Unsuitable mobile phase. | Optimize the mobile phase composition, including pH and organic modifier. | |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Inconsistent Results / Poor Reproducibility | Variability in sample preparation. | Ensure consistent execution of the sample preparation protocol. Use of an internal standard can help to correct for variability.[10] |
| Instrument instability. | Allow the instrument to stabilize before analysis. Regularly perform system suitability tests. | |
| Degradation of NDCHA. | Protect samples from light and store them at appropriate temperatures.[14] |
Data on Analytical Method Sensitivity
The following table summarizes the limits of detection (LOD) and quantification (LOQ) achieved for various nitrosamines using different analytical techniques. While specific data for NDCHA is limited in the public domain, these values provide a benchmark for the expected sensitivity of these methods.
| Analytical Technique | Nitrosamine Analyte(s) | LOD | LOQ | Reference |
| LC-HRMS | Multiple Nitrosamines | 0.4 - 12 ng/L | - | [9] |
| LC-HRMS | Multiple Nitrosamines | - | As low as 0.005 ppm | [3] |
| GC-MS/MS | N-nitroso-N-methylcyclohexylamine | - | 0.00375 ppm | [15] |
| GC-MS/MS | Multiple Nitrosamines | Below 3 ppb | - | [16] |
| LC-MS/MS | N-Nitrosodiethylamine (NDEA) | - | 0.02 - 0.03 ppm | [17] |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of NDCHA in a Drug Substance
This protocol is a general guideline and should be optimized for your specific application.
1. Standard Preparation:
-
Prepare a stock solution of NDCHA in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Perform serial dilutions to create calibration standards at appropriate concentrations.
-
Prepare an internal standard solution (e.g., a deuterated analog of NDCHA, if available) at a fixed concentration.
2. Sample Preparation:
-
Accurately weigh a specific amount of the drug substance (e.g., 100 mg).[13]
-
Dissolve the sample in a suitable solvent (e.g., methanol).[13]
-
Spike the sample with the internal standard solution.
-
Vortex and/or sonicate the sample to ensure complete dissolution.
-
Perform a cleanup step if necessary (e.g., solid-phase extraction).
-
Centrifuge the sample to pellet any undissolved material.[18]
-
Transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: ESI or APCI in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor ion (e.g., [M+H]+ for NDCHA) and product ions.
-
Optimization: Optimize collision energy, source temperature, and gas flows for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for NDCHA and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (NDCHA/internal standard) against the concentration of the calibration standards.
-
Quantify the amount of NDCHA in the sample using the calibration curve.
Visualizations
Caption: A general experimental workflow for the analysis of this compound.
Caption: A troubleshooting decision pathway for addressing low sensitivity in NDCHA detection.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. filab.fr [filab.fr]
- 3. fda.gov [fda.gov]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Trace Analysis of N-Nitrosamines using chemical derivatization and reactive electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 11. Ultrasensitive detection of Nitrosamine impurities using chemiluminescence detection and insights into denitrosation chemistry - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 12. New approaches to ultrasensitive detection of nitrosamine contaminants using chemiluminescence detection - American Chemical Society [acs.digitellinc.com]
- 13. fda.gov [fda.gov]
- 14. osha.gov [osha.gov]
- 15. ejbps.com [ejbps.com]
- 16. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [uk.restek.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. youtube.com [youtube.com]
- 19. lcms.cz [lcms.cz]
Technical Support Center: N-Nitrosodicyclohexylamine (NDCHA) Aqueous Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Nitrosodicyclohexylamine (NDCHA) in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound (NDCHA) in aqueous solutions?
A1: The stability of NDCHA in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Under alkaline conditions (pH > 8), NDCHA undergoes base-catalyzed hydrolysis.[1] Temperature can also play a critical role, with formation rates of some nitrosamines doubling for every 10°C increase between 15°C and 35°C, suggesting a similar impact on degradation rates. The presence of metal ions, such as Cu²⁺ and Fe³⁺, can accelerate decomposition.
Q2: How stable is NDCHA in alkaline aqueous solutions?
A2: NDCHA is susceptible to base-catalyzed hydrolysis in alkaline aqueous solutions. At a pH greater than 8 and a temperature of 25°C, it has a reported half-life of 12 hours.[1]
Q3: What is the expected stability of NDCHA in acidic and neutral aqueous solutions?
Q4: Is NDCHA sensitive to light?
A4: Yes, like other N-nitrosamines, NDCHA is expected to be sensitive to light, particularly UV radiation. N-nitrosamines typically exhibit two absorption bands with maxima near 230 nm and 330-340 nm. The band in the 330-340 nm range overlaps with the natural sunlight spectrum and is responsible for their photodecay in the environment. The primary photochemical process for N-nitrosamines is the cleavage of the N-NO bond.
Q5: What are the potential degradation products of NDCHA in aqueous solutions?
A5: Under alkaline conditions, NDCHA undergoes hydrolysis to form dicyclohexylamine (B1670486) and nitrite.[1] Photodegradation is expected to proceed via cleavage of the N-NO bond, which would also lead to the formation of dicyclohexylamine among other products.
Q6: How should aqueous solutions of NDCHA be stored to ensure stability?
A6: To minimize degradation, aqueous solutions of NDCHA should be stored protected from light, at a cool temperature, and ideally at a neutral or slightly acidic pH. For long-term storage, preparing fresh solutions before use is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of NDCHA concentration in solution. | High pH of the aqueous solution. | NDCHA undergoes base-catalyzed hydrolysis at pH > 8.[1] Ensure the pH of your solution is neutral or slightly acidic. Use appropriate buffers to maintain the desired pH. |
| Elevated temperature. | Higher temperatures can accelerate degradation. Store solutions at reduced temperatures (e.g., 2-8 °C) when not in use. | |
| Exposure to light. | NDCHA is likely susceptible to photodegradation. Protect solutions from light by using amber vials or covering containers with aluminum foil. | |
| Presence of catalytic impurities. | Metal ions can catalyze the decomposition of nitrosamines.[1] Use high-purity water and reagents to prepare your solutions. | |
| Inconsistent analytical results for NDCHA. | In-situ degradation during analysis. | Ensure that the analytical method (e.g., mobile phase pH in LC) does not promote the degradation of NDCHA. |
| Adsorption to container surfaces. | Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption. | |
| Formation of unexpected peaks in chromatograms. | Degradation of NDCHA. | Identify the degradation products. The primary hydrolysis product is dicyclohexylamine.[1] Adjust storage and experimental conditions to minimize degradation. |
Data Presentation
Table 1: Stability Parameters of this compound (NDCHA) in Aqueous Solution
| Parameter | Condition | Value | Reference |
| Hydrolysis Half-life (t½) | pH > 8, 25 °C | 12 hours | [1] |
| Thermal Decomposition | Becomes significant above 100°C | [1] | |
| Influence of Metal Ions | 10 μM Cu²⁺, pH 7.0 | Reduces hydrolysis half-life (example with other nitrosamines) | [1] |
Experimental Protocols
Protocol for Forced Degradation Study of NDCHA in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of NDCHA under various stress conditions.
1. Materials:
-
This compound (NDCHA) reference standard
-
High-purity water (e.g., Milli-Q)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
UV-Vis spectrophotometer
-
Calibrated pH meter
-
HPLC or GC-MS system for analysis
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of NDCHA in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate the solution at 25°C and 60°C for specified time points.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with a 3% solution of H₂O₂ in water to a final concentration of 100 µg/mL.
-
Keep the solution at room temperature for a specified time.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
-
Photostability:
-
Expose a solution of NDCHA (100 µg/mL in high-purity water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
At specified time points, withdraw aliquots from both the exposed and control samples for analysis.
-
4. Analysis:
-
Analyze the stressed samples and a non-degraded control sample by a validated stability-indicating analytical method (e.g., HPLC-UV or GC-MS).
-
Determine the percentage of degradation and identify any major degradation products.
Visualizations
Caption: Workflow for NDCHA stability testing.
Caption: Conceptual degradation pathways of NDCHA.
References
Overcoming matrix effects in LC-MS/MS analysis of N-Nitrosodicyclohexylamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N-Nitrosodicyclohexylamine (NDCHA).
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of NDCHA, providing actionable solutions to mitigate matrix effects and ensure data quality.
Issue 1: Low or No Analyte Signal (Poor Recovery)
-
Question: My calibration standards in a clean solvent show a strong signal for this compound, but when I inject my extracted sample, the signal is significantly lower or absent. What is causing this?
-
Answer: This is a classic sign of ion suppression , a major type of matrix effect.[1][2][3] Co-eluting compounds from your sample matrix (e.g., salts, lipids, excipients) interfere with the ionization of NDCHA in the mass spectrometer's source, leading to a reduced signal.[1][4]
-
Recommended Actions:
-
Confirm Ion Suppression: Perform a post-column infusion experiment. A drop in the steady signal of an infused NDCHA standard when a blank matrix extract is injected confirms the presence of ion suppression at specific retention times.[4][5][6]
-
Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][7] Consider more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][8]
-
Optimize Chromatography: Modify your LC gradient to better separate the NDCHA peak from the regions of ion suppression.[4][5][7] Experimenting with different column chemistries can also alter selectivity.[4]
-
Dilute the Sample: A simple first step is to dilute the sample extract. This reduces the concentration of interfering components, though it may compromise the limit of detection.[3][8][9]
-
-
Issue 2: Poor Reproducibility and Accuracy
-
Question: My results for NDCHA concentration are inconsistent across replicate injections of the same sample, and my quality control samples are failing. How can I improve this?
-
Answer: Poor reproducibility and accuracy in the presence of matrix effects are often due to variable ion suppression or enhancement. The most robust solution is the use of a stable isotope-labeled internal standard (SIL-IS).
-
Recommended Actions:
-
Incorporate a SIL-Internal Standard: Use a deuterated analog of this compound (e.g., this compound-d22). A SIL-IS is the ideal choice because it co-elutes with the analyte and experiences the same degree of matrix effect, allowing for reliable correction and accurate quantification.[1][5][10][11]
-
Use Matrix-Matched Calibration: If a SIL-IS is unavailable, prepare your calibration standards in a blank matrix extract that is free of the analyte.[1] This helps to mimic the matrix effects seen in the unknown samples, improving accuracy.[1][9]
-
Evaluate Sample Preparation Consistency: Ensure your sample preparation method is highly reproducible. Automated systems for SPE or liquid handling can reduce variability.[12][13][14]
-
-
Issue 3: Inconsistent Results Between Different Sample Lots or Matrices
-
Question: I developed a method that works well for one batch of my drug product, but it fails when I analyze a new batch or a different formulation. Why is this happening?
-
Answer: The composition of the matrix can vary significantly between different batches, suppliers, or formulations.[4] This variability can lead to different levels of matrix effects, invalidating a method that was not developed to be robust across these changes.
-
Recommended Actions:
-
Assess Matrix Effect for Each New Lot: It is crucial to evaluate the matrix effect for each new type of sample matrix.
-
Re-evaluate Sample Preparation: The chosen sample preparation method may not be effective for all matrix compositions. You may need to re-optimize the extraction or cleanup steps.
-
Standard Addition Method: For complex or highly variable matrices where a blank matrix is unavailable, the standard addition approach can be effective.[9] This involves spiking the analyte at different concentrations into the sample itself to create a calibration curve specific to that sample's matrix.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target compounds in the sample matrix.[1][2][15] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reliability of quantitative analysis.[2][5]
Q2: What are the most common sample preparation techniques to reduce matrix effects for NDCHA?
Effective sample preparation is the primary strategy to remove interfering compounds.[1] Common techniques include:
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while matrix components are washed away. It is very effective at removing salts and other interferences.[1][8][16]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquid phases. It is effective at removing non-lipid and highly polar or non-polar interferences.[1][8]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction step with a solvent (typically acetonitrile) followed by a cleanup step using dispersive SPE (d-SPE) with various sorbents to remove specific interferences like fats, sugars, and pigments.[17][18]
Q3: How do I choose an appropriate internal standard?
The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of the analyte, such as this compound-d22.[10][11] SIL-IS have nearly identical chemical properties and chromatographic retention times to the analyte, ensuring they experience the same matrix effects and providing the most accurate correction.[1][5] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it behaves similarly to the analyte under the specific analytical conditions.
Q4: What are the key experimental workflows for NDCHA analysis?
The following diagrams illustrate a typical analytical workflow and a troubleshooting decision tree for matrix effects.
Caption: Figure 1. General Analytical Workflow for NDCHA Analysis
Caption: Figure 2. Troubleshooting Decision Tree for Matrix Effects
Data & Protocols
Quantitative Data Summary
The effectiveness of different sample preparation techniques can be compared based on recovery, matrix effect, and precision. The following table summarizes typical performance data for nitrosamine (B1359907) analysis in complex matrices.
Table 1: Comparison of Sample Preparation Techniques for Nitrosamine Analysis
| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Analyte Recovery | Variable (50-110%) | Good (80-115%) | Excellent (85-110%)[13] | Good to Excellent (80-110%)[17] |
| Matrix Effect | High | Moderate | Low to Moderate | Low to Moderate |
| Precision (%RSD) | < 20% | < 15% | < 10%[13] | < 15%[17] |
| Selectivity | Low | Moderate | High | Moderate to High |
| Primary Use Case | Simple, fast screening | Removal of salts, polar interferences | High selectivity, complex matrices | Broad applicability, food/ag matrices[17][18] |
Note: Values are generalized from literature on nitrosamine analysis and may vary based on the specific matrix and analyte.
Experimental Protocols
Below are detailed methodologies for key experiments.
Protocol 1: Solid-Phase Extraction (SPE) - General Procedure
-
Cartridge Selection: Choose an appropriate SPE cartridge (e.g., activated coconut charcoal or a polymeric sorbent) based on the polarity of NDCHA and the sample matrix.[13]
-
Conditioning: Condition the cartridge by passing 5 mL of elution solvent (e.g., dichloromethane), followed by 5 mL of a rinsing solvent (e.g., methanol), and finally 10 mL of reagent water.[13]
-
Sample Loading: Accurately measure the sample volume (e.g., 500-1000 mL for water samples) and spike with the internal standard.[13] Load the sample onto the cartridge at a controlled flow rate (e.g., 15 mL/min).[13]
-
Washing: Rinse the cartridge with 5 mL of reagent water to remove hydrophilic interferences.[13]
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen gas for 10-20 minutes to remove residual water.[13]
-
Elution: Elute the retained NDCHA and internal standard with a small volume (e.g., 10 mL) of an appropriate organic solvent like dichloromethane (B109758) (DCM) at a slow flow rate (e.g., 5 mL/min).[13]
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: QuEChERS - General Procedure for Solid Samples
-
Sample Hydration & Homogenization: Weigh 1-10 g of the homogenized sample into a 50 mL centrifuge tube. If the sample is dry, add an appropriate amount of water to ensure at least 80% hydration.[17]
-
Extraction: Add 10 mL of acetonitrile (B52724) and the internal standard solution. Shake vigorously for 1 minute.[18]
-
Salting Out: Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride).[19] Shake vigorously for 1 minute and then centrifuge at >3000 rpm for 5 minutes.[17]
-
Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL micro-centrifuge tube containing d-SPE cleanup salts (e.g., 150 mg MgSO₄ and 50 mg PSA to remove organic acids and sugars).[17][18]
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes.[17]
-
Analysis: Collect the supernatant, filter if necessary, and inject it directly or after dilution into the LC-MS/MS system.
Protocol 3: LC-MS/MS Method Parameters
The following table provides a starting point for developing an LC-MS/MS method for NDCHA. Optimization is required for specific instrumentation and matrices.
Table 2: Typical Starting LC-MS/MS Parameters for Nitrosamine Analysis
| Parameter | Typical Setting |
| LC Column | C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid[20] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min[20] |
| Column Temperature | 40 °C[20] |
| Injection Volume | 5 - 20 µL |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[20] |
| Ionization Mode | Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a pure standard of this compound |
| Curtain Gas | 30 psi[20] |
| Collision Gas (CAD) | 8 (arbitrary units)[20] |
| Ion Source Temp. | 350-500 °C[20] |
References
- 1. longdom.org [longdom.org]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. providiongroup.com [providiongroup.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. researchgate.net [researchgate.net]
- 15. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. cms.mz-at.de [cms.mz-at.de]
- 18. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 19. [Rapid determination of 15 N-nitrosamines in air-dried yak meat using one-step QuEChERS-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
Technical Support Center: Prevention of N-Nitrosodicyclohexylamine (NDCHA) in Drug Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of N-Nitrosodicyclohexylamine (NDCHA) in pharmaceutical products. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NDCHA) and why is it a concern in drug products?
A1: this compound (NDCHA) is a type of nitrosamine (B1359907) impurity. Nitrosamines are classified as probable human carcinogens, and their presence in drug products is a significant safety concern for regulatory agencies and manufacturers. NDCHA is formed from the reaction of a secondary amine, dicyclohexylamine (B1670486) (DCHA), with a nitrosating agent.
Q2: What are the primary precursors for NDCHA formation in pharmaceuticals?
A2: The formation of NDCHA requires the presence of two primary precursors:
-
Dicyclohexylamine (DCHA): A secondary amine that can be present as an impurity in raw materials, a degradation product of other components, or an intermediate in the synthesis of the active pharmaceutical ingredient (API).
-
Nitrosating Agents: Most commonly, nitrite (B80452) salts (e.g., sodium nitrite), which can be found as impurities in various excipients used in drug product formulation.
Q3: What is the acceptable intake (AI) limit for NDCHA in drug products?
A3: As of the latest regulatory guidance, there is no specific acceptable intake (AI) limit established for NDCHA by major regulatory bodies such as the FDA or EMA. In the absence of compound-specific carcinogenicity data, the Carcinogenic Potency Categorization Approach (CPCA) is applied. Based on its structure, NDCHA is assigned to Potency Category 5 , which corresponds to an AI limit of 1500 ng/day .[1]
Troubleshooting Guide
Problem 1: Detection of NDCHA in our drug product during stability studies.
-
Potential Cause A: Presence of Dicyclohexylamine (DCHA) in the API or raw materials.
-
Solution:
-
Screen all raw materials, including the API and excipients, for the presence of DCHA.
-
Implement a stringent supplier qualification program to ensure raw materials meet purity specifications and are low in DCHA content.
-
If DCHA is inherent to the API synthesis, re-evaluate the purification steps to minimize its carryover into the final drug substance.
-
-
-
Potential Cause B: Presence of nitrites in excipients.
-
Solution:
-
Test all excipients for nitrite content. Common excipients like microcrystalline cellulose, starch, and croscarmellose sodium can contain trace levels of nitrites.
-
Work with excipient suppliers to source lots with the lowest possible nitrite levels.
-
Consider using excipients with a lower propensity for nitrite contamination.
-
-
-
Potential Cause C: Favorable conditions for nitrosation during manufacturing or storage.
-
Solution:
-
pH Control: Acidic conditions can accelerate nitrosamine formation. If feasible for the drug product's stability, adjust the formulation to a neutral or basic pH.
-
Moisture Content: High moisture levels can facilitate the reaction between DCHA and nitrites. Control the moisture content of the drug product through appropriate manufacturing processes (e.g., drying) and packaging.
-
Inhibitors: Incorporate antioxidants into the formulation to scavenge nitrites and inhibit the nitrosation reaction.
-
-
Problem 2: Difficulty in developing a sensitive and reliable analytical method for NDCHA.
-
Potential Cause A: Matrix interference from the drug product formulation.
-
Solution:
-
Optimize the sample preparation procedure to effectively remove interfering components. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed for sample clean-up.
-
Utilize a high-resolution mass spectrometer (HRMS) to differentiate the NDCHA signal from matrix components with similar masses.
-
-
-
Potential Cause B: Low recovery of NDCHA during sample preparation.
-
Solution:
-
Evaluate different extraction solvents and techniques to ensure efficient extraction of NDCHA from the drug product matrix.
-
Use an isotopically labeled internal standard for NDCHA to correct for any losses during sample preparation and analysis.
-
-
-
Potential Cause C: Inadequate chromatographic separation.
-
Solution:
-
Screen different HPLC/UHPLC columns with varying stationary phases (e.g., C18, Phenyl-Hexyl) to achieve optimal separation of NDCHA from other components.
-
Optimize the mobile phase composition and gradient elution profile to improve peak shape and resolution.
-
-
Data on Mitigation Strategies
The use of antioxidants as inhibitors is a highly effective strategy to prevent nitrosamine formation. The following table summarizes the efficacy of common inhibitors.
| Inhibitor | Concentration (in formulation) | % Inhibition of Nitrosamine Formation | Reference |
| Ascorbic Acid (Vitamin C) | ~1 wt% | >80% | [2] |
| α-Tocopherol (Vitamin E) | ~1 wt% | >80% | [2] |
| Sodium Ascorbate (B8700270) | ~1 wt% | >80% | [2] |
| Caffeic Acid | ~1 wt% | >80% | [2] |
| Ferulic Acid | ~1 wt% | >80% | [2] |
| Combination of α-Tocopherol and Sodium Ascorbate | Not specified | Greater than sodium ascorbate alone | [3] |
Studies have shown that α-tocopherol can significantly decrease the in vivo formation of nitrosamines, with a maximal inhibition of 50-70% observed at certain concentrations.[4] The combination of Vitamin E and Vitamin C often has a stronger inhibitory effect.[5]
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Quantification of NDCHA in a Solid Dosage Form (Tablet)
This protocol provides a general framework. Method development and validation are required for specific drug products.
-
Sample Preparation:
-
Weigh and grind a sufficient number of tablets to obtain a fine, homogeneous powder.
-
Accurately weigh a portion of the powder equivalent to one dosage unit into a volumetric flask.
-
Add a diluent (e.g., 50:50 methanol:water) to the flask.
-
Vortex the mixture for 1-2 minutes to ensure thorough dispersion.
-
Sonicate the flask for 20-30 minutes to facilitate the extraction of NDCHA.
-
Centrifuge the resulting suspension at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: UHPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) %B 0.0 10 5.0 95 6.0 95 6.1 10 | 8.0 | 10 |
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Monitor appropriate precursor to product ion transitions for NDCHA and its isotopically labeled internal standard. These would need to be determined experimentally but would be based on the molecular weight of NDCHA (C12H22N2O, MW: 210.32).
-
-
Optimize other parameters such as capillary voltage, source temperature, and gas flows.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of NDCHA of known concentrations.
-
Quantify the amount of NDCHA in the sample by comparing its peak area to the calibration curve, correcting for the internal standard response.
-
Visualizations
Caption: Formation pathway of this compound (NDCHA).
Caption: Troubleshooting logic for the presence of NDCHA.
Caption: Experimental workflow for NDCHA analysis.
References
- 1. This compound (NDCHA), what do you know about it? - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Alpha-tocopherol: uses in preventing nitrosamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of alpha-tocopherol on the formation of nitrosomorpholine in mice treated with morpholine and exposed to nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of vitamin E as nitrite scavenger and N-nitrosamine inhibitor: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Nitrosodicyclohexylamine synthesis failure modes and solutions
Welcome to the Technical Support Center for N-Nitrosodicyclohexylamine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the successful synthesis of this compound. Here you will find detailed experimental protocols, troubleshooting guides for common failure modes, and frequently asked questions to ensure the safety and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is primarily achieved through the N-nitrosation of dicyclohexylamine (B1670486). This involves the reaction of the secondary amine with a nitrosating agent, typically nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid, such as hydrochloric acid (HCl)[1]. The electrophilic nitrosonium ion (NO⁺) generated in the acidic medium is then attacked by the nucleophilic nitrogen of dicyclohexylamine to form the N-nitroso compound[1].
Q2: My synthesis resulted in a very low yield. What are the common causes?
A2: Low yields in this synthesis can stem from several factors:
-
Improper pH: The nitrosation reaction is pH-dependent. If the solution is too acidic, the dicyclohexylamine will be fully protonated, rendering it non-nucleophilic and unreactive towards the nitrosonium ion. Conversely, if the solution is not acidic enough, the concentration of the active nitrosating agent (NO⁺) will be insufficient.
-
Temperature Control: The reaction can be sensitive to temperature. Adding the sodium nitrite solution too quickly can cause an exothermic reaction, leading to the decomposition of the unstable nitrous acid and potentially the product.
-
Reagent Quality: The purity of dicyclohexylamine and sodium nitrite is crucial. Impurities can lead to side reactions, consuming the reagents and reducing the yield of the desired product.
-
Inefficient Extraction: this compound is typically extracted from the aqueous reaction mixture with an organic solvent. Incomplete extraction will result in product loss and consequently, a lower yield.
Q3: The final product is an oil and will not crystallize. What can I do?
A3: this compound often first separates as an oily residue which then crystallizes[1]. If crystallization does not occur spontaneously, several techniques can be employed:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the oil-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline this compound from a previous successful synthesis, add a single, tiny crystal to the oil. This "seed" will act as a template for crystallization.
-
Trituration: Add a small amount of a non-solvent (a solvent in which the product is insoluble, such as cold hexanes) to the oil and stir or scratch. This can sometimes induce precipitation and crystallization.
-
Solvent Evaporation: Dissolve the oil in a minimal amount of a volatile solvent in which it is highly soluble (e.g., diethyl ether). Then, allow the solvent to evaporate slowly in a fume hood. This gradual increase in concentration can promote crystal formation.
Q4: What are the primary safety concerns when synthesizing this compound?
A4: The primary safety concern is the toxicity of the product. N-nitrosamines as a class of compounds are known to be potent carcinogens[1]. Therefore, this synthesis should only be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Avoid inhalation of any vapors and prevent any contact with the skin. All waste materials should be disposed of according to institutional guidelines for hazardous chemical waste.
Experimental Protocols
Synthesis of this compound
This protocol is based on established laboratory procedures for the nitrosation of secondary amines.
Materials:
-
Dicyclohexylamine (36.2 g)
-
Concentrated Hydrochloric Acid (18 mL)
-
Sodium Nitrite (20.7 g)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, combine dicyclohexylamine (36.2 g), concentrated hydrochloric acid (18 mL), and 300 mL of water. Stir the mixture at room temperature to form a solution of dicyclohexylamine hydrochloride.
-
In a separate beaker, dissolve sodium nitrite (20.7 g) in 60 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the stirred dicyclohexylamine hydrochloride solution at room temperature. Maintain a steady, slow addition rate to control the reaction temperature.
-
After the addition is complete, heat the reaction mixture to 95 °C for 7 hours.
-
Cool the mixture to room temperature. The this compound product will likely separate as an oily layer.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Perform multiple extractions to ensure complete recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator. The residue will be an oil that should crystallize upon standing[1].
Data Presentation
| Parameter | Value/Condition |
| Reactants | |
| Dicyclohexylamine | 36.2 g |
| Sodium Nitrite | 20.7 g |
| Conc. Hydrochloric Acid | 18 mL |
| Reaction Conditions | |
| Initial Temperature | Room Temperature |
| Reaction Temperature | 95 °C |
| Reaction Time | 7 hours |
| Workup | |
| Extraction Solvent | Diethyl Ether |
| Drying Agent | Anhydrous Sodium Sulfate |
| Product | |
| Appearance | Oily residue that crystallizes |
Troubleshooting Guides
Problem: Low or No Product Yield
| Symptom / Observation | Potential Cause | Suggested Solution |
| Reaction mixture does not become cloudy or form an oily layer. | Incorrect pH (too acidic). | Ensure proper stoichiometry of acid. The amine may have been fully protonated, preventing reaction. |
| Insufficient nitrosating agent. | Check the purity and amount of sodium nitrite used. Ensure it is added slowly to prevent decomposition of nitrous acid. | |
| Low yield after workup. | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. |
| Product loss during extraction. | Perform multiple extractions with diethyl ether. Check the pH of the aqueous layer; if it is too acidic, neutralize it carefully before extraction to ensure the product is in its neutral, more ether-soluble form. |
Problem: Product Purification Issues
| Symptom / Observation | Potential Cause | Suggested Solution |
| Oily product does not crystallize. | Presence of impurities. | Purify the oil using flash column chromatography before attempting crystallization. |
| Supersaturation. | Try scratching the flask with a glass rod or adding a seed crystal. | |
| Incorrect solvent for crystallization. | If attempting recrystallization, ensure the chosen solvent has low solubility for the product at low temperatures and high solubility at high temperatures. Consider solvent systems like ethanol/water or hexanes/ethyl acetate. | |
| Multiple spots on TLC plate of the final product. | Presence of unreacted starting material or side products. | The main byproduct is likely unreacted dicyclohexylamine. This can be removed by washing the ether extract with a dilute acid solution (e.g., 1M HCl) to protonate and extract the amine into the aqueous layer. |
| If other impurities are present, purification by column chromatography or recrystallization is necessary. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low synthesis yield.
References
Optimizing ionization source for N-Nitrosodicyclohexylamine mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization source for the mass spectrometry analysis of N-Nitrosodicyclohexylamine.
Frequently Asked Questions (FAQs)
Q1: Which ionization source is generally recommended for this compound analysis?
A1: For the analysis of many N-nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) is often the preferred technique.[1] APCI is generally less susceptible to matrix effects, which can be a significant challenge in complex samples like pharmaceutical formulations.[1][2] This robustness can lead to more reliable and accurate quantification.[2] However, Electrospray Ionization (ESI) can also be suitable, particularly for more complex nitrosamine (B1359907) drug substance related impurities (NDSRIs).[3] The optimal choice depends on the specific sample matrix and the instrumentation available.
Q2: What are the common adducts observed for this compound in positive ion mode ESI?
A2: In positive ion mode Electrospray Ionization (ESI), you can expect to observe several common adducts for this compound. The most common is the protonated molecule, [M+H]⁺. Other frequently observed adducts include the sodium adduct, [M+Na]⁺, and the potassium adduct, [M+K]⁺.[4][5] The formation of these adducts is dependent on the purity of the solvents and the sample matrix.
Q3: What is the characteristic fragmentation pattern of this compound in mass spectrometry?
A3: A primary and diagnostic fragmentation pathway for many protonated nitrosamine compounds is the neutral loss of the NO radical, which corresponds to a loss of 30 Da.[6][7] Another common fragmentation for aliphatic nitrosamines is the loss of an OH group (17 Da).[8][9] The specific fragmentation pattern for this compound should be confirmed by analyzing a reference standard and observing the product ions in MS/MS mode.
Q4: What causes in-source fragmentation and how can it be minimized?
A4: In-source fragmentation occurs when the analyte fragments within the ionization source before reaching the mass analyzer.[10] This is often caused by high source temperatures or excessive voltages (e.g., declustering potential or fragmentor voltage).[10] To minimize this, it is crucial to optimize the source temperature and reduce the declustering potential to the lowest value that still provides good ion transmission.[10]
Troubleshooting Guide
Issue 1: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ionization Source Parameters | Systematically optimize source parameters. For APCI, this includes vaporizer temperature, corona discharge current, and nebulizing gas flow. For ESI, optimize spray voltage, sheath and auxiliary gas flows, and capillary temperature.[1][11] |
| Incorrect Ionization Mode | This compound is typically analyzed in positive ion mode. Confirm that your instrument is set to the correct polarity. |
| Matrix Suppression | The sample matrix can interfere with the ionization of the target analyte, reducing its signal.[12] To mitigate this, improve sample cleanup procedures, dilute the sample, or adjust the chromatographic method to separate the analyte from interfering matrix components.[1] Using APCI can also reduce matrix effects compared to ESI.[1][2] |
| Poor Desolvation | Inefficient solvent evaporation can lead to a poor signal. Optimize the nebulizer and auxiliary gas flow rates and the source temperature to ensure efficient desolvation of the droplets.[13] |
Issue 2: High Background Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or System | Use high-purity, LC-MS grade solvents. Flush the LC system and mass spectrometer to remove any contaminants. |
| Suboptimal Curtain Gas Setting | The curtain gas helps to prevent neutral molecules and solvent droplets from entering the mass spectrometer.[13] Optimize the curtain gas pressure to reduce background noise without significantly diminishing the analyte signal.[14] |
| Gas Source Contamination | Ensure the nitrogen gas supply is of high purity. Contaminants in the gas can lead to high background. |
Issue 3: Inconsistent or Unstable Signal
| Potential Cause | Troubleshooting Steps |
| Unstable Spray (ESI) | An unstable electrospray will result in a fluctuating signal. Check for a consistent spray from the ESI probe. If it is inconsistent, check for clogs in the sample capillary, ensure proper solvent flow, and optimize the spray voltage.[13] |
| Fluctuations in Source Temperature | Ensure the source and vaporizer temperatures are stable and have reached their setpoints before starting the analysis. |
| Inconsistent LC Flow | A fluctuating flow from the LC pump will lead to an unstable signal. Check the LC pump for any pressure fluctuations or leaks. |
Experimental Protocols
Protocol 1: Optimization of APCI Source Parameters
-
Initial Setup:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/water).
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate comparable to your LC method.
-
Set the mass spectrometer to monitor the protonated molecule of this compound in positive ion mode.
-
-
Vaporizer Temperature Optimization:
-
Start with a vaporizer temperature of around 350 °C.[15]
-
Gradually increase the temperature in increments of 25 °C up to around 500 °C.
-
Monitor the signal intensity at each temperature and select the temperature that provides the highest and most stable signal.
-
-
Nebulizer Gas Flow Optimization:
-
Set the vaporizer temperature to the optimized value from the previous step.
-
Start with a mid-range nebulizer gas flow.
-
Vary the gas flow, observing the effect on the signal intensity. The optimal flow will efficiently nebulize the sample without causing excessive cooling of the vaporizer.
-
-
Corona Discharge Current Optimization:
-
With the optimized vaporizer temperature and nebulizer gas flow, start with a low corona discharge current (e.g., 2 µA).[15]
-
Gradually increase the current in small increments (e.g., 0.5 µA).
-
Monitor the signal intensity and stability. Select the current that provides the best signal-to-noise ratio. Excessively high currents can lead to in-source fragmentation.
-
-
Final Verification:
-
Once all parameters are optimized, infuse the standard solution again to confirm a stable and intense signal.
-
Visualizations
Caption: Decision workflow for selecting an ionization source.
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. waters.com [waters.com]
- 4. Mass Spectrometry Adduct Calculator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 15. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
Technical Support Center: Low-Level Detection of N-Nitrosodicyclohexylamine (NDCHA) in APIs
This technical support center provides guidance for researchers, scientists, and drug development professionals on the low-level detection of N-Nitrosodicyclohexylamine (NDCHA) in active pharmaceutical ingredients (APIs). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and exemplary experimental protocols to assist in your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting this compound (NDCHA) at low levels in APIs?
A1: The main challenges for detecting NDCHA at low levels include:
-
High Sensitivity Requirements: Regulatory expectations for controlling nitrosamine (B1359907) impurities necessitate highly sensitive analytical methods, often requiring detection at the parts-per-billion (ppb) level.
-
Matrix Effects: The API itself and any excipients can interfere with the ionization of NDCHA in the mass spectrometer, leading to ion suppression or enhancement, which can affect the accuracy of quantification.
-
Chromatographic Separation: Achieving a clean separation of the low-concentration NDCHA peak from the high-concentration API peak is crucial to prevent analytical interference.
-
Sample Preparation: Inefficient extraction of NDCHA from the sample matrix can lead to poor recovery and underestimation of the impurity level. There is also a risk of inadvertent formation of nitrosamines during sample preparation if nitrosating agents are present.[1]
Q2: Which analytical techniques are most suitable for the low-level detection of NDCHA?
A2: Due to the need for high sensitivity and selectivity, hyphenated mass spectrometry techniques are the most appropriate.[2][3] These include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and generally preferred technique for nitrosamine analysis due to its applicability to a wide range of compounds, including those that are not volatile or are thermally labile.[2][3]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is also highly sensitive and can be used for volatile and semi-volatile nitrosamines.[4] For a larger, less volatile molecule like NDCHA, LC-MS/MS is often the more suitable choice.
Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for NDCHA in pharmaceutical matrices?
A3: Published literature indicates that highly sensitive methods can achieve low detection limits for NDCHA. The following table summarizes reported values.[5]
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound (NDCHA) | 0.01–0.13 µg/kg | 0.03–0.38 µg/kg |
Q4: How can I prevent the artificial formation of NDCHA during sample analysis?
A4: To prevent the artificial formation of nitrosamines during testing, consider the following precautions:
-
Use of Nitrite (B80452) Scavengers: Adding a nitrite scavenger, such as sulfamic acid or ascorbic acid, to your sample preparation can help to quench any residual nitrosating agents.
-
Control of pH: The formation of nitrosamines is often pH-dependent. Maintaining an appropriate pH during sample preparation can minimize this risk.
-
Temperature Control: Avoid excessive heat during sample preparation and analysis, as this can sometimes promote the formation of nitrosamines.
-
Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are free from nitrite and amine contaminants.
Experimental Protocols
The following are detailed, exemplary experimental protocols for the analysis of NDCHA in APIs. Note: These protocols are provided as a starting point and must be fully validated for your specific API and laboratory conditions.
Exemplary LC-MS/MS Method for NDCHA Analysis
This method is based on common practices for nitrosamine analysis and would require optimization and validation for NDCHA.
1. Sample Preparation
-
Accurately weigh 50 mg of the API into a 15 mL centrifuge tube.
-
Add 10 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
To prevent artificial formation, consider spiking with a nitrite scavenger.
-
Vortex for 5 minutes to ensure complete dissolution of the API.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial.
2. Chromatographic Conditions
-
LC System: UHPLC system
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive mode. Atmospheric Pressure Chemical Ionization (APCI) can also be effective for nitrosamines.[6][7]
-
Multiple Reaction Monitoring (MRM) Transitions: These would need to be optimized for NDCHA. Based on its molecular weight of approximately 210.32 g/mol , the precursor ion ([M+H]+) would be m/z 211.2. Product ions would need to be determined through infusion experiments.
Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier NDCHA 211.2 To be determined To be determined | NDCHA-d22 (Internal Standard) | 233.3 | To be determined | To be determined |
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for NDCHA.
Troubleshooting Guides
Common Chromatographic and Mass Spectrometric Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible sample solvent with mobile phase- Column overload | - Replace the column- Ensure the sample solvent is similar in composition to the initial mobile phase- Reduce the injection volume or sample concentration |
| High Background Noise | - Contaminated mobile phase or LC system- Contaminated mass spectrometer source | - Use fresh, high-purity mobile phases and flush the LC system- Clean the ion source of the mass spectrometer |
| Low Sensitivity / Poor Signal | - Suboptimal ionization parameters- Ion suppression from the API matrix- Inefficient sample extraction | - Optimize MS source parameters (e.g., capillary voltage, gas flows, temperature)- Dilute the sample or improve sample cleanup (e.g., using Solid Phase Extraction - SPE)- Optimize the sample extraction procedure to improve recovery |
| Inconsistent Results / Poor Reproducibility | - Variability in manual sample preparation- Unstable instrument performance | - Use an internal standard (isotopically labeled NDCHA is ideal)- Automate sample preparation if possible- Perform system suitability tests to ensure consistent instrument performance |
| Carryover | - Adsorption of NDCHA onto surfaces in the LC system | - Use a stronger needle wash solvent in the autosampler- Inject blank samples after high-concentration samples to check for carryover |
Visualizations
Caption: Workflow for NDCHA analysis in APIs.
Caption: Troubleshooting decision tree for NDCHA analysis.
References
- 1. antisel.gr [antisel.gr]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
Technical Support Center: Purification of Synthesized N-Nitrosodicyclohexylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized N-Nitrosodicyclohexylamine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification techniques for this compound, a solid compound, are recrystallization and column chromatography.[1] Extraction is typically used during the work-up of the synthesis reaction to isolate the crude product from the aqueous reaction mixture.[2]
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is an off-white to pale yellow solid.[3][4] Its melting point is reported to be in the range of 95-97°C.[5] A broad melting range below this temperature may indicate the presence of impurities.
Q3: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A3: Potential impurities can arise from several sources, including unreacted starting materials, by-products, and contaminants from solvents or reagents.[6][7] Specific potential impurities for this compound include:
-
Unreacted Dicyclohexylamine: The starting secondary amine may be present if the nitrosation reaction is incomplete.
-
By-products from side reactions: The nitrosating agent can potentially react with other species in the reaction mixture.
-
Degradation products: N-nitrosamines can be unstable under certain conditions, such as exposure to strong light or high temperatures.
-
Contaminants from recovered materials: The use of recovered solvents, reagents, or catalysts can introduce nitrosamine (B1359907) impurities.[6]
Q4: How can I monitor the purity of this compound during purification?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purity of your compound throughout the purification process.[1] By comparing the TLC profile of your crude product with the purified fractions against a reference standard, you can assess the separation of impurities. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative purity analysis.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Crystals | The chosen solvent is too good at dissolving the compound, even at low temperatures. The volume of solvent used was excessive. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Compound "Oils Out" Instead of Crystallizing | The melting point of the impure compound is lower than the boiling point of the solvent.[8] The solution is supersaturated to a high degree, or the cooling rate is too fast. Impurities are preventing crystal lattice formation.[8] | Add a small amount of additional hot solvent to reduce saturation. Allow the solution to cool more slowly (e.g., let it cool to room temperature before placing it in an ice bath). Try to "seed" the solution with a small crystal of pure product. If oiling out persists, consider purification by column chromatography first to remove the bulk of impurities.[9] |
| Crystals are Colored Despite Purification | Colored impurities are co-crystallizing with the product. | Try a different recrystallization solvent. Sometimes a solvent system with different polarity can exclude the colored impurity. If the impurity is polar, a pre-purification step using a silica (B1680970) plug might be effective. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and then try cooling again. If the compound remains soluble, a different solvent system is required. Consider using an anti-solvent to induce crystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Compound and Impurities | The chosen eluent system has either too high or too low polarity. The column was not packed properly, leading to channeling. | Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound is Stuck on the Column | The eluent is not polar enough to move the compound. The compound may be interacting strongly with the stationary phase (silica gel is acidic). | Gradually increase the polarity of the eluent (gradient elution). If the compound is basic, consider adding a small amount of a basic modifier like triethylamine (B128534) (~0.1-1%) to the eluent to reduce tailing and improve elution.[10] |
| Low Recovery from the Column | The compound may be irreversibly adsorbed onto the silica gel. The compound may have degraded on the acidic silica gel. | Use a less acidic stationary phase like alumina (B75360) or deactivated silica gel.[4][11] Run the column quickly to minimize the contact time of the compound with the stationary phase. |
| Fractions are Very Dilute | The column size may be too large for the amount of sample. | Use a smaller column appropriate for the scale of your purification. Concentrate the fractions before analysis. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization to obtain a crystalline solid with a sharp melting point.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol (B129727), or a mixture of solvents like ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator.
-
Analysis: Determine the melting point and assess the purity by TLC or HPLC.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Using TLC, determine a suitable eluent system that gives good separation of this compound from its impurities. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.[10]
-
Elution: Add the eluent to the column and apply pressure (e.g., with a pump or inert gas) to begin elution.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Final Analysis: Assess the purity of the final product by TLC, HPLC, and melting point determination.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂N₂O | [3][12] |
| Molecular Weight | 210.32 g/mol | [3][12] |
| Appearance | Off-White to Pale Yellow Solid | [3][4] |
| Melting Point | 95-97 °C | [5] |
| Solubility | Soluble in DMSO, slightly soluble in chloroform, ethyl acetate, and methanol (heated) | [2] |
Table 2: Purity and Yield Data from Purification Methods (Illustrative)
| Purification Method | Solvent/Eluent System | Typical Purity | Typical Yield | Notes |
| Recrystallization | Ethanol/Water | >95% | 70-85% | Purity and yield are highly dependent on the initial purity of the crude product. |
| Column Chromatography | Hexanes:Ethyl Acetate (e.g., 9:1) | >97% | 60-80% | Yield can be affected by irreversible adsorption on silica gel. A basic modifier may improve recovery. |
| Thin-Layer Chromatography | Not a preparative method, but purity of >97% has been reported after purification by TLC.[1] | >97% | N/A | Useful for analytical purity assessment and method development.[1] |
Note: The data in Table 2 are illustrative and may vary depending on the specific experimental conditions and the nature of the impurities.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. Genotoxic effects of this compound in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Chromatography [chem.rochester.edu]
- 5. This compound (NDCHA) | Androgen Receptor | 947-92-2 | Invivochem [invivochem.com]
- 6. fda.gov [fda.gov]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. This compound | C12H22N2O | CID 13697 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-Nitrosodicyclohexylamine (NDCHA) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of N-Nitrosodicyclohexylamine (NDCHA).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound (NDCHA) analysis?
A1: The most common and regulatory-accepted analytical techniques for the trace-level quantification of nitrosamine (B1359907) impurities, including NDCHA, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][2] These methods offer the high sensitivity and selectivity required to detect NDCHA at the low levels mandated by regulatory agencies.[1][3] High-Resolution Mass Spectrometry (HRMS) is also increasingly used to differentiate nitrosamine impurities from other components with similar masses.[4]
Q2: What are the primary sources of interference in NDCHA analysis?
A2: Interferences in NDCHA analysis primarily arise from the sample matrix, which includes the active pharmaceutical ingredient (API), excipients, and other components of the drug product formulation.[5] These interferences can manifest as:
-
Matrix Effects: Co-eluting compounds from the matrix can suppress or enhance the ionization of NDCHA in the mass spectrometer source, leading to inaccurate quantification.[5]
-
Co-eluting Isobaric Interferences: Compounds with the same nominal mass as NDCHA can co-elute, leading to false-positive results. High-resolution mass spectrometry can help to distinguish between NDCHA and these interferences.[4]
-
Contamination: Trace levels of nitrosamines can be present in laboratory materials such as solvents, glassware, and plasticware, leading to background signals.[6]
Q3: How can I minimize matrix effects in my NDCHA analysis?
A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Use of techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can help to remove a significant portion of the interfering matrix components before analysis.
-
Chromatographic Separation: Optimization of the chromatographic method to achieve baseline separation of NDCHA from matrix components is essential. This can involve adjusting the mobile phase composition, gradient profile, or selecting a different stationary phase.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for NDCHA (e.g., NDCHA-d22) is highly recommended. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.[7][8]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is free of the analyte of interest can help to compensate for matrix effects.
Q4: My NDCHA peak is showing significant tailing. What could be the cause and how can I fix it?
A4: Peak tailing for nitrosamines can be caused by several factors:
-
Secondary Interactions: Interactions between the basic NDCHA molecule and acidic silanol (B1196071) groups on the surface of the silica-based chromatographic column can lead to tailing. Using an end-capped column or a column with a different stationary phase (e.g., a hybrid particle column) can mitigate this.
-
Column Contamination: Accumulation of matrix components on the column can lead to active sites that cause peak tailing. Flushing the column with a strong solvent or using a guard column can help.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of NDCHA and its interaction with the stationary phase. Adjusting the pH can improve peak shape.
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing. Diluting the sample or reducing the injection volume may be necessary.
Troubleshooting Guides
Issue 1: Poor Recovery of NDCHA
Symptoms:
-
Low signal intensity for NDCHA in spiked samples.
-
Inconsistent results between replicate injections.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Matrix Suppression | 1. Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression. 2. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) method to remove interfering matrix components. 3. Modify Chromatography: Adjust the chromatographic gradient to separate NDCHA from the suppression zone. 4. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[7][8] |
| Inadequate Extraction from Sample Matrix | 1. Optimize Extraction Solvent: Experiment with different solvents or solvent mixtures to ensure complete extraction of NDCHA from the sample. 2. Optimize Extraction Technique: Evaluate different extraction methods such as vortexing, sonication, or mechanical shaking to improve efficiency.[9] 3. Check pH of Extraction Solvent: The pH can influence the extraction efficiency of NDCHA. |
| Degradation of NDCHA | 1. Protect from Light: Nitrosamines can be light-sensitive. Prepare and store samples in amber vials. 2. Avoid High Temperatures: NDCHA may be thermally labile. Avoid excessive heat during sample preparation and analysis. For GC-MS, ensure the inlet temperature is not causing degradation.[6] |
Issue 2: High Background or Contamination
Symptoms:
-
Significant NDCHA peak observed in blank injections.
-
Elevated baseline noise around the retention time of NDCHA.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | 1. Use High-Purity Solvents: Utilize LC-MS or GC-MS grade solvents. 2. Test Reagents: Analyze individual reagents to identify the source of contamination.[6] |
| Contaminated Labware | 1. Thoroughly Clean Glassware: Implement a rigorous cleaning procedure for all glassware. 2. Avoid Plasticware When Possible: Certain plastics may contain substances that can interfere with the analysis. If plasticware must be used, test it for potential leachables.[6] |
| Carryover from Previous Injections | 1. Optimize Needle Wash: Increase the volume and strength of the autosampler needle wash solvent. 2. Inject Blanks: Run several blank injections after high-concentration samples to ensure the system is clean. |
Issue 3: In-Source Fragmentation in Mass Spectrometry
Symptoms:
-
A significant fragment ion (e.g., loss of -NO group, M-30) is observed in the precursor ion scan.
-
Reduced intensity of the protonated molecule [M+H]+.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Source Temperature | 1. Optimize Source Temperature: Gradually decrease the ion source temperature to find the optimal balance between desolvation and fragmentation. |
| High Cone Voltage/Fragmentor Voltage | 1. Optimize Cone/Fragmentor Voltage: Reduce the cone or fragmentor voltage to minimize in-source collision-induced dissociation. |
| Mobile Phase Composition | 1. Adjust Mobile Phase: The composition of the mobile phase can influence the stability of the protonated molecule in the source. Experiment with different additives or solvent compositions. |
Quantitative Data on Interferences
The following table provides illustrative data on the potential impact of matrix effects on the recovery of nitrosamines. Please note that this data is representative and the actual effect will vary depending on the specific matrix, analyte concentration, and analytical method.
| Interfering Substance (Matrix Type) | Analytical Method | Observed Effect on Nitrosamine Signal | Illustrative Recovery (%) |
| Common Pharmaceutical Excipients (e.g., lactose, microcrystalline cellulose) | LC-MS/MS | Ion Suppression | 60 - 85 |
| Active Pharmaceutical Ingredient (High Concentration) | LC-MS/MS | Significant Ion Suppression | 40 - 70 |
| Plasticizers (leached from containers) | GC-MS/MS | Co-eluting peaks, ion enhancement | >120 |
| Residual Solvents (e.g., Dimethylformamide - DMF) | LC-HRMS | Isobaric interference with some nitrosamines (e.g., NDMA) | N/A (requires high resolution to resolve)[4] |
Disclaimer: The recovery values are for illustrative purposes only and are based on general observations for nitrosamine analysis. Actual values for NDCHA will be method and matrix dependent.
Experimental Protocols
Key Experiment: Analysis of NDCHA in a Drug Product by LC-MS/MS
This protocol provides a general framework. Method development and validation are required for each specific drug product.
1. Sample Preparation (Illustrative)
-
Weighing: Accurately weigh a portion of the powdered drug product equivalent to a specific amount of the API.
-
Extraction: Add a suitable extraction solvent (e.g., methanol (B129727), dichloromethane, or a mixture). Vortex and sonicate to ensure complete dissolution of NDCHA.[9][10]
-
Internal Standard Spiking: Add a known amount of NDCHA stable isotope-labeled internal standard.
-
Centrifugation/Filtration: Centrifuge the sample to pelletize excipients. Filter the supernatant through a 0.22 µm filter to remove particulates.[11]
-
Dilution (if necessary): Dilute the final extract to be within the calibration range of the instrument.
2. LC-MS/MS Parameters (Illustrative)
-
LC System: UHPLC system
-
Column: A suitable reversed-phase C18 or mixed-mode column.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile
-
Gradient: A suitable gradient to separate NDCHA from matrix interferences.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both NDCHA and its internal standard for confirmation and quantification.
Visualizations
Workflow for Troubleshooting NDCHA Analysis
Caption: A logical workflow for troubleshooting common issues in NDCHA analysis.
Relationship between Matrix Effects and Analytical Signal
Caption: The impact of co-eluting matrix components on the analytical signal of NDCHA.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. fda.gov [fda.gov]
- 5. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. edqm.eu [edqm.eu]
- 11. japsonline.com [japsonline.com]
Enhancing recovery of N-Nitrosodicyclohexylamine during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the recovery of N-Nitrosodicyclohexylamine (NDCHA) during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high recovery of this compound (NDCHA) during sample extraction?
The primary challenges in NDCHA extraction stem from its physicochemical properties and the complexity of pharmaceutical matrices. Key issues include:
-
Matrix Effects: Active Pharmaceutical Ingredients (APIs) and excipients in the sample can interfere with the extraction process, leading to either suppression or enhancement of the analytical signal.[1]
-
Analyte Stability: NDCHA, like other nitrosamines, can be susceptible to degradation during sample preparation, particularly due to light exposure or high temperatures.[2]
-
Solubility: The choice of extraction solvent is critical, as NDCHA has specific solubility characteristics. Its relatively non-polar nature, indicated by a predicted XLogP3-AA of 3.8, suggests good solubility in organic solvents.
-
In-situ Formation: There is a potential for the artificial formation of nitrosamines during sample preparation if precursor amines and nitrosating agents are present.[2]
Q2: What are the recommended initial steps for developing an extraction method for NDCHA?
Begin by understanding the physicochemical properties of NDCHA and the composition of your sample matrix.[3] Key properties of NDCHA include:
-
Molecular Weight: 210.32 g/mol
-
Melting Point: 95-97°C
-
Predicted pKa: -2.65±0.20
-
Solubility: Slightly soluble in chloroform, ethyl acetate, and methanol (B129727) (with heating).[1]
Based on this, select a suitable extraction technique, such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), and an appropriate organic solvent.[3][4]
Q3: How does pH influence the extraction of NDCHA?
While NDCHA does not have a readily ionizable group in the typical pH range used for extraction, the pH of the aqueous sample can still influence the extraction process. Adjusting the pH can help to:
-
Minimize Matrix Interference: Modifying the pH can alter the ionization state of interfering substances in the matrix, changing their solubility and reducing their co-extraction with NDCHA.
-
Prevent Degradation: Maintaining an appropriate pH can be crucial for the stability of the analyte during extraction. While some nitrosamines are stable over a wide pH range, extreme acidic or basic conditions should be evaluated for their impact on NDCHA.[5][6]
Q4: What are the most suitable solvents for NDCHA extraction?
Given its properties, several organic solvents can be considered for the extraction of NDCHA. The choice will depend on the specific extraction method (LLE or SPE) and the sample matrix. Suitable solvents may include:
-
Ethyl Acetate
-
Methanol
The selection should be based on maximizing the recovery of NDCHA while minimizing the co-extraction of interfering compounds.[7]
Troubleshooting Guide: Low Recovery of NDCHA
This guide provides a structured approach to troubleshooting and resolving issues of low NDCHA recovery.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery in Liquid-Liquid Extraction (LLE) | Inappropriate Solvent Polarity: The polarity of the extraction solvent may not be optimal for partitioning NDCHA from the aqueous sample. | Test a range of solvents with varying polarities (e.g., dichloromethane, ethyl acetate, hexane). A mixture of solvents can also be optimized. |
| Incorrect pH of Aqueous Phase: The pH may be promoting the solubility of interfering matrix components in the organic phase, leading to ion suppression. | Adjust the pH of the aqueous sample. Experiment with a range of pH values (e.g., acidic, neutral, and basic) to find the optimal condition for minimizing matrix effects. | |
| Insufficient Phase Separation/Emulsion Formation: Incomplete separation of the aqueous and organic layers or the formation of an emulsion can lead to loss of the analyte. | Centrifuge the sample to break the emulsion. The addition of salt (salting-out) to the aqueous phase can also improve phase separation.[6] | |
| Insufficient Mixing: Inadequate mixing of the two phases can result in poor extraction efficiency. | Ensure vigorous mixing (e.g., vortexing) for a sufficient amount of time to maximize the surface area contact between the two phases. | |
| Low Recovery in Solid-Phase Extraction (SPE) | Inappropriate Sorbent Material: The chosen SPE sorbent may not have the correct chemistry to effectively retain NDCHA or to adequately remove matrix interferences. | Screen different SPE cartridges with various sorbent chemistries (e.g., reversed-phase C18, polymeric, ion-exchange). For nitrosamines, Oasis HLB and Strata X-C have shown good results in some applications.[8] |
| Inadequate Conditioning/Equilibration: Improper conditioning of the SPE cartridge can lead to inconsistent and low recovery. | Ensure the cartridge is properly conditioned with the recommended solvents (e.g., methanol followed by water) to activate the sorbent. | |
| Incorrect Loading Conditions: The flow rate during sample loading might be too high, preventing efficient retention of the analyte. | Optimize the flow rate during sample loading. A slower flow rate generally improves retention. | |
| Inefficient Elution: The elution solvent may not be strong enough to desorb NDCHA completely from the sorbent, or the volume may be insufficient. | Test different elution solvents and volumes. A stronger organic solvent or a mixture of solvents may be required. Ensure the elution is performed at an appropriate flow rate. | |
| General Issues | Analyte Degradation: NDCHA may be degrading during the extraction process due to exposure to light or high temperatures. | Protect samples from light by using amber vials. Avoid high temperatures during solvent evaporation steps.[2] |
| Adsorption to Labware: The analyte may be adsorbing to the surfaces of glass or plastic labware. | Silanize glassware to reduce active sites for adsorption. Test different types of plasticware to find one with minimal interaction. | |
| In-situ Formation of NDCHA: The presence of dicyclohexylamine (B1670486) and nitrosating agents in the sample under certain conditions could lead to the artificial formation of NDCHA. | Add a nitrosation inhibitor, such as ascorbic acid or sulfamic acid, to the sample before extraction.[2] |
Quantitative Data Summary
The following table summarizes recovery data for nitrosamines using different extraction methods. While specific data for NDCHA is limited, this information provides a useful reference for expected recovery ranges with various techniques.
| Nitrosamine(s) | Matrix | Extraction Method | Extraction Solvent(s) | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| 13 Nitrosamines | Antibody Drugs | Salting-out LLE | Acetonitrile | 75.4 - 114.7 | ≤ 13.2 | [6] |
| 9 Nitrosamines | Drinking Water | Tandem SPE (HLB + Activated Carbon) | Dichloromethane | > 80 | N/A | [7] |
| 11 Nitrosamines | Pharmaceutical Drug Products | SPE (Strata X-C) | Acidified Methanol | > 80 (for 9 out of 11) | N/A | [8] |
| NDMA | Wastewater | Automated SPE (Coconut Charcoal) | Dichloromethane | 91 - 126 | < 20 | [9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of NDCHA from an Aqueous Sample
Objective: To extract NDCHA from an aqueous pharmaceutical sample for subsequent analysis by LC-MS/MS.
Materials:
-
Aqueous sample containing NDCHA
-
Dichloromethane (DCM)
-
Sodium chloride (NaCl)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate (B86663)
-
15 mL polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Pipette 5 mL of the aqueous sample into a 15 mL centrifuge tube.
-
pH Adjustment (Optional but Recommended): Adjust the sample pH to ~7 using 1 M HCl or 1 M NaOH. This should be optimized based on the sample matrix.
-
Salting-Out: Add 1 g of NaCl to the sample and vortex until dissolved. This will increase the ionic strength of the aqueous phase and promote the partitioning of NDCHA into the organic phase.
-
Extraction: Add 5 mL of DCM to the tube.
-
Mixing: Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to achieve a clear separation between the aqueous and organic layers.
-
Collection of Organic Phase: Carefully transfer the lower organic layer (DCM) to a clean tube.
-
Re-extraction: Repeat the extraction (steps 4-7) on the remaining aqueous layer with a fresh 5 mL of DCM. Combine the organic extracts.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the mobile phase for your analytical method.
Protocol 2: Solid-Phase Extraction (SPE) of NDCHA from a Pharmaceutical Formulation
Objective: To clean up and concentrate NDCHA from a dissolved pharmaceutical product using SPE.
Materials:
-
Sample solution (pharmaceutical product dissolved in an appropriate solvent)
-
SPE cartridges (e.g., C18 or a polymeric sorbent like Oasis HLB)
-
Methanol
-
Deionized water
-
Elution solvent (e.g., acetonitrile or a mixture of dichloromethane and methanol)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not let the cartridge go dry.
-
Sample Loading: Load the sample solution onto the SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge under a stream of nitrogen or by applying a vacuum for 5-10 minutes to remove the wash solvent.
-
Elution: Elute the retained NDCHA with 5 mL of the elution solvent.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the mobile phase for your analytical method.
Visualizations
Caption: Workflow for Liquid-Liquid Extraction (LLE) of NDCHA.
Caption: Troubleshooting Decision Tree for Low SPE Recovery.
References
- 1. N-NITROSO DICYCLOHEXYLAMINE CAS#: 947-92-2 [m.chemicalbook.com]
- 2. This compound | C12H22N2O | CID 13697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. phmethods.net [phmethods.net]
- 5. Isolation of N-nitrosodimethylamine from drug substances using solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102580351A - Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water - Google Patents [patents.google.com]
- 8. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Forced Degradation Studies of N-Nitrosodicyclohexylamine (NDCHA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on N-Nitrosodicyclohexylamine (NDCHA). The information provided is based on general principles of nitrosamine (B1359907) chemistry and forced degradation studies, as specific literature on NDCHA is limited.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for the forced degradation of this compound (NDCHA)?
A1: Forced degradation studies for NDCHA should include exposure to hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions. These studies are designed to produce potential degradation products and establish the stability-indicating nature of analytical methods.[1][2][3]
Q2: What are the expected degradation pathways for NDCHA under these stress conditions?
A2: While specific pathways for NDCHA are not extensively documented, based on general nitrosamine chemistry, the following are plausible:
-
Hydrolysis: Under strong acidic or basic conditions, the N-N bond may cleave, leading to the formation of dicyclohexylamine (B1670486) and nitrite (B80452) or related nitrogen oxides.[4][5]
-
Oxidation: Oxidative stress, for instance with hydrogen peroxide, could potentially lead to the formation of N-nitro-dicyclohexylamine or cleavage of the cyclohexyl rings.[6][7]
-
Photolysis: Exposure to UV light can induce cleavage of the N-N bond, generating dicyclohexylaminyl radicals and nitric oxide radicals, which can lead to various secondary products.[1][8][9]
-
Thermal Degradation: High temperatures may lead to the cleavage of the N-N bond as the primary degradation pathway.
Q3: Which analytical techniques are most suitable for analyzing NDCHA and its degradation products?
A3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity, which is crucial for detecting and quantifying trace-level nitrosamine impurities.[10][11][12][13] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly with appropriate sample preparation to handle the semi-volatile nature of NDCHA.[14][15][16][17][18]
Q4: How can I develop a stability-indicating HPLC method for NDCHA?
A4: A stability-indicating method must be able to separate the parent NDCHA peak from all potential degradation product peaks. This is typically achieved using a reversed-phase C18 or a pentafluorophenyl (F5) column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol (B129727).[10][19] The method validation should demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Q5: What are the acceptable limits for degradation in forced degradation studies?
A5: The goal of forced degradation is to achieve a noticeable but not excessive level of degradation, typically in the range of 5-20%.[1] This ensures that the degradation products are formed in sufficient quantities for detection and characterization without leading to secondary, irrelevant degradation pathways.
Troubleshooting Guides
Analytical Method Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing) for NDCHA | 1. Secondary interactions with residual silanols on the HPLC column.[20][21]2. Column overload.[22]3. Inappropriate mobile phase pH. | 1. Use a highly deactivated, end-capped column.2. Reduce the sample concentration or injection volume.[23]3. Adjust the mobile phase pH to ensure NDCHA is in a single ionic form. Add a competitive amine modifier like triethylamine (B128534) to the mobile phase. |
| Low Sensitivity in LC-MS/MS Analysis | 1. Ion suppression due to matrix effects.[2][3][24][25][26]2. Inefficient ionization of NDCHA.3. Suboptimal MS/MS transition. | 1. Improve sample cleanup using Solid-Phase Extraction (SPE).[24] Dilute the sample. Use a matrix-matched calibration curve.[26]2. Optimize the ion source parameters (e.g., temperature, gas flows). Atmospheric Pressure Chemical Ionization (APCI) may be more suitable than Electrospray Ionization (ESI) for some nitrosamines.[13]3. Optimize the precursor and product ions and the collision energy. |
| Irreproducible Results | 1. Sample degradation during preparation or storage.2. Inconsistent sample preparation.3. Variability in instrument performance. | 1. Protect samples from light and store them at a low temperature. Use freshly prepared solutions.2. Ensure accurate and consistent pipetting, especially for internal standards. Automate sample preparation if possible.[27]3. Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. |
| Artifactual Formation of Nitrosamines | High temperatures in the GC inlet or acidic sample preparation conditions can sometimes lead to the artificial formation of nitrosamines. | Use a lower inlet temperature for GC analysis. Ensure sample preparation steps are performed under neutral or slightly basic conditions and at controlled temperatures. |
Forced Degradation Experiment Issues
| Problem | Possible Causes | Troubleshooting Steps |
| No Degradation Observed | 1. Stress conditions are too mild.2. NDCHA is highly stable under the applied conditions. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[25]2. If no degradation is observed even under harsh conditions, this indicates high stability of the molecule under those specific conditions. |
| Too Much Degradation (>20%) | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor, the temperature, or the duration of exposure.[1] Analyze samples at earlier time points. |
| Poor Mass Balance | 1. Degradation products are not detected by the analytical method (e.g., they are volatile or do not have a chromophore).2. Degradation products are retained on the HPLC column.3. Incomplete extraction of degradation products. | 1. Use a universal detector like a mass spectrometer or a Corona Aerosol Detector (CAD).2. Modify the mobile phase gradient to elute highly retained compounds.3. Optimize the sample extraction procedure to ensure all degradation products are recovered. |
Data Presentation
Table 1: Summary of Forced Degradation of this compound (NDCHA)
Note: The following data is hypothetical and for illustrative purposes. Actual results may vary.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of NDCHA | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | ~15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | ~10% | 1 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~18% | 3 |
| Photolytic | ICH Q1B Option 2 | N/A | Room Temp | ~12% | 2 |
| Thermal | Dry Heat | 48 hours | 105°C | ~8% | 1 |
Experimental Protocols
Acidic and Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of NDCHA in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
Acid Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M hydrochloric acid.
-
Base Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M sodium hydroxide.
-
Control Sample: Add 1 mL of the stock solution to a vial containing 9 mL of purified water.
-
-
Incubation: Place the vials in a water bath or oven at 80°C for 24 hours.
-
Neutralization and Dilution: After incubation, cool the vials to room temperature. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute the samples with the mobile phase to a suitable concentration for analysis.
Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of NDCHA.
-
Stress Sample Preparation: Add 1 mL of the stock solution to a vial containing 9 mL of 3% hydrogen peroxide.
-
Control Sample: Prepare a control sample with 1 mL of stock solution and 9 mL of water.
-
Incubation: Keep the vials at room temperature for 24 hours, protected from light.
-
Quenching and Dilution: After incubation, quench the reaction if necessary (e.g., with sodium bisulfite). Dilute the sample with the mobile phase for analysis.
Photolytic Degradation
-
Sample Preparation: Prepare a solution of NDCHA at a suitable concentration in a transparent container. Prepare a "dark control" by wrapping an identical sample in aluminum foil.[28][29]
-
Exposure: Expose the samples to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[16][18][26][28]
-
Analysis: After exposure, dilute the samples with the mobile phase and analyze immediately.
Thermal Degradation
-
Sample Preparation: Place the solid NDCHA powder in a vial.
-
Exposure: Place the vial in an oven at 105°C for 48 hours.
-
Analysis: After exposure, cool the sample to room temperature. Dissolve a known amount of the solid in a suitable solvent and dilute it with the mobile phase for analysis.
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies of NDCHA.
Caption: Plausible hydrolytic degradation pathway of NDCHA.
Caption: Logic diagram for troubleshooting analytical issues.
References
- 1. Efficient photolytic degradation of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
- 6. Oxidation of tenoxicam by leukocyte peroxidases and H2O2 produces novel products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lcms.cz [lcms.cz]
- 13. waters.com [waters.com]
- 14. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. edqm.eu [edqm.eu]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. pacewater.com [pacewater.com]
- 20. gmpinsiders.com [gmpinsiders.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 24. longdom.org [longdom.org]
- 25. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. This compound | C12H22N2O | CID 13697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Validation of Procedures for N-Nitrosodicyclohexylamine (NDCHA)
For Immediate Release
The escalating scrutiny of nitrosamine (B1359907) impurities in pharmaceutical products has presented a significant challenge for drug developers and quality control scientists. Among these, N-Nitrosodicyclohexylamine (NDCHA), a higher molecular weight and less volatile nitrosamine, requires robust and sensitive analytical methods for its accurate quantification at trace levels. This guide provides an objective comparison of the predominant analytical techniques for the validation of NDCHA, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in this critical endeavor.
The presence of N-nitrosamine impurities, classified as probable human carcinogens, has prompted stringent regulatory oversight globally.[1][2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) now require pharmaceutical manufacturers to conduct risk assessments and employ validated analytical methods to control these impurities.[3][4] The analytical challenge is heightened for compounds like NDCHA due to their unique physicochemical properties compared to the more commonly found smaller, volatile nitrosamines such as N-nitrosodimethylamine (NDMA).
Comparison of Analytical Techniques
The detection of NDCHA at trace levels necessitates highly sensitive and selective analytical methods. The most widely adopted techniques are hyphenated mass spectrometry methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be used for some nitrosamines, its lower sensitivity often makes it unsuitable for the trace-level quantification required for NDCHA.[3]
Table 1: Comparison of Quantitative Performance for Analytical Methods
| Parameter | GC-MS/MS (Data from N-nitroso-N-methylcyclohexylamine*) | LC-MS/MS (Typical Performance for High Molecular Weight Nitrosamines) | HPLC-UV (Data from N-Nitrosodiphenylamine) |
| Limit of Quantification (LOQ) | 3.75 ng/mL (0.00375 ppm)[6] | 0.1 - 1.0 ng/mL | 3.5 µg/m³ (sample equivalent)[7] |
| Linearity Range | 0.037 - 0.562 ppm[6] | 0.1 - 100 ng/mL | Not specified |
| Correlation Coefficient (r²) | > 0.9960[6] | > 0.99 | Not specified |
| Recovery | 80.0 - 120.0%[6] | 80 - 120% | > 75% (storage dependent)[7] |
| Selectivity | High (with MS/MS) | High (with MS/MS) | Moderate |
| Suitability for NDCHA | Suitable, but may require derivatization for improved volatility. | Highly suitable due to non-volatile nature of NDCHA. | Generally not sensitive enough for trace-level quantification. |
Note: Data for N-nitroso-N-methylcyclohexylamine is used as a surrogate for NDCHA due to the limited availability of specific validation data for NDCHA. The structural similarity makes it a relevant proxy.
Experimental Protocols
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol
This method is suitable for the quantification of semi-volatile nitrosamines. For higher molecular weight compounds like NDCHA, derivatization might be necessary to improve volatility and chromatographic performance.
Sample Preparation:
-
Weigh 100 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., dichloromethane).
-
Add an appropriate internal standard (e.g., N-nitrosodiphenylamine-d10).
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial.
GC-MS/MS Conditions:
-
GC System: Agilent 7890B GC with a 7697A Headspace Sampler (for volatile nitrosamines, direct injection is more suitable for NDCHA)[8]
-
Column: DB-1MS (30 m x 0.25 mm, 0.25 µm) or equivalent[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[6]
-
Inlet Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
MS Source Temperature: 230 °C[8]
-
MS Quad Temperature: 150 °C[8]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is generally the preferred method for the analysis of less volatile and thermally labile nitrosamines like NDCHA.
Sample Preparation:
-
Weigh 50 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.
-
Add 10 mL of diluent (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Add an appropriate internal standard (e.g., this compound-d22).
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial.
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol[9]
-
Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)
-
Source Temperature: 350 °C[10]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Mandatory Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical relationship of NDCHA properties to analytical technique selection.
Conclusion
The validation of analytical procedures for this compound requires careful consideration of the compound's physicochemical properties. While both GC-MS/MS and LC-MS/MS are powerful techniques for the trace-level quantification of nitrosamines, LC-MS/MS is generally more suitable for higher molecular weight, less volatile compounds like NDCHA. The choice of method will ultimately depend on the specific matrix, available instrumentation, and the required sensitivity. The protocols and comparative data presented in this guide serve as a valuable resource for laboratories to develop and validate robust analytical methods, ensuring the safety and quality of pharmaceutical products.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. propharmagroup.com [propharmagroup.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejbps.com [ejbps.com]
- 7. osha.gov [osha.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Comparative Analysis of the Toxicological Profiles of N-Nitrosodicyclohexylamine and N-Nitrosodimethylamine (NDMA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of two nitrosamine (B1359907) compounds: N-Nitrosodicyclohexylamine (NDCHA) and the well-studied N-Nitrosodimethylamine (NDMA). While both are members of the nitrosamine class, a group of compounds known for their carcinogenic potential, the available data reveal significant differences in their toxic potencies and mechanisms of action. This document summarizes key toxicity data, details relevant experimental methodologies, and visualizes the known signaling pathways to facilitate a clear and objective comparison for research and drug development professionals.
Executive Summary
N-Nitrosodimethylamine (NDMA) is a potent, well-characterized carcinogen with a wealth of toxicological data available. It is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). In stark contrast, this compound (NDCHA) is a data-poor compound. The limited available evidence suggests it possesses weak genotoxic potential and exhibits anti-androgenic properties. Crucially, robust data on its acute, chronic, and carcinogenic toxicity are largely unavailable, precluding a direct quantitative comparison with NDMA in many respects.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for both NDCHA and NDMA. The significant data gap for NDCHA is immediately apparent.
Table 1: Acute and Chronic Toxicity Data
| Compound | Test | Species | Route | Value | Units | Reference |
| This compound (NDCHA) | LD50 | Data Not Available | - | - | - | - |
| NOAEL (Chronic) | Data Not Available | - | - | - | - | |
| N-Nitrosodimethylamine (NDMA) | LD50 | Rat | Oral | 27 - 41 | mg/kg bw | [1] |
| LC50 (4-hour) | Rat | Inhalation | 78 | ppm | [2] | |
| LC50 (4-hour) | Mouse | Inhalation | 57 | ppm | [2] | |
| NOAEL (Acute, 10-day) | Rat | Oral (drinking water) | 0.0007 | mg/kg/day | [3] | |
| LOAEL (Acute, 10-day) | Rat | Oral (drinking water) | 0.0016 | mg/kg/day | [3] | |
| NOAEL (Subchronic) | Mink | Oral | 0.06 (male), 0.08 (female) | mg/kg/day | [4] |
Table 2: Genotoxicity Data
| Compound | Assay | System | Metabolic Activation | Result | Concentration/Dose | Reference |
| This compound (NDCHA) | Ames Test | S. typhimurium TA98, TA100, TA1535 | With S9 | Negative | Up to 250 µ g/plate | [5] |
| Ames Test | S. typhimurium TA104 | With Aroclor-1254 induced S9 (pH 6.5) | Inconclusive (microcolony induction) | > 250 µ g/plate | [5] | |
| In Vitro Micronucleus Test | Human Lymphocytes | - | Weakly Positive | 15-100 µg/mL | [5] | |
| N-Nitrosodimethylamine (NDMA) | Ames Test | S. typhimurium & E. coli | With S9 (hamster, rat) | Positive | - | [6] |
| In Vitro Micronucleus Test | Various mammalian cell lines | With S9 | Positive | - | [7] | |
| In Vivo Comet Assay | Mouse (liver, lung, kidney) | - | Positive | - |
Table 3: Carcinogenicity Data
| Compound | Species | Route | Target Organs | Carcinogenicity Classification | TD50 | Reference |
| This compound (NDCHA) | Data Not Available | - | - | Not Classified | Data Not Available | - |
| N-Nitrosodimethylamine (NDMA) | Rat, Mouse, Hamster, Mink, and others | Oral, Inhalation | Liver, Lung, Kidney, Nasal Cavity, Testes | IARC Group 2A (Probable human carcinogen) | 0.056 mg/kg/day (rat, oral) | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of the standard protocols for the key genotoxicity assays mentioned in this guide.
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[6][10][11]
-
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium.
-
Methodology:
-
Strains: A set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) are selected to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is conducted both with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats or hamsters treated with an enzyme inducer like Aroclor 1254. This is crucial as many nitrosamines, including NDMA, require metabolic activation to become genotoxic.[12][13]
-
Exposure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
In Vitro Mammalian Cell Micronucleus Assay (OECD 487)
This assay detects genotoxic damage in mammalian cells by identifying the formation of micronuclei.[7][12][14][15][16][17]
-
Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.
-
Methodology:
-
Cell Lines: Various mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes can be used.
-
Exposure: Cells are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) in the presence and absence of an S9 metabolic activation system, and for a longer period (e.g., 1.5-2 normal cell cycles) without S9.
-
Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of mitosis after treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
-
Rodent Carcinogenicity Bioassay (General Protocol)
Long-term carcinogenicity studies in rodents are the gold standard for assessing the carcinogenic potential of chemicals.[18][19][20]
-
Principle: To determine the carcinogenic potential of a substance by observing tumor development in animals exposed for a major portion of their lifespan.
-
Methodology:
-
Species and Strain: Typically conducted in two rodent species, most commonly rats (e.g., F344) and mice (e.g., B6C3F1).
-
Group Size: Groups of at least 50 animals of each sex are used for each dose level and the control group.
-
Dose Selection: At least three dose levels are typically used, with the highest dose being the Maximum Tolerated Dose (MTD), which is determined from shorter-term toxicity studies. A concurrent control group receives the vehicle only.
-
Administration: The test substance is administered for a period of 18-24 months for mice and 24 months for rats, usually in the diet or drinking water.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is examined microscopically by a veterinary pathologist.
-
Data Analysis: The incidence of tumors in the treated groups is statistically compared to the control group.
-
Signaling Pathways and Mechanisms of Toxicity
N-Nitrosodimethylamine (NDMA)
The toxicity of NDMA is intrinsically linked to its metabolic activation, primarily by cytochrome P450 enzymes, to a highly reactive electrophilic species that can damage cellular macromolecules, particularly DNA.
-
Metabolic Activation: NDMA is metabolized by CYP2E1 and CYP2A6 in the liver.[12][13][21][22][23] This process involves the hydroxylation of one of the methyl groups, leading to the formation of an unstable intermediate, α-hydroxynitrosamine. This intermediate spontaneously decomposes to formaldehyde (B43269) and a highly reactive methyldiazonium ion.
-
DNA Damage and Carcinogenesis: The methyldiazonium ion is a potent alkylating agent that can methylate DNA bases, forming adducts such as O⁶-methylguanine and N⁷-methylguanine. The O⁶-methylguanine adduct is particularly mutagenic as it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. If not repaired by cellular DNA repair mechanisms (such as O⁶-methylguanine-DNA methyltransferase, MGMT), these mutations can accumulate in critical genes (e.g., proto-oncogenes and tumor suppressor genes), initiating the process of carcinogenesis.
-
Hepatotoxicity: In addition to its carcinogenic effects, high doses of NDMA are acutely hepatotoxic, causing centrilobular necrosis and hemorrhage.[1] Chronic low-dose exposure can lead to liver fibrosis and cirrhosis. The hepatotoxicity is also linked to its metabolic activation and the subsequent damage to hepatocytes.
This compound (NDCHA)
The mechanism of toxicity for NDCHA is not well understood due to the limited research.
-
Metabolic Activation: It is presumed that, like other nitrosamines, NDCHA would require metabolic activation by cytochrome P450 enzymes to exert genotoxic effects. However, the specific CYP isoforms involved and the nature of the reactive metabolites have not been characterized. The bulky cyclohexyl groups may sterically hinder the enzymatic hydroxylation at the α-carbon, which is the key activation step for many nitrosamines. This could potentially explain its observed weak genotoxicity.
-
Anti-Androgenic Activity: A notable finding for NDCHA is its anti-androgenic activity. Studies have shown that NDCHA can competitively bind to the androgen receptor (AR), inhibiting the action of dihydrotestosterone (B1667394) (DHT).[24] This interaction leads to a decrease in the expression of androgen-responsive genes, such as prostate-specific antigen (PSA). This mechanism is distinct from the genotoxic pathway typical of many carcinogenic nitrosamines.
References
- 1. ser.nl [ser.nl]
- 2. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. Genotoxic effects of this compound in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial Reverse Mutation Assay or Ames assay (OECD 471) [nib.si]
- 7. nucro-technics.com [nucro-technics.com]
- 8. N-nitrosodimethylamine: Carcinogenic Potency Database [leadscope.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 12. academic.oup.com [academic.oup.com]
- 13. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 17. In Vitro Mammalian Cell Micronucleus Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Updated ICH Guidance Opens the Door to Forego Two-Year Rat Carcinogenicity Study, Enabling Six-Month Testing for More Compounds | Taconic Biosciences [taconic.com]
- 19. researchgate.net [researchgate.net]
- 20. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 21. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Unraveling the Genotoxic Threat: A Comparative Analysis of N-Nitrosamines
For Immediate Release
A comprehensive comparative analysis of the genotoxicity of various N-nitrosamines reveals significant differences in their potential to damage genetic material. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of the genotoxic profiles of key N-nitrosamines, supported by experimental data from a range of in vitro and in vivo assays. The findings underscore the potent genotoxic nature of this class of compounds, with some demonstrating significantly higher activity than others.
N-nitrosamines are a class of chemical compounds that have garnered considerable attention due to their classification as probable human carcinogens. Their presence as impurities in some pharmaceuticals and their formation in various foods and tobacco products necessitates a thorough understanding of their genotoxic potential. This guide summarizes key data from pivotal genotoxicity assays, including the Ames test, micronucleus assay, and comet assay, to facilitate a direct comparison of compounds such as N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), N'-nitrosonornicotine (NNN), and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK).
Comparative Genotoxicity Data
The genotoxic potential of N-nitrosamines varies significantly depending on their chemical structure, the metabolic activation pathways involved, and the specific endpoint measured. The following table summarizes quantitative data from various studies, highlighting the relative potency of different N-nitrosamines.
| N-Nitrosamine Compound | Assay Type | Test System | Key Findings & Quantitative Data | Reference |
| N-Nitrosodimethylamine (NDMA) | Ames Test | Salmonella typhimurium | Positive with metabolic activation. Mutagenic potency is ~15-fold higher than its N-nitramine counterpart, N-nitrodimethylamine.[1] | [1] |
| Micronucleus Assay | Hen's Egg Test (HET-MN) | Induced a clear, dose-dependent increase in micronuclei, demonstrating higher mutagenicity than NDEA.[2] | [2] | |
| Comet Assay | 2D and 3D HepaRG cells | Induced significant DNA damage in both 2D and 3D human hepatoma (HepaRG) cell models.[3] | [3] | |
| N-Nitrosodiethylamine (NDEA) | Transgenic Rodent (TGR) Mutation Assay | Big Blue® mice | Statistically significant increases in mutations detected in the liver. Benchmark Dose Lower Confidence Limit (BMDL50) of 0.03 mg/kg/day.[4][5] | [4][5] |
| Comet Assay | C57BL/6N mice | Elevated DNA damage (% tail DNA) in the liver. BMDL50 of 0.72 mg/kg/day.[4] | [4] | |
| Micronucleus Assay | Hen's Egg Test (HET-MN) | Positive, dose-dependent results, though less mutagenic than NDMA.[2] | [2] | |
| N'-Nitrosonornicotine (NNN) | Ames Test | Salmonella typhimurium | Positive for mutagenicity.[6] | [6] |
| Micronucleus Assay | Swiss mice (in vivo) | Demonstrated clastogenic action by inducing micronuclei.[6] | [6] | |
| Chromosomal Aberration & SCE | Human peripheral blood lymphocytes | Proved to have genotoxic potential.[6] | [6] | |
| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Pig-a Gene Mutation Assay | L5178Y/Tk+/- cells (in vitro) | Significantly increased Pig-a mutant frequency at concentrations of 100 µg/ml and greater with S9 activation.[7] | [7] |
| Micronucleus Assay | Rat tracheal epithelial (RTE) cells (in vitro) | Increased micronucleus frequency up to 3-fold above background at 50-200 µg/ml.[8] | [8] | |
| Micronucleus Assay | Human diploid fibroblasts | Doubled the frequency of micronuclei in DNA repair-deficient cells.[9] | [9] | |
| Ames Test & Micronucleus Assay | Salmonella typhimurium & Swiss mice | Found to be a more potent mutagen than NNN in both assays.[6] | [6] |
Experimental Protocols
Accurate assessment of genotoxicity relies on standardized and well-defined experimental protocols. The following sections detail the methodologies for the key assays cited in this guide.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.
Methodology:
-
Strain Selection: At least five tester strains are recommended, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101), to detect different types of mutations.[10][11]
-
Metabolic Activation: Since most N-nitrosamines require metabolic activation to become genotoxic, the test is performed with and without an exogenous metabolic activation system (S9 fraction). For N-nitrosamines, enhanced conditions using 30% hamster or rat liver S9 are often recommended over the standard 10%.[10][11][12]
-
Pre-incubation Method: The test compound, bacterial culture, and S9 mix (if used) are pre-incubated at 37°C for a short period (e.g., 20-30 minutes) before being mixed with top agar (B569324).[12]
-
Plating: The mixture is poured onto minimal glucose agar plates.[1]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[1]
-
Scoring: The number of revertant colonies per plate is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[1]
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence is an indication of clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.
Methodology:
-
Cell Culture: Mammalian cells, such as human peripheral blood lymphocytes or cell lines like CHO, TK6, or HepaRG, are cultured.[13]
-
Treatment: Cultures are exposed to at least three concentrations of the test substance for a defined period (e.g., 3-4 hours with S9, and a longer period without S9).[13]
-
Cytokinesis Block (Optional but Recommended): Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored for micronuclei.[14][15]
-
Harvesting and Slide Preparation: Cells are harvested, subjected to hypotonic treatment, fixed, and then dropped onto microscope slides.[1]
-
Staining: Slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[1]
-
Scoring: At least 2000 cells per concentration are scored for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.[13]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell. It is based on the principle that under an electric field, fragmented DNA will migrate away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head."[16] The intensity of the comet tail relative to the head is a measure of the level of DNA damage.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the test system.
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline/Neutral Unwinding and Electrophoresis: The slides are placed in an alkaline or neutral buffer to unwind the DNA. Electrophoresis is then performed, allowing the broken DNA fragments to migrate towards the anode. The alkaline version is more common for detecting single- and double-strand breaks.[17]
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software.
Visualizing the Processes
To better illustrate the experimental workflows and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Workflow of key in vitro genotoxicity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigating genotoxic and hematotoxic effects of N-nitrosodimethylamine, N-nitrosodiethylamine and N-nitrosodiethanolamine in the hen's egg-micronucleus test (HET-MN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Mutagenic and cytogenetic studies of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) mutagenicity using in vitro and in vivo Pig-a assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity, genotoxicity and transforming activity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in rat tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determinants of a genotoxic effect of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current Status Of The Ames Test For N-nitrosamines | Lhasa Limited [lhasalimited.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]
- 13. criver.com [criver.com]
- 14. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 15. scispace.com [scispace.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
Establishing Acceptable Intake Limits for N-Nitrosodicyclohexylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current approaches to establishing an acceptable intake (AI) limit for N-Nitrosodicyclohexylamine (NDCHA) in pharmaceutical products. In the absence of a specific AI from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), this document outlines the recommended application of the Carcinogenic Potency Categorization Approach (CPCA). Furthermore, it presents a comparative analysis of toxicological data, analytical detection methods, and the mechanistic understanding of NDCHA's potential carcinogenicity.
Establishing the Acceptable Intake (AI) Limit
Currently, no specific AI limit has been established for NDCHA by major regulatory agencies.[1] In such cases, where robust carcinogenicity data is lacking, the FDA and other international regulators recommend the use of the Carcinogenic Potency Categorization Approach (CPCA).[2][3] The CPCA is a structure-activity relationship (SAR)-based method that assigns a nitrosamine (B1359907) to one of five potency categories to determine its AI limit.[3][4]
Carcinogenic Potency Categorization Approach (CPCA) for NDCHA:
The CPCA evaluates the chemical structure of a nitrosamine for features that are known to activate or deactivate its carcinogenic potential.[2][5] The primary mechanism of activation for many nitrosamines is α-hydroxylation, a metabolic process.[2][4]
For NDCHA, the key structural features are the two cyclohexyl groups attached to the nitroso-amine nitrogen. The α-carbons (the carbons attached to the nitrogen) are part of the cyclohexyl rings and are tertiary. The presence of a tertiary α-carbon is considered a significant deactivating feature, as it hinders metabolic activation through α-hydroxylation.[2] Due to this strong deactivating feature, NDCHA is assigned to Potency Category 5 .[1]
Table 1: CPCA-Based Acceptable Intake Limit for NDCHA
| Nitrosamine | Potency Category | Recommended Acceptable Intake (AI) Limit | Basis for Categorization |
| This compound (NDCHA) | 5 | 1500 ng/day | Presence of tertiary α-carbons (a strong deactivating feature) hinders metabolic activation.[1][2] |
This AI limit of 1500 ng/day represents a level at or below which the impurity is not expected to pose a significant cancer risk to patients over a lifetime of exposure.
Below is a diagram illustrating the decision-making process for assigning a nitrosamine to a potency category using the CPCA.
Toxicological Data for NDCHA
The genotoxic potential of NDCHA has been investigated in several in vitro studies. The results indicate that while it may not be mutagenic in bacterial systems, it does show evidence of genotoxicity in mammalian cells.
Table 2: Summary of Genotoxicity Data for this compound
| Assay Type | Test System | Metabolic Activation | Results | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA98, TA100, TA1535, TA104 | With various S9 fractions | Negative for TA98, TA100, TA1535. Inconclusive for TA104. | [6] |
| In Vitro Micronucleus Test | Human Lymphocytes | Not specified | Weakly genotoxic. Induced micronuclei at concentrations of 15-100 µg/mL. | [6] |
| Single Cell Gel Assay (Comet Assay) | V79 Chinese Hamster Cells | Not specified | Genotoxic. Dose-dependent induction of DNA lesions from 5 µM to 100 µM. | [7] |
| Sister Chromatid Exchange (SCE) Test | V79 Chinese Hamster Cells | Not specified | Genotoxic. Significant induction of SCE at concentrations from 5 µM to 100 µM. | [7] |
Experimental Protocols for Key Genotoxicity Assays
The Ames test is a widely used method to assess the mutagenic potential of a substance. For nitrosamines, an "enhanced" protocol is recommended to improve sensitivity.[8]
Objective: To evaluate the potential of a test substance to induce reverse mutations at selected loci in several strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Tester Strains: A range of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, and E. coli WP2 uvrA (pKM101)) are used to detect different types of mutations.[8]
-
Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 fraction). For nitrosamines, a higher concentration (30%) of hamster liver S9 is recommended over rat liver S9.[8][9]
-
Procedure (Pre-incubation Method):
-
The test substance, bacterial culture, and S9 mix (if used) are incubated together at 37°C for a short period (e.g., 30 minutes) before being mixed with molten top agar (B569324).[8][9]
-
This mixture is then poured onto minimal glucose agar plates.
-
The plates are incubated for 48-72 hours at 37°C.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted for each concentration of the test substance and compared to the negative control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.
This assay detects damage to chromosomes or the mitotic apparatus.
Objective: To determine if a test substance induces micronuclei in cultured mammalian cells. Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Methodology:
-
Cell Lines: Human peripheral blood lymphocytes or established cell lines like CHO or TK6 are commonly used.[10]
-
Treatment: Cell cultures are exposed to at least three concentrations of the test substance for a short period (e.g., 3-4 hours) with and without metabolic activation (S9), and for a longer period (e.g., 21-24 hours) without S9.[10]
-
Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[10]
-
Data Analysis: The frequency of micronucleated cells is calculated and compared to the negative control. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[10]
Analytical Methods for the Detection of NDCHA
The detection and quantification of nitrosamine impurities at trace levels require highly sensitive and selective analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most commonly employed techniques.
Table 3: Comparison of Analytical Methods for Nitrosamine Analysis
| Technique | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |
| LC-MS/MS | 0.4 - 12 ng/L | 0.1 ng/mL | High sensitivity and selectivity; suitable for a wide range of nitrosamines, including less volatile and thermally labile compounds.[11][12] | Matrix effects can be a challenge; may require extensive sample preparation. |
| GC-MS/MS | < 3 ppb | 15 ppb | Excellent for volatile and semi-volatile nitrosamines; often provides good chromatographic resolution.[13][14] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some analytes. |
General Experimental Protocol for LC-MS/MS Analysis:
-
Sample Preparation: The drug substance or product is dissolved in a suitable solvent. This is followed by extraction, centrifugation, and filtration to remove excipients and other interfering substances.[15]
-
Chromatography:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system is used.[15]
-
Column: A reversed-phase C18 or pentafluorophenyl (F5) column is commonly employed.[16]
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used.[11]
-
-
Mass Spectrometry:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, depending on the specific nitrosamine.[12]
-
Detection: A tandem quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[12] Specific precursor-to-product ion transitions for the target nitrosamine are monitored.
-
-
Quantification: The concentration of the nitrosamine is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Below is a workflow diagram for a typical analytical method for nitrosamine detection.
Mechanism of NDCHA Formation and Carcinogenicity
Formation:
N-Nitrosamines are formed from the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid, which is formed from nitrites under acidic conditions.[4] In the case of NDCHA, the precursor amine is dicyclohexylamine.
Proposed Carcinogenic Signaling Pathway:
The carcinogenicity of most nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[17][18] This process is believed to generate highly reactive electrophilic intermediates that can alkylate DNA, leading to mutations and the initiation of cancer if not repaired.[17][19]
The proposed pathway is as follows:
-
Metabolic Activation: NDCHA is metabolized by CYP enzymes. The key step is the hydroxylation of a carbon atom adjacent to the nitrosamine nitrogen (α-hydroxylation).
-
Formation of Unstable Intermediate: The resulting α-hydroxy-nitrosamine is unstable and spontaneously decomposes.
-
Generation of Electrophile: This decomposition releases a reactive electrophile, a diazonium ion or a carbocation.
-
DNA Adduct Formation: The electrophile reacts with nucleophilic sites on DNA bases, forming DNA adducts.
-
Mutation and Cancer Initiation: If these DNA adducts are not repaired by cellular mechanisms, they can lead to mispairing during DNA replication, resulting in permanent mutations and potentially initiating carcinogenesis.[20]
The following diagram illustrates the proposed metabolic activation and carcinogenic pathway for a generic dialkylnitrosamine, which is applicable to NDCHA.
References
- 1. This compound (NDCHA), what do you know about it? - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach | FDA [fda.gov]
- 3. Determining recommended acceptable intake limits for N-nitrosamine impurities in pharmaceuticals: Development and application of the Carcinogenic Potency Categorization Approach (CPCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the CPCA Category for Nitrosamine? - Zamann Pharma Support GmbH [zamann-pharma.com]
- 5. US FDA: Carcinogenic Potency Categorization Approach for Nitrosamine Impurities - ECA Academy [gmp-compliance.org]
- 6. Genotoxic effects of this compound in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxicity of this compound in V79 cells in the sister chromatid exchange test and the single cell gel assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
- 13. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 14. edqm.eu [edqm.eu]
- 15. benchchem.com [benchchem.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Cross-Reactivity in N-Nitrosodicyclohexylamine (NDCHA) Immunoassays
Introduction
N-Nitrosodicyclohexylamine (NDCHA) is a nitrosamine (B1359907) compound that has garnered attention due to its potential presence as an impurity in various products. Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a rapid and high-throughput screening method for detecting NDCHA. However, a critical performance characteristic of any immunoassay is its specificity, particularly its cross-reactivity with structurally related molecules. Cross-reactivity can lead to false-positive results or an overestimation of the NDCHA concentration.[1][2][3]
Currently, publicly available, detailed cross-reactivity studies specifically for commercial or research-based NDCHA immunoassays are limited. This guide is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating and comparing the cross-reactivity of this compound immunoassays. It offers a standardized experimental protocol and data presentation format to facilitate objective comparisons between different assay platforms and inform their appropriate use.
Understanding Immunoassay Cross-Reactivity
Antibody cross-reactivity in an immunoassay occurs when the antibody, intended to bind specifically to the target analyte (NDCHA), also binds to other structurally similar compounds.[1] This can result in a positive signal in the absence of the target analyte or an inflated signal in its presence. The degree of cross-reactivity is influenced by the structural similarity of the interfering compound to the target analyte and the specificity of the antibody used in the assay.[2]
Data Presentation: A Framework for Comparison
To ensure a clear and objective comparison of different NDCHA immunoassays, it is essential to present cross-reactivity data in a structured format. The following table provides a template for summarizing the percentage of cross-reactivity of an immunoassay with various potential cross-reactants. The selection of compounds to test should be based on their structural similarity to NDCHA and their potential co-occurrence in the samples being analyzed.
Table 1: Comparative Cross-Reactivity of this compound Immunoassays
| Potential Cross-Reactant | Chemical Structure | Immunoassay A (% Cross-Reactivity) | Immunoassay B (% Cross-Reactivity) |
| This compound (NDCHA) | (Insert Structure) | 100% | 100% |
| Dicyclohexylamine | (Insert Structure) | Data Not Available | Data Not Available |
| N-Nitrosodiphenylamine | (Insert Structure) | Data Not Available | Data Not Available |
| N-Nitrosodi-n-propylamine | (Insert Structure) | Data Not Available | Data Not Available |
| N-Nitrosopiperidine | (Insert Structure) | Data Not Available | Data Not Available |
| Cyclohexylamine | (Insert Structure) | Data Not Available | Data Not Available |
| Other relevant compounds... |
Note: The data in this table is illustrative. Researchers should replace "Data Not Available" with their experimental findings.
Experimental Protocols
A standardized protocol is crucial for obtaining reliable and comparable cross-reactivity data. The following is a generalized methodology for assessing the cross-reactivity of a competitive ELISA for NDCHA.
Principle of Competitive ELISA for Cross-Reactivity Assessment
In a competitive ELISA, the potential cross-reactant competes with a fixed amount of NDCHA-enzyme conjugate for binding to a limited number of anti-NDCHA antibody sites coated on a microplate. A higher affinity of the antibody for the cross-reactant results in less binding of the enzyme conjugate and, consequently, a weaker signal.
Materials and Reagents
-
Anti-NDCHA antibody-coated microplate
-
This compound (NDCHA) standard
-
Potential cross-reacting compounds
-
NDCHA-enzyme (e.g., Horseradish Peroxidase - HRP) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer
-
Microplate reader
Experimental Procedure
-
Preparation of Standard and Test Compound Solutions:
-
Prepare a series of dilutions for the NDCHA standard (e.g., from 0 ng/mL to a concentration that gives a maximal signal).
-
For each potential cross-reacting compound, prepare a series of dilutions in the assay buffer. The concentration range should be wide enough to observe a dose-response curve if cross-reactivity occurs.[4]
-
-
Assay Protocol:
-
Add a fixed volume of the standard or test compound solution to the respective wells of the anti-NDCHA antibody-coated microplate.
-
Add a fixed volume of the NDCHA-enzyme conjugate to each well.
-
Incubate the plate for a specified time and temperature to allow for competitive binding.
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate until color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Generate a standard curve by plotting the absorbance values against the corresponding NDCHA concentrations.
-
Determine the concentration of NDCHA that causes a 50% inhibition of the maximum signal (IC50).
-
For each cross-reacting compound, determine the concentration that causes a 50% inhibition of the maximum signal (IC50).
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of NDCHA / IC50 of Cross-Reactant) x 100
-
Mandatory Visualization
The following diagrams illustrate the key processes involved in assessing immunoassay cross-reactivity.
Caption: Experimental workflow for assessing immunoassay cross-reactivity.
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Cross-Reactivity of Contemporary Cannabinoids with THC Direct Immunoassay (ELISA) in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Nitrosodicyclohexylamine and N-Nitrosamides: Unraveling Structural and Reactivity Divergences
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and reactivity characteristics of N-Nitrosodicyclohexylamine, a representative N-nitrosamine, and N-nitrosamides. Understanding these differences is crucial for assessing their genotoxic potential and for the development of safe pharmaceutical products. This document summarizes key distinctions in their stability, mechanism of action, and genotoxicity, supported by experimental data and detailed methodologies for relevant assays.
Structural and Physicochemical Properties
This compound and N-nitrosamides belong to the broader class of N-nitroso compounds, yet their structural nuances lead to significant differences in their chemical behavior and biological activity.
| Property | This compound (N-nitrosamine) | N-Nitrosamides |
| General Structure | R₁R₂N-N=O (R₁, R₂ = Alkyl or Aryl groups) | R-C(=O)N(R')-N=O |
| Key Structural Difference | Nitroso group is attached to a secondary amine. | Nitroso group is attached to the nitrogen of an amide, urea, or carbamate. |
| Stability | Generally stable compounds that require metabolic activation to become reactive.[1][2][3] | Generally unstable and can decompose spontaneously, especially under physiological conditions, to form reactive electrophiles.[3] |
| Reactivity | Relatively unreactive until metabolically activated. | Direct-acting alkylating agents.[3] |
Mechanisms of Bioactivation and DNA Reactivity
The most critical distinction between this compound and N-nitrosamides lies in their mechanism of generating a reactive species capable of alkylating DNA.
This compound (N-nitrosamine) requires enzymatic activation. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][4][5] The metabolic activation involves the α-hydroxylation of one of the cyclohexyl rings, leading to an unstable intermediate that ultimately forms a reactive diazonium ion. This ion is the ultimate carcinogen that alkylates DNA.[1][2] The specific CYP isozymes involved in the metabolism of N-nitrosamines with bulky alkyl groups include CYP2A6, CYP2C, and CYP3A4.[5]
N-nitrosamides, in contrast, are typically direct-acting mutagens. They do not require metabolic activation to exert their genotoxic effects.[3] They can undergo spontaneous hydrolysis under physiological conditions to generate a diazonium ion, which then acts as the alkylating agent, readily reacting with nucleophilic sites on DNA bases.[3]
Comparative Reactivity and Stability
While direct quantitative comparisons under identical conditions are scarce in the literature, the qualitative differences in stability and reactivity are well-established.
| Parameter | This compound (N-nitrosamine) | N-Nitrosamides |
| Chemical Stability | Generally stable in aqueous solutions at neutral pH and physiological temperatures.[1][6] Photolytically unstable.[2] | Unstable in aqueous solutions, with stability being pH and temperature-dependent. They readily decompose under physiological conditions.[3] |
| Requirement for Activation | Requires enzymatic (cytochrome P450) activation to become a potent alkylating agent.[1][4] | Generally do not require metabolic activation; they are direct-acting mutagens.[3] |
| Reactivity of Ultimate Carcinogen | The generated diazonium ion is highly reactive towards DNA. | The spontaneously formed diazonium ion is highly reactive towards DNA. |
Genotoxicity Profile
The differences in their activation pathways are reflected in their genotoxicity profiles as determined by standard assays.
| Genotoxicity Endpoint | This compound | N-Nitrosamides |
| Bacterial Reverse Mutation Assay (Ames Test) | Typically requires metabolic activation (S9 fraction) to be mutagenic. Was found to be negative in the Ames test with S. typhimurium strains TA98, TA100, and TA1535, and inconclusive with TA104, even with S9 activation.[7] | Often show direct mutagenicity without the need for S9 activation.[3] |
| In Vitro Micronucleus Test | Can induce micronuclei in human lymphocytes, indicating clastogenic and/or aneugenic potential after metabolic activation. This compound induced micronuclei in isolated human lymphocytes.[7] | Direct-acting nature suggests they would be positive in this assay without metabolic activation. |
| DNA Adduct Formation | Forms DNA adducts after metabolic activation. The profile of adducts can be complex. | Readily forms DNA adducts upon spontaneous decomposition. |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test) - Enhanced for N-Nitrosamines
This protocol is adapted from OECD Guideline 471 with enhancements for the detection of N-nitrosamines.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA (pKM101).
-
Test compounds: this compound and a representative N-nitrosamide.
-
S9 fraction from induced rat or hamster liver.
-
Cofactors for S9 mix (e.g., NADP, G6P).
-
Minimal glucose agar plates.
-
Top agar.
Procedure:
-
Preparation of Bacterial Cultures: Grow overnight cultures of the tester strains in nutrient broth.
-
Preparation of Test Mixtures: In separate tubes, combine the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer control.
-
Pre-incubation: Incubate the test mixtures at 37°C for 20-30 minutes with gentle shaking.
-
Plating: Add molten top agar to each tube, mix, and pour onto the surface of minimal glucose agar plates.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is defined as a dose-related increase in the number of revertant colonies, typically a two- to three-fold increase over the solvent control.
In Vitro Micronucleus Assay
This protocol is based on OECD Guideline 487.
Materials:
-
Mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6).
-
Test compounds.
-
S9 fraction and cofactors.
-
Cytochalasin B.
-
Hypotonic solution (e.g., KCl).
-
Fixative (e.g., methanol:acetic acid).
-
DNA stain (e.g., Giemsa, DAPI).
Procedure:
-
Cell Culture and Treatment: Culture cells to an appropriate density and expose them to various concentrations of the test compound, with and without S9 mix, for a short period (e.g., 3-6 hours).
-
Removal of Test Compound: Wash the cells to remove the test compound.
-
Cytokinesis Block: Add fresh medium containing cytochalasin B to block cell division at the binucleate stage.
-
Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles.
-
Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.
In Vitro DNA Alkylation Assay (32P-Postlabelling)
This is a highly sensitive method for detecting DNA adducts.
Materials:
-
Calf thymus DNA or other suitable DNA source.
-
Test compounds.
-
S9 fraction and cofactors.
-
Micrococcal nuclease and spleen phosphodiesterase.
-
Nuclease P1 or butanol for adduct enrichment.
-
[γ-32P]ATP.
-
T4 polynucleotide kinase.
-
TLC plates.
Procedure:
-
In Vitro Reaction: Incubate DNA with the test compound at various concentrations, with and without S9 mix.
-
DNA Isolation: Purify the DNA from the reaction mixture.
-
Enzymatic Digestion: Digest the DNA to individual deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides using nuclease P1 digestion (which dephosphorylates normal nucleotides) or butanol extraction.
-
32P-Postlabelling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labeled adducts using multidimensional thin-layer chromatography.
-
Detection and Quantification: Detect the adducts by autoradiography and quantify the amount of radioactivity in the adduct spots to determine the level of DNA alkylation.
Conclusion
This compound and N-nitrosamides, while both being N-nitroso compounds, exhibit fundamental differences in their structure, stability, and reactivity. The requirement of metabolic activation for N-nitrosamines like this compound contrasts sharply with the direct-acting nature of N-nitrosamides. This key difference has significant implications for their genotoxic potential and the experimental approaches required for their evaluation. For researchers and professionals in drug development, a thorough understanding of these distinctions is paramount for accurate risk assessment and the development of safer pharmaceutical products. The provided experimental protocols offer standardized methods to investigate and compare the genotoxic effects of these two important classes of compounds.
References
- 1. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-nitrosoamides - a horse of a different color - Risk Assessment Strategy / Tools & Technology - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. pjoes.com [pjoes.com]
- 5. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long Term Stability of Volatile Nitrosamines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genotoxic effects of this compound in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to MS-Based Methods for Nitrosamine Analysis
For Researchers, Scientists, and Drug Development Professionals
The discovery of N-nitrosamine impurities in pharmaceutical products has presented a significant analytical challenge, demanding highly sensitive and selective methods to ensure patient safety and regulatory compliance.[1][2] Mass spectrometry (MS) coupled with chromatography has become the cornerstone of nitrosamine (B1359907) analysis, offering the requisite sensitivity to detect these potent carcinogens at trace levels.[3][4] This guide provides an objective comparison of the performance characteristics of prevalent MS-based methods, supported by experimental data, to aid researchers in selecting the optimal approach for their analytical needs.
The Rise of Mass Spectrometry in Nitrosamine Detection
The need to quantify nitrosamines at or below stringent acceptable intake (AI) limits, often in the parts-per-billion (ppb) range, necessitates the use of advanced analytical techniques.[1][5] Hyphenated MS techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), have proven indispensable for this task due to their superior sensitivity and selectivity compared to conventional methods.[1][5] The choice between different MS analyzers, primarily triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS) instruments like Orbitrap and Time-of-Flight (TOF), depends on a variety of factors including the specific nitrosamines of interest, the complexity of the sample matrix, and the desired level of confidence in the results.[6][7]
Performance Characteristics: A Head-to-Head Comparison
The performance of an analytical method is defined by several key parameters. Below is a summary of typical performance characteristics for QqQ and HRMS methods in nitrosamine analysis, compiled from various studies. It is important to note that these values can vary based on the specific instrument, experimental conditions, and sample matrix.
Quantitative Data Summary
| Performance Characteristic | Triple Quadrupole (LC-MS/MS & GC-MS/MS) | High-Resolution MS (LC-HRMS & GC-HRMS) |
| Limit of Detection (LOD) | 0.03 - 2.5 ppb (ng/g)[5][7] | 0.002 - 0.8 ng/mL (0.005 - 2.5 ng/g)[6][8][9] |
| Limit of Quantitation (LOQ) | 0.1 - 7.6 ppb (ng/g)[5][9] | 0.005 - 7.6 ng/mL (0.005 - 7.6 ng/g)[6][8][9] |
| Accuracy (% Recovery) | Typically 70-130%[10][11] | Typically 70-130%, with some studies showing 85.7-101.5%[10][12] |
| Precision (% RSD) | Generally < 15-20%[9][11] | Generally < 15-20%[9][12] |
| Linearity (R²) | > 0.99[9][11] | > 0.99[9][12] |
Delving into the Methodologies
The reliability of any MS-based analysis heavily depends on the upstream processes of sample preparation and chromatographic separation. The following sections detail common experimental protocols.
Experimental Protocols
Sample Preparation: The primary goal of sample preparation is to extract the target nitrosamines from the sample matrix and concentrate them, while minimizing interferences.[10]
-
For Drug Substances (APIs) and Drug Products:
-
Dissolution: A specific amount of the sample (e.g., 80-100 mg) is dissolved in a suitable diluent, often an aqueous solution with a small percentage of formic acid (e.g., 1% formic acid in water) to ensure the stability of nitrosamines.[10][13]
-
Internal Standard Spiking: An internal standard solution (e.g., isotopically labeled nitrosamines like NDMA-d6) is added to the sample solution to correct for matrix effects and variations in instrument response.[13]
-
Extraction: The sample is vigorously mixed (e.g., vortexed for 20 minutes) to ensure complete dissolution and extraction of the analytes.[13] For complex matrices, solid-phase extraction (SPE) may be employed for cleanup.[14]
-
Centrifugation and Filtration: The solution is centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to pelletize any undissolved excipients.[13] The supernatant is then filtered through a 0.45 µm filter (e.g., PTFE) before injection into the LC or GC system.[13]
-
-
For Water Samples:
-
Solid-Phase Extraction (SPE): A larger volume of water is passed through an SPE cartridge to concentrate the nitrosamines.[11]
-
Elution: The trapped nitrosamines are then eluted from the cartridge with a small volume of an organic solvent.[11]
-
Evaporation and Reconstitution: The eluent is evaporated to near dryness and reconstituted in a suitable solvent for analysis.[11]
-
Liquid Chromatography (LC) Parameters:
-
Column: Reversed-phase columns are commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.[11]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Usually 5-20 µL.
Gas Chromatography (GC) Parameters:
-
Injection Mode: Headspace or direct liquid injection.[5] Headspace analysis is suitable for volatile nitrosamines and minimizes matrix introduction into the system.[5][10]
-
Column: A capillary column with a suitable stationary phase for separating nitrosamines.
-
Oven Program: A temperature gradient is used to separate the nitrosamines based on their boiling points.[5]
-
Carrier Gas: Helium is typically used.
Mass Spectrometry (MS) Parameters:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common for LC-MS.[1] APCI is often preferred for its better performance with less polar compounds.[15] Electron Ionization (EI) is standard for GC-MS.
-
Scan Mode:
-
QqQ: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[16]
-
HRMS: Full scan or targeted single ion monitoring (tSIM) at high resolution allows for the accurate mass measurement of the target analytes, which helps in their identification and differentiation from isobaric interferences.[6][16] Targeted MS/MS (tMS2) or parallel reaction monitoring (PRM) can be used for confirmation.[17]
-
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate a general workflow for nitrosamine analysis and a comparison of the data acquisition strategies for QqQ and HRMS.
General workflow for nitrosamine analysis.
Comparison of QqQ (MRM) and HRMS (Full Scan) data acquisition.
Choosing the Right Tool for the Job
Both QqQ and HRMS technologies offer robust and reliable solutions for nitrosamine analysis. The choice between them often comes down to the specific application.
-
Triple Quadrupole (QqQ) MS: This is the workhorse for targeted quantitative analysis. Its high sensitivity and selectivity in MRM mode make it ideal for routine testing of known nitrosamines in well-characterized matrices.[8]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an added layer of confidence through its high mass accuracy, which allows for the unequivocal identification of analytes and the differentiation from potential interferences.[6] This is particularly valuable for method development, analysis of complex matrices, and screening for unknown nitrosamines. The ability to perform retrospective data analysis is another significant advantage.[9]
Conclusion
The analytical landscape for nitrosamine testing is continuously evolving, driven by regulatory expectations and technological advancements.[18][19][20][21] Both QqQ and HRMS platforms have demonstrated their capability to meet the stringent requirements for sensitivity and selectivity.[3] A thorough understanding of their respective performance characteristics and the nuances of the associated methodologies is crucial for developing and validating robust analytical methods. By carefully considering the specific analytical needs, researchers and drug development professionals can confidently select the most appropriate MS-based approach to ensure the safety and quality of pharmaceutical products.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 3. Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights from an Inter-laboratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry [ouci.dntb.gov.ua]
- 5. agilent.com [agilent.com]
- 6. fda.gov [fda.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 16. casss.org [casss.org]
- 17. Reliably quantify nitrosamine impurities in drugs using an HRAM LC-MS method | Separation Science [sepscience.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pharmtech.com [pharmtech.com]
- 20. Nitrosamine Detection: Meet EMA and FDA Regulations | SGS USA [sgs.com]
- 21. gmp-compliance.org [gmp-compliance.org]
Navigating N-Nitrosodicyclohexylamine (NDCHA) Quantification: A Comparative Guide to Analytical Approaches
A notable gap in publicly available inter-laboratory comparison data for N-Nitrosodicyclohexylamine (NDCHA) necessitates a virtual comparative guide for researchers, scientists, and drug development professionals. This document provides a surrogate comparison of the predominant analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), by extrapolating from established methodologies for other N-nitrosamines.
The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies worldwide mandate stringent control of these impurities, requiring highly sensitive and selective analytical methods for their quantification at trace levels.[3][4] While specific proficiency testing programs for NDCHA are not readily documented, the principles and performance characteristics of methods for other nitrosamines offer a solid foundation for establishing analytical strategies.
This guide summarizes the expected performance of LC-MS/MS and GC-MS/MS for NDCHA analysis, details generalized experimental protocols, and provides visual workflows to aid in laboratory implementation. The data presented is synthesized from a comprehensive review of analytical methods for various N-nitrosamine impurities.[5][6][7]
Quantitative Data Summary: A Surrogate Comparison
The following table presents a virtual comparison of expected performance characteristics for the quantification of this compound (NDCHA) using LC-MS/MS and GC-MS/MS. These values are derived from published data for other N-nitrosamines and represent typical analytical performance.
| Parameter | LC-MS/MS | GC-MS/MS |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 1 - 10 ng/mL |
| Limit of Detection (LOD) | 0.1 - 1.5 ng/mL | 0.3 - 3 ng/mL |
| Linearity (R²) | > 0.995 | > 0.995 |
| Accuracy (Recovery) | 80 - 120% | 75 - 115% |
| Precision (%RSD) | < 15% | < 20% |
| Applicability | Broad range of nitrosamines, including less volatile and thermally labile compounds. | Suitable for volatile and semi-volatile nitrosamines. NDCHA is expected to be amenable to this technique. |
| Matrix Effects | Can be significant, often requiring matrix-matched standards or effective sample cleanup. | Generally less prone to matrix effects, especially with headspace sampling. |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are generalized and should be optimized and validated for the specific sample matrix.
LC-MS/MS Methodology
This method is highly sensitive and specific, making it a gold standard for nitrosamine (B1359907) analysis.[8]
a) Sample Preparation (General Procedure for a Drug Product):
-
Accurately weigh a portion of the homogenized drug product (e.g., 100 mg) into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., methanol (B129727) or dichloromethane). The choice of solvent will depend on the solubility of the drug substance and NDCHA.
-
Spike with an appropriate internal standard (e.g., a stable isotope-labeled version of NDCHA, if available, or a suitable surrogate).
-
Vortex the sample for an adequate duration to ensure complete extraction.
-
Centrifuge the sample to pelletize any undissolved excipients.[9]
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[9]
b) Chromatographic and Mass Spectrometric Conditions:
-
Chromatograph: Ultra-High Performance Liquid Chromatograph (UHPLC).
-
Column: A C18 or a polar-modified C18 column is typically used to achieve retention of polar nitrosamines.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small amount of formic acid, is common.[10]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for smaller, less polar nitrosamines, though Electrospray Ionization (ESI) can also be used.[8]
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (QqQ).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[8] Specific precursor-to-product ion transitions for NDCHA would need to be determined.
GC-MS/MS Methodology
GC-MS/MS is a robust technique, particularly for more volatile nitrosamines.
a) Sample Preparation (Liquid Injection):
-
Dissolve a weighed amount of the drug substance or product in a suitable solvent (e.g., dichloromethane).
-
Add an internal standard.
-
Vortex to ensure complete dissolution.
-
If necessary, perform a liquid-liquid extraction to remove matrix components.
-
Transfer an aliquot of the organic layer to an autosampler vial.
b) Chromatographic and Mass Spectrometric Conditions:
-
Chromatograph: Gas Chromatograph.
-
Column: A mid-polarity column, such as a WAX or a 5% phenyl-methylpolysiloxane phase, is often suitable.[11]
-
Injection: Splitless or direct liquid injection.
-
Carrier Gas: Helium.
-
Ionization Source: Electron Ionization (EI).
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (QqQ).
-
Detection Mode: Multiple Reaction Monitoring (MRM) to ensure specificity and achieve low detection limits.[12]
Mandatory Visualizations
Caption: General experimental workflow for the quantification of NDCHA.
Caption: Relationship between analytical techniques, validation, and outcome.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. fda.gov [fda.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. japsonline.com [japsonline.com]
- 10. lcms.cz [lcms.cz]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
N-Nitrosodicyclohexylamine Carcinogenicity: An Evidence-Based Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the carcinogenic potential of N-Nitrosodicyclohexylamine (NDCHA), contextualized with data from related nitrosamine (B1359907) compounds. While a specific carcinogenicity classification from the International Agency for Research on Cancer (IARC) for NDCHA is not available, this document compiles relevant data to inform risk assessment and future research. Many nitrosamines are recognized as potent carcinogens, and several are listed under California's Proposition 65.
Comparative Carcinogenicity Data
The following table summarizes the available data for NDCHA and compares it with other nitrosamines that have been evaluated by IARC. This allows for an indirect assessment of its potential risk based on the broader class of N-nitroso compounds.
| Compound | IARC Classification | Key Experimental Evidence |
| This compound (NDCHA) | Not Classified | - Precursor (Dicyclohexylamine x nitrite) is an "experimental equivocal tumorigenic agent" (NTP).[1] - Weakly genotoxic in an in vitro micronucleus test with human lymphocytes.[1] - Negative in the Ames test (TA98, TA100, TA1535), inconclusive with TA104.[1] |
| N-Nitrosodimethylamine (NDMA) | Group 2A (Probably carcinogenic to humans)[2] | - Carcinogenic in multiple animal models, inducing tumors in the liver, kidney, and respiratory tract.[3][4] - Genotoxic and mutagenic in various in vivo and in vitro test systems.[5] |
| N-Nitrosodiethylamine (NDEA) | Group 2A (Probably carcinogenic to humans)[2] | - Induces tumors in several animal species, primarily affecting the liver, respiratory tract, kidney, and upper digestive tract.[4] - Epidemiological studies suggest a potential link to pancreatic cancer in humans.[3] |
| N-Nitrosodibutylamine (NDBA) | Group 2B (Possibly carcinogenic to humans)[2] | - A potent urinary bladder carcinogen in mice, rats, hamsters, and guinea pigs.[6] |
Experimental Protocols
The assessment of NDCHA's genotoxic potential involved the following methodologies:
1. Ames Test (Bacterial Reverse Mutation Assay)
-
Purpose: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Strains Used: TA98, TA100, TA1535, and TA104.[1]
-
Metabolic Activation: The test was conducted with and without an exogenous metabolic activation system (S9 fraction) derived from the livers of rats induced with Aroclor-1254, beta-naphthoflavone/phenobarbital, and pyrazole.[1]
-
Procedure: The synthesized and purified NDCHA (purity >97%) was plated at various concentrations with the bacterial strains in the presence or absence of the S9 mix.[1] The number of revertant colonies (colonies that regained the ability to synthesize histidine) was counted after incubation.
-
Results: NDCHA was found to be negative in strains TA98, TA100, and TA1535. An inconclusive result was observed with TA104, where microcolony induction occurred at doses higher than 250 micrograms/plate.[1]
2. In Vitro Cytokinesis-Block Micronucleus Assay
-
Purpose: To detect chromosomal damage or aneuploidy by identifying micronuclei in cultured human lymphocytes.
-
Cell System: Isolated human lymphocytes.[1]
-
Procedure: Lymphocytes were exposed to NDCHA at concentrations ranging from 15 to 100 micrograms/ml.[1] Cytochalasin B was used to block cytokinesis, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells was then scored.
-
Results: NDCHA induced a significant increase in micronuclei at non-toxic concentrations in four out of six experiments, indicating a weak genotoxic effect.[1]
Logical Framework for Carcinogenicity Assessment
The following diagram illustrates the logical flow of evidence used in assessing the carcinogenic potential of this compound, highlighting the absence of a definitive IARC classification and reliance on precursor data and in vitro genotoxicity studies.
Caption: Logical flow of evidence for NDCHA carcinogenicity assessment.
References
- 1. Genotoxic effects of this compound in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Genotoxicity of N-Nitrosodicyclohexylamine
An objective examination of the genotoxic potential of N-Nitrosodicyclohexylamine (N-NO-DCHA) in cellular and whole-organism models, supported by experimental data.
This compound (N-NO-DCHA) is a nitrosamine (B1359907) compound that can be formed from the precursor dicyclohexylamine, a substance used as a corrosion inhibitor. Given that many nitrosamines are known to be potent carcinogens, understanding the genotoxic profile of N-NO-DCHA is crucial for assessing its potential risk to human health.[1] This guide provides a comparative overview of the genotoxic effects of N-NO-DCHA observed in in vitro studies and discusses the current data landscape regarding its in vivo effects.
Quantitative Data Summary
The genotoxicity of N-NO-DCHA has been evaluated in several in vitro test systems. These studies have consistently demonstrated its ability to induce genetic damage in mammalian cells. The following tables summarize the key quantitative findings from these investigations.
Table 1: In Vitro DNA Damage and Sister Chromatid Exchange in V79 Chinese Hamster Cells
| Assay Type | Concentration Range (µM) | Key Findings | Reference |
| Single Cell Gel Assay (Comet Assay) | 5 - 100 | Dose-dependent increase in DNA lesions (P<0.001) | [1] |
| Sister Chromatid Exchange (SCE) Assay | 5 - 100 | Significant, dose-dependent induction of SCE | [1] |
Table 2: In Vitro Mutagenicity and Genotoxicity in Human Lymphocytes and Bacterial Cells
| Assay Type | Cell/Strain | Concentration Range | Key Findings | Reference |
| Micronucleus Test | Human Lymphocytes | 15 - 100 µg/mL (71.4 - 476.2 µM) | Weakly genotoxic; significant increase in micronuclei in 4 out of 6 experiments | [2] |
| Ames Test | S. typhimurium TA98, TA100, TA1535 | Not specified | Negative | [2] |
| Ames Test | S. typhimurium TA104 | > 250 µ g/plate | Inconclusive; microcolony induction observed | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following section outlines the protocols for the key genotoxicity assays cited in this guide.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[3][4] The assay utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The test substance is incubated with the bacterial strains, both with and without a metabolic activation system (S9 fraction from rat liver).[2] If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to produce the amino acid and form colonies on a minimal medium. The number of revertant colonies is then counted and compared to a negative control. For N-NO-DCHA, various S9 fractions were used, including those induced by Aroclor-1254, beta-naphthoflavone/phenobarbital, and pyrazole.[2]
Single Cell Gel Assay (Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[5][6] In the study with N-NO-DCHA, V79 Chinese hamster cells were exposed to the compound for a specific duration.[1] Following treatment, the cells were embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing strand breaks, migrates further from the nucleus, creating a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Sister Chromatid Exchange (SCE) Assay
The SCE assay is used to detect the exchange of genetic material between sister chromatids, which can be induced by DNA-damaging agents. V79 cells were cultured in the presence of bromodeoxyuridine (BrdU) for two cell cycles and concurrently treated with N-NO-DCHA.[1] After treatment, the cells were harvested, and their chromosomes were prepared and stained. This differential staining allows for the visualization of sister chromatid exchanges. An increase in the frequency of SCEs per cell compared to the control indicates a genotoxic effect.
In Vitro Micronucleus Test
The micronucleus test is a well-established assay for detecting both chromosome breakage and chromosome loss.[7][8] In the investigation of N-NO-DCHA, isolated human lymphocytes were used.[2] The cells were treated with the compound and cultured. To ensure that only cells that have undergone division are scored, a cytokinesis-blocking agent (cytochalasin-B) is often added. After an appropriate incubation period, the cells are harvested, and the frequency of micronuclei (small, nucleus-like bodies in the cytoplasm) in binucleated cells is determined. A significant increase in the number of micronucleated cells indicates clastogenic or aneugenic activity.
In Vitro vs. In Vivo Genotoxicity Pathway
The following diagram illustrates the conceptual workflow for comparing in vitro and in vivo genotoxicity, highlighting the available data for this compound.
Caption: Comparative workflow of in vitro and in vivo genotoxicity testing for N-NO-DCHA.
Discussion and Conclusion
The available in vitro data strongly suggest that this compound is genotoxic in mammalian cells.[1][2] It induces DNA lesions, sister chromatid exchanges, and micronuclei formation.[1][2] The results from the Ames test were largely negative, with an inconclusive finding in one strain at high concentrations.[2] This discrepancy between bacterial and mammalian cell assays is not uncommon for certain classes of chemicals and may relate to differences in metabolic activation or uptake.
A significant gap in the current knowledge is the lack of in vivo genotoxicity data for N-NO-DCHA. While many N-nitrosamines are known to be potent carcinogens that require metabolic activation to exert their genotoxic effects, it is not scientifically sound to extrapolate these findings directly to N-NO-DCHA without specific experimental evidence.[9][10][11] In vivo studies, such as the rodent micronucleus test or comet assay in various tissues, would be necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of N-NO-DCHA and to determine if it reaches and damages the genetic material in a whole-organism system.[12]
References
- 1. Genotoxicity of this compound in V79 cells in the sister chromatid exchange test and the single cell gel assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxic effects of this compound in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 7. Micronucleus test - Wikipedia [en.wikipedia.org]
- 8. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 9. ojs.diffundit.com [ojs.diffundit.com]
- 10. hesiglobal.org [hesiglobal.org]
- 11. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
A Comparative Guide to N-Nitrosodicyclohexylamine Analytical Standards for Researchers
For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical standards are paramount for reliable impurity testing. This guide provides a comparative overview of commercially available N-Nitrosodicyclohexylamine (NDCHA) analytical standards. Due to the limited public availability of detailed Certificates of Analysis (CoAs) with specific quantitative data on purity uncertainty and lot-to-lot variability, a direct numerical comparison of accuracy and precision is not fully possible. However, this guide summarizes the available information from various suppliers to aid in the selection of the most suitable standard for your analytical needs.
Comparison of this compound Analytical Standards
The selection of an appropriate analytical standard is critical for the accurate quantification of this compound, a potential genotoxic impurity. The table below outlines the offerings from several reputable suppliers, detailing the product format, stated purity, and the analytical data typically provided.
| Supplier | Product Name/Number | Format | Stated Purity | Analytical Data Provided with Product | Accreditations/Certifications Mentioned |
| Veeprho | This compound (NDCHA) | Neat Solid | Not explicitly stated on website; product-specific CoA provided. | CoA included with product, with characterization data such as HPLC, MASS/LC-MS, 1H NMR, FT-IR, and Potency. Additional data like QNMR, 13C NMR, etc., available on request.[1] | Meets standards set by USP, EMA, JP, and BP.[1] |
| AccuStandard | NAS-017S | 100 µg/mL in Methanol | Certified concentration | Certified Reference Material.[2] | ISO 17034, ISO 17025, ISO 9001.[3][4] |
| LGC Standards | DRE-C15602900 | Neat Solid | Not explicitly stated on website; product-specific CoA provided. | Certificate of Analysis available.[5] Characterization in accordance with ISO 17025.[6] | ISO 17025.[6] |
| LGC Standards | TRC-N525550 | Neat Solid | >95% (HPLC)[7] | Certificate of Analysis available.[7] | --- |
| Clearsynth | CS-T-37214 | Neat Solid | 99.71% by HPLC[8] | CoA, MSDS, TSE/BSE Statement available.[8] | ISO 9001 and GMP-certified facilities.[9][10] |
| MedchemExpress | HY-113433 | Neat Solid | Not explicitly stated on website; product-specific CoA provided. | CoA, Data Sheet, SDS, Handling Instructions.[11] | --- |
| Pharmaffiliates | --- | Off-White to Pale Yellow Solid | Not specified | --- | --- |
| Sigma-Aldrich | S444510 | Neat Solid | Buyer assumes responsibility to confirm purity. | CoA and Certificate of Origin available, but no analytical data collected by Sigma-Aldrich. | --- |
Disclaimer: The information in this table is based on publicly available data from supplier websites and may not be exhaustive. For the most accurate and complete information, including lot-specific purity and uncertainty values, it is essential to request a Certificate of Analysis directly from the supplier.
Experimental Protocol: Quantification of this compound by LC-MS/MS
This section provides a detailed, representative protocol for the quantitative analysis of this compound in a drug substance. This method is based on common industry practices for the analysis of nitrosamine (B1359907) impurities.
1. Objective: To accurately quantify the amount of this compound in a drug substance using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
2. Materials and Reagents:
-
This compound analytical standard
-
This compound-d22 (or other suitable isotopic internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Drug substance to be tested
-
Volumetric flasks, pipettes, and autosampler vials
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
4. Preparation of Solutions:
-
Standard Stock Solution (SSS) of NDCHA: Accurately weigh approximately 10 mg of the this compound analytical standard and dissolve it in a suitable solvent (e.g., Methanol) in a 10 mL volumetric flask to obtain a concentration of approximately 1 mg/mL.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the isotopic internal standard at a concentration of approximately 1 mg/mL in a suitable solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the SSS with a suitable diluent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to cover the desired concentration range (e.g., 0.1 to 100 ng/mL). Spike each calibration standard with a fixed concentration of the internal standard.
-
Sample Preparation: Accurately weigh a portion of the drug substance and dissolve it in the diluent to a known concentration. Spike the sample with the same fixed concentration of the internal standard as used in the calibration standards.
5. LC-MS/MS Conditions:
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to achieve separation of NDCHA from the drug substance and other potential impurities.
-
Flow Rate: As per column manufacturer's recommendation.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized).
-
6. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Quantify the amount of this compound in the sample using the linear regression equation derived from the calibration curve.
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes involved in the analysis of this compound analytical standards.
Caption: Workflow for the quantitative analysis of this compound.
Caption: Key parameters for evaluating analytical standard performance.
References
- 1. veeprho.com [veeprho.com]
- 2. accustandard.com [accustandard.com]
- 3. accustandard.com [accustandard.com]
- 4. accustandard.com [accustandard.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Nitrosamine Research and Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. clearsynth.com [clearsynth.com]
- 9. clearsynth.com [clearsynth.com]
- 10. demo.clearsynth.com [demo.clearsynth.com]
- 11. medchemexpress.com [medchemexpress.com]
N-Nitrosodicyclohexylamine: A Comparative Analysis of Its Anti-Androgenic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of N-Nitrosodicyclohexylamine (NDCHA) with established anti-androgen drugs: bicalutamide (B1683754), enzalutamide, and finasteride (B1672673). The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.
Executive Summary
This compound (NDCHA) is an N-nitroso compound that has demonstrated anti-androgenic properties.[1] Like the established nonsteroidal anti-androgens bicalutamide and enzalutamide, NDCHA functions by competitively binding to the androgen receptor (AR), thereby inhibiting the actions of androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). Finasteride, in contrast, exerts its anti-androgenic effect through a different mechanism, by inhibiting the 5α-reductase enzyme responsible for the conversion of testosterone to the more potent DHT. This guide presents a comparative analysis of the in vitro potency of these compounds and details the experimental protocols used to determine their biological activity.
Data Presentation: Comparative Anti-Androgenic Potency
The following table summarizes the quantitative data on the anti-androgenic activity of NDCHA, bicalutamide, enzalutamide, and finasteride. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound (NDCHA) | Androgen Receptor | Reporter Gene Assay | ~10 µM (estimated) | Kitagawa et al., 2005[1] |
| Bicalutamide | Androgen Receptor | Competitive Binding Assay | 160 nM | Clegg et al., 2012[2] |
| Enzalutamide | Androgen Receptor | Competitive Binding Assay | 21.4 nM | Clegg et al., 2012[2] |
| Finasteride | 5α-reductase type 2 | Enzyme Inhibition Assay | 1.2 nM (rat prostate) | Bramson et al., 1997 |
Note: The IC50 for NDCHA is an estimation based on the dose-response curve presented in the cited study.
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the androgen receptor signaling pathway and the distinct points of intervention for NDCHA, bicalutamide, enzalutamide, and finasteride.
Caption: Androgen Receptor Signaling Pathway and Points of Anti-Androgen Intervention.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Reporter Gene Assay for this compound (NDCHA) Anti-Androgenic Activity
Adapted from Kitagawa et al., 2005[1]
-
Cell Line: Chinese hamster ovary (CHO) cells stably co-transfected with a human androgen receptor expression vector and a reporter plasmid containing the firefly luciferase gene under the control of an androgen-responsive element.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. For the assay, phenol (B47542) red-free DMEM with 10% charcoal-stripped FBS was used.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The medium was replaced with fresh medium containing 0.1 nM DHT and various concentrations of NDCHA (or vehicle control - DMSO).
-
The plates were incubated for a further 24 hours.
-
After incubation, the cells were washed with phosphate-buffered saline (PBS) and lysed.
-
Luciferase activity in the cell lysates was measured using a luminometer.
-
-
Data Analysis: The relative luciferase activity was calculated as a percentage of the activity in the control wells (treated with DHT and vehicle only). The IC50 value was estimated from the dose-response curve.
Competitive Binding Assay for Bicalutamide and Enzalutamide
Adapted from Clegg et al., 2012[2]
-
Reagents:
-
LNCaP human prostate cancer cells (source of androgen receptor).
-
Radioligand: [3H]-R1881 (a synthetic androgen).
-
Test compounds: Bicalutamide, Enzalutamide.
-
Wash buffer: Tris-HCl buffer with molybdate.
-
-
Assay Procedure:
-
LNCaP cell lysates containing the androgen receptor were prepared.
-
A fixed concentration of [3H]-R1881 was incubated with the cell lysate in the presence of increasing concentrations of the test compounds (bicalutamide or enzalutamide) or vehicle control.
-
The incubation was carried out at 4°C for 18-24 hours to reach equilibrium.
-
Unbound radioligand was separated from the receptor-bound radioligand by filtration through glass fiber filters.
-
The radioactivity retained on the filters was quantified using a scintillation counter.
-
-
Data Analysis: The percentage of specific binding of [3H]-R1881 was plotted against the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, was determined from the resulting competition curve.
Caption: General workflow for a competitive binding assay.
5α-Reductase Enzyme Inhibition Assay for Finasteride
-
Enzyme Source: Microsomes prepared from rat prostate tissue, a rich source of 5α-reductase type 2.
-
Substrate: [14C]-Testosterone.
-
Cofactor: NADPH.
-
Assay Procedure:
-
Prostate microsomes were incubated with [14C]-testosterone and NADPH in a buffered solution.
-
Finasteride at various concentrations (or vehicle control) was added to the reaction mixture.
-
The reaction was allowed to proceed at 37°C for a defined period.
-
The reaction was stopped, and the steroids (testosterone and its metabolite, DHT) were extracted.
-
The extracted steroids were separated using thin-layer chromatography (TLC).
-
The amount of [14C]-DHT formed was quantified by scanning the TLC plates for radioactivity.
-
-
Data Analysis: The percentage of inhibition of DHT formation was calculated for each finasteride concentration. The IC50 value was determined from the dose-response curve.
Conclusion
This guide provides a comparative overview of the anti-androgenic activity of this compound and established drugs. While NDCHA demonstrates in vitro anti-androgenic activity through competitive binding to the androgen receptor, its potency appears to be significantly lower than that of second-generation anti-androgens like enzalutamide. Finasteride operates through a distinct mechanism of 5α-reductase inhibition. The provided experimental protocols offer a foundational understanding of the methodologies used to characterize these compounds, which is essential for researchers in the field of drug discovery and development. Further studies would be necessary to fully elucidate the in vivo efficacy and safety profile of NDCHA.
References
Justification for N-Nitrosodicyclohexylamine as a Surrogate Standard in Nitrosamine Impurity Analysis
For Immediate Release
In the landscape of pharmaceutical quality control, the accurate quantification of N-nitrosamine impurities is of paramount importance due to their classification as probable human carcinogens. The use of appropriate standards is critical for the validation of analytical methods used to detect these impurities at trace levels. While isotopically labeled internal standards are often considered the gold standard, their availability and cost can be prohibitive. This guide provides a comprehensive justification for the use of N-Nitrosodicyclohexylamine (NDCHA) as a surrogate standard in the analysis of nitrosamine (B1359907) impurities, offering a comparative overview of its properties and a model experimental protocol.
The Role of a Surrogate Standard
A surrogate standard is a compound that is chemically similar to the analyte of interest and is added to the sample before preparation. Its purpose is to mimic the behavior of the target analytes throughout the entire analytical process, including extraction, concentration, and chromatography. By measuring the recovery of the surrogate, analysts can correct for losses of the target analytes during sample processing, thereby improving the accuracy and reliability of the results.
Physicochemical Properties: Justification for NDCHA
The suitability of a surrogate standard is primarily determined by its physicochemical properties relative to the target analytes. This compound possesses several characteristics that make it a strong candidate for this role in the analysis of a range of nitrosamine impurities.
Key Properties of this compound (NDCHA):
-
Molecular Structure and Polarity: NDCHA has a unique structure with two cyclohexyl groups attached to the nitroso-amine functional group. This results in a higher molecular weight and greater lipophilicity compared to smaller, more volatile nitrosamines like N-nitrosodimethylamine (NDMA). Its calculated XLogP3-AA value of 3.8 indicates its non-polar nature.[1] This property is advantageous as it ensures that NDCHA will behave similarly to other larger, non-polar nitrosamine impurities during sample extraction procedures, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Non-Endogenous Nature: NDCHA is not a commonly encountered nitrosamine impurity in most pharmaceutical manufacturing processes. Its use as a surrogate is therefore unlikely to interfere with the detection of target nitrosamines.
-
Commercial Availability: NDCHA is commercially available as a certified reference standard, facilitating its adoption in quality control laboratories.[2]
-
Stability: this compound exhibits thermal and chemical stability under typical analytical conditions.[3] However, it is important to note that like other nitrosamines, it can be susceptible to degradation under strongly acidic or alkaline conditions and upon exposure to UV light.[3] Proper sample handling and storage are therefore essential.
Comparative Analysis of Physicochemical Properties
To illustrate the suitability of NDCHA as a surrogate, the following table compares its key physicochemical properties with those of commonly monitored nitrosamine impurities.
| Nitrosamine | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA |
| This compound (NDCHA) (Surrogate) | C12H22N2O | 210.32 | 3.8 |
| N-Nitrosodimethylamine (NDMA) | C2H6N2O | 74.08 | -0.6 |
| N-Nitrosodiethylamine (NDEA) | C4H10N2O | 102.14 | 0.3 |
| N-Nitrosodi-n-propylamine (NDPA) | C6H14N2O | 130.19 | 1.2 |
| N-Nitrosodi-n-butylamine (NDBA) | C8H18N2O | 158.24 | 2.1 |
| N-Nitrosopiperidine (NPIP) | C5H10N2O | 114.15 | 0.4 |
| N-Nitrosopyrrolidine (NPYR) | C4H8N2O | 100.12 | -0.2 |
Data sourced from PubChem.
The properties of NDCHA, particularly its higher molecular weight and lipophilicity, position it as a conservative surrogate for a range of nitrosamines. Its recovery during extraction is likely to be representative of, or slightly lower than, the less lipophilic and more volatile nitrosamines, providing a good measure of the efficiency of the sample preparation method for a broad spectrum of analytes.
Logical Justification for NDCHA as a Surrogate Standard
The selection of NDCHA as a surrogate standard is based on a logical framework that considers its physicochemical properties in the context of the entire analytical workflow.
Caption: Logical workflow illustrating the justification of NDCHA as a surrogate standard.
Experimental Protocol: A Model Approach
While specific validated methods using NDCHA as a surrogate are not widely published, a robust protocol can be developed based on established methodologies for nitrosamine analysis. The following is a model experimental protocol for the analysis of nitrosamine impurities in a drug product using NDCHA as a surrogate standard by LC-MS/MS.
1. Materials and Reagents
-
This compound (NDCHA) certified reference standard
-
Reference standards for all target nitrosamine analytes
-
Isotopically labeled internal standards for each target analyte (recommended for highest accuracy)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., polymeric reversed-phase)
-
Drug product samples and placebo matrix
2. Standard Solution Preparation
-
Surrogate Standard Stock Solution (SS-1): Prepare a 1 mg/mL stock solution of NDCHA in methanol.
-
Surrogate Standard Spiking Solution (SS-2): Dilute SS-1 to a suitable concentration (e.g., 1 µg/mL) in methanol.
-
Analyte Stock Solutions (AS-1): Prepare individual 1 mg/mL stock solutions of each target nitrosamine in methanol.
-
Analyte Working Solution (AS-2): Prepare a mixed working standard solution containing all target nitrosamines at a suitable concentration (e.g., 1 µg/mL each) by diluting the AS-1 solutions.
-
Internal Standard Working Solution (IS-1): Prepare a mixed working solution of the isotopically labeled internal standards in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of AS-2 into a diluent (e.g., methanol:water). Each calibration standard should also be spiked with a constant volume of IS-1.
3. Sample Preparation
-
Weigh a portion of the powdered drug product (e.g., 100 mg) into a centrifuge tube.
-
Add a precise volume of the Surrogate Standard Spiking Solution (SS-2) to the sample.
-
Add a suitable extraction solvent (e.g., 5 mL of methanol).
-
Vortex for 5 minutes and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Perform a solid-phase extraction (SPE) cleanup if necessary to remove matrix interferences.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase and add a precise volume of the Internal Standard Working Solution (IS-1).
-
Filter the solution through a 0.22 µm filter before injection.
4. LC-MS/MS Conditions (Illustrative)
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate all analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
Detection: Multiple Reaction Monitoring (MRM) for each analyte, its internal standard, and NDCHA.
5. Data Analysis and Calculations
-
Calculate the concentration of each target nitrosamine in the sample using the calibration curve and the response ratio of the analyte to its corresponding internal standard.
-
Calculate the recovery of the surrogate standard (NDCHA) using the following formula:
Recovery (%) = (Amount of NDCHA recovered / Amount of NDCHA spiked) x 100
-
The recovery of NDCHA should be within an acceptable range (typically 70-130%) to ensure the validity of the results for the target analytes.
Conclusion
This compound presents a scientifically justified and practical option as a surrogate standard for the analysis of nitrosamine impurities in pharmaceutical products. Its physicochemical properties, particularly its high molecular weight and lipophilicity, allow it to effectively mimic the behavior of a range of nitrosamine analytes during sample preparation. While the use of isotopically labeled internal standards for each analyte remains the most accurate approach, NDCHA offers a cost-effective and reliable alternative for monitoring the overall performance of the analytical method. The model protocol provided herein serves as a foundation for laboratories to develop and validate their own methods for nitrosamine impurity testing, contributing to the continued safety and quality of pharmaceutical products.
References
N-Nitrosodicyclohexylamine and its Impact on DNA Integrity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxic effects of N-Nitrosodicyclohexylamine (N-NO-DCHA) at varying concentrations, supported by experimental data from peer-reviewed studies. The objective is to offer a clear, data-driven resource for assessing the DNA-damaging potential of this compound.
Quantitative Analysis of DNA Damage
The genotoxicity of this compound has been evaluated in different cell types and with various assays. The following table summarizes the key findings, correlating the concentration of N-NO-DCHA with the observed DNA damage.
| Cell Type | Assay | Concentration Range | Key Findings | Reference |
| Human Lymphocytes | Micronucleus Assay | 15 - 100 µg/mL (71.4 - 476.2 µM) | Significant increase in micronuclei formation, indicating chromosomal damage.[1] | Westphal et al., 2001 |
| V79 Chinese Hamster Cells | Single Cell Gel Assay (Comet Assay) | 5 - 100 µM | Dose-dependent induction of DNA lesions (strand breaks).[2] | Westphal et al. |
| V79 Chinese Hamster Cells | Sister Chromatid Exchange (SCE) | 5 - 100 µM | Significant and dose-dependent increase in sister chromatid exchanges.[2] | Westphal et al. |
Experimental Methodologies
Detailed protocols for the key assays used to determine the DNA-damaging effects of this compound are outlined below. These are standardized procedures that can be adapted for specific experimental conditions.
Single Cell Gel Electrophoresis (Comet Assay)
The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[3][4]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: A suspension of single cells is prepared from the desired tissue or cell culture.
-
Slide Preparation: Microscope slides are coated with a layer of normal melting point agarose. A mixture of the cell suspension and low melting point agarose is then layered on top.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: To detect single-strand breaks, slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: The slides are subjected to electrophoresis at a low voltage in the alkaline buffer.
-
Neutralization and Staining: The slides are neutralized with a buffer and the DNA is stained with a fluorescent dye (e.g., SYBR Green I).
-
Visualization and Scoring: The "comets" are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.[3][5]
γ-H2AX Immunofluorescence Staining
This assay is a highly specific method for detecting DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage.[6][7]
Principle: Following the formation of a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γ-H2AX. This phosphorylated histone accumulates at the site of the break, forming distinct foci that can be visualized using immunofluorescence.[7][8]
Protocol:
-
Cell Culture and Treatment: Cells are cultured on coverslips and treated with various concentrations of this compound for a defined period.
-
Fixation and Permeabilization: The cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.
-
Blocking: Non-specific antibody binding is blocked using a solution containing bovine serum albumin (BSA).
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific for γ-H2AX.
-
Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: The nuclear DNA is counterstained with a dye such as DAPI. The coverslips are then mounted onto microscope slides.
-
Imaging and Analysis: The γ-H2AX foci are visualized using a fluorescence microscope. The number of foci per nucleus is quantified to determine the extent of DSB formation.[9][10]
Visualizing the Process and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the genotoxicity of this compound.
Caption: Workflow for this compound genotoxicity testing.
Generalized DNA Damage Response Pathway
N-nitroso compounds are known to be alkylating agents that cause DNA damage.[11][12] While the specific signaling cascade for this compound has not been fully elucidated, it is expected to trigger a DNA damage response (DDR) similar to other agents in its class. This involves the activation of sensor kinases and downstream effectors to initiate cell cycle arrest and DNA repair.[11][13]
Caption: Generalized DNA damage response pathway for alkylating agents.
Concentration-Damage Correlation
The relationship between the concentration of this compound and the resulting DNA damage is a critical aspect of its toxicological profile.
Caption: Correlation of N-NO-DCHA concentration with genotoxic effects.
References
- 1. Genotoxic effects of this compound in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity of this compound in V79 cells in the sister chromatid exchange test and the single cell gel assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Nitrosodicyclohexylamine: A Guide for Laboratory Professionals
Effective management of hazardous waste is a critical component of laboratory safety and environmental responsibility. N-Nitrosodicyclohexylamine, a suspected carcinogen, requires meticulous handling and disposal to mitigate risks to researchers and the environment. This guide provides essential safety information, detailed operational protocols for disposal, and clear visual aids to ensure the safe management of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is a solid substance that should be handled with extreme care due to its potential health hazards.[1] All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times to prevent skin and eye contact.[2] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂N₂O | PubChem |
| Molecular Weight | 210.32 g/mol | PubChem |
| Appearance | Off-White to Pale Yellow Solid | Pharmaffiliates |
| CAS Number | 947-92-2 | AccuStandard |
| Storage Temperature | 2-8°C (Refrigerator) | Pharmaffiliates |
Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service that utilizes controlled incineration with flue gas scrubbing.[2] Do not discharge this chemical into sewer systems or contaminate water, foodstuffs, or feed.[2]
For laboratory settings, a chemical degradation procedure to a less hazardous compound can be employed as a pre-treatment step before collection by a licensed waste disposal service. A well-documented method for the degradation of carcinogenic nitrosamines involves reduction with an aluminum-nickel alloy in an alkaline solution.[2][3][4] This procedure effectively reduces the nitrosamine (B1359907) to the corresponding, less harmful amine.[2][3][4]
Experimental Protocol: Chemical Degradation of this compound
This protocol details the step-by-step methodology for the chemical degradation of this compound in a laboratory setting.
Objective: To reduce this compound to the less hazardous dicyclohexylamine (B1670486).
Materials:
-
This compound waste (solid or dissolved in a suitable solvent - Note: Do not use acetone (B3395972) or dichloromethane (B109758) as solvents for this procedure[2][4])
-
Aluminum-nickel alloy powder
-
Aqueous alkali solution (e.g., 2M Sodium Hydroxide)
-
Suitable reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
-
Fume hood
-
Personal Protective Equipment (lab coat, safety goggles, chemical-resistant gloves)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Inert absorbent material (e.g., vermiculite, sand)
Procedure:
-
Preparation: Conduct all steps of this procedure within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Reaction Setup:
-
Place the this compound waste into the reaction vessel. If the waste is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., water, methanol, ethanol).
-
For every 1 gram of this compound, add approximately 10 mL of the aqueous alkali solution.
-
Place the reaction vessel on a stir plate and add a stir bar. Begin stirring the solution.
-
-
Addition of Reducing Agent:
-
Slowly and carefully add the aluminum-nickel alloy powder to the stirring solution. A typical ratio is approximately 1.5 to 2 grams of alloy for every 1 gram of nitrosamine. The reaction is exothermic and may produce hydrogen gas, so add the powder in small portions to control the reaction rate.
-
-
Reaction:
-
Continue stirring the mixture at room temperature. The reaction time will vary depending on the specific concentration and solvent, but a minimum of 24 hours is recommended to ensure complete degradation.
-
-
Work-up:
-
After the reaction is complete, cease stirring.
-
Filter the mixture to separate the solid nickel and aluminum residues from the liquid phase.
-
The filtrate, containing the dicyclohexylamine product, should be collected and disposed of as hazardous waste according to institutional guidelines. While less hazardous than the parent nitrosamine, it is still a chemical waste product.
-
The solid filter cake should be spread on a tray in the fume hood and allowed to dry completely to ensure no residual hydrogen gas is trapped. Once dry, it should be collected and disposed of as solid hazardous waste.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final waste management.
Caption: Workflow for the safe disposal of this compound.
References
Safe Handling and Disposal of N-Nitrosodicyclohexylamine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for handling N-Nitrosodicyclohexylamine (NDCHA), a compound with anti-androgenic properties.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Overexposure may lead to dizziness, nausea, muscle weakness, narcosis, and respiratory failure.[2] It is considered toxic if absorbed through the skin or swallowed, harmful if inhaled, and can cause skin and eye irritation.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses.[3][4] A face shield may be required for splash hazards.[3] | To protect eyes from splashes and potential irritants.[2][4] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use.[5] | To prevent skin contact and absorption.[2][5] |
| Body Protection | A standard laboratory coat is the minimum requirement.[6] For tasks with a higher risk of splashes or dust generation, fire/flame resistant and impervious clothing should be worn.[5] | To protect the skin from contamination.[5] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[5] In case of dust formation, a self-contained breathing apparatus is recommended.[7] | To prevent inhalation of harmful vapors, mists, or dust.[2][5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially for procedures that may generate dust or aerosols.[5][6]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[8]
-
Remove all sources of ignition as the compound may be flammable.[5] Use non-sparking tools.[5]
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.[5]
-
Avoid contact with skin and eyes.[5]
-
Prevent the formation of dust and aerosols.[5]
-
Wash hands thoroughly after handling.[2]
3. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Recommended storage temperatures are -20°C for short-term (1 month) and -80°C for long-term (6 months).[1]
-
Store away from incompatible materials and foodstuff containers.[5]
Emergency Procedures
| Situation | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[5] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Consult a doctor.[5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.[5] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[5] Prevent the chemical from entering drains.[5] |
Decontamination and Disposal Plan
Decontamination:
-
For general laboratory surfaces where nitrosamines are handled, cleaning with a 1:1 solution of hydrobromic acid and acetic acid has been suggested for their destruction.[9]
-
Exposure to UV light can also degrade nitrosamines.[9]
-
All disposable materials contaminated with this compound should be treated as hazardous waste.[8]
Disposal:
-
This compound and its contaminated waste must be disposed of as hazardous waste in accordance with all applicable federal, state, and local environmental regulations.[5]
-
The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[5]
-
Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[5]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to render it unusable before disposal in a sanitary landfill.[5]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C12H22N2O |
| Molecular Weight | 210.32 g/mol [10] |
| Physical Description | Solid[10] |
| CAS Number | 947-92-2[2] |
Workflow for Safe Handling of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. accustandard.com [accustandard.com]
- 3. epa.gov [epa.gov]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound| CAS NO: 947-92-2 [aquigenbio.com]
- 7. kmpharma.in [kmpharma.in]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. This compound | C12H22N2O | CID 13697 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
